2,2,3,5-Tetramethylhexane
Description
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Structure
3D Structure
Properties
CAS No. |
52897-09-3 |
|---|---|
Molecular Formula |
C10H22 |
Molecular Weight |
142.28 g/mol |
IUPAC Name |
2,2,3,5-tetramethylhexane |
InChI |
InChI=1S/C10H22/c1-8(2)7-9(3)10(4,5)6/h8-9H,7H2,1-6H3 |
InChI Key |
GCFKTDRTZYDRBI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)C(C)(C)C |
Origin of Product |
United States |
Foundational & Exploratory
physical properties of 2,2,3,5-Tetramethylhexane
An In-depth Technical Guide to the Physical Properties of 2,2,3,5-Tetramethylhexane
This technical guide provides a comprehensive overview of the core physical properties of this compound, tailored for researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, outlines detailed experimental protocols for property determination, and includes a mandatory visualization of an experimental workflow.
Core Physical Properties
This compound is a branched alkane with the chemical formula C10H22.[1][2] Its molecular structure influences its physical characteristics, which are crucial for its application as a solvent, in synthesis, or as a reference compound in various analytical techniques.
Quantitative Data Summary
The following table summarizes the key physical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C10H22 | [1][3] |
| Molecular Weight | 142.28 g/mol | [1][3] |
| Boiling Point | 148.41°C | [3] |
| Melting Point | -53.99°C | [3] |
| Density | 0.7330 g/cm³ | [3] |
| Refractive Index | 1.4119 | [3] |
Experimental Protocols
This section details the generalized experimental methodologies for determining the key physical properties of liquid organic compounds like this compound.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[4] For a pure substance, the boiling point is a characteristic physical property.[5]
Methodology: Capillary Method (Thiele Tube) [5][6]
-
Sample Preparation: A small amount of the liquid sample (approximately 0.5 mL) is placed into a small test tube or a Durham tube.[6]
-
Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the sample tube with the open end submerged in the liquid.[6]
-
Apparatus Setup: The sample tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).[6]
-
Heating: The side arm of the Thiele tube is gently and uniformly heated.[6] As the temperature rises, the air trapped in the capillary tube will expand and exit, followed by the vapor of the sample, which will be observed as a steady stream of bubbles.[5]
-
Observation: The heating is discontinued (B1498344) once a continuous stream of bubbles emerges from the capillary tube. As the apparatus cools, the bubbling will slow down and stop. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[5]
-
Recording: The temperature at this point is recorded as the boiling point of the sample. The atmospheric pressure should also be noted as boiling points are pressure-dependent.[4]
Determination of Density
The density of a substance is its mass per unit volume. For liquids, it is commonly measured using a pycnometer or a vibrating tube densimeter.[7][8]
Methodology: Pycnometer Method
-
Pycnometer Preparation: A pycnometer (a small glass flask with a precise volume) is thoroughly cleaned, dried, and its empty mass is accurately weighed (m_pycnometer).
-
Sample Filling: The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the exterior.
-
Weighing with Sample: The pycnometer containing the sample is weighed to determine its mass (m_total).
-
Volume Calibration: The exact volume of the pycnometer is determined by repeating the above steps with a reference liquid of known density (e.g., deionized water) at a specific temperature. The mass of the water (m_water = m_total_water - m_pycnometer) and its known density (ρ_water) are used to calculate the pycnometer's volume (V = m_water / ρ_water).
-
Density Calculation: The density of the sample (ρ_sample) is calculated using the mass of the sample (m_sample = m_total - m_pycnometer) and the calibrated volume of the pycnometer: ρ_sample = m_sample / V.
Determination of Refractive Index
The refractive index of a substance is a dimensionless number that describes how fast light travels through that material.[9] It is a characteristic property that can be used for identification and purity assessment.[9]
Methodology: Abbe Refractometer [10]
-
Instrument Calibration: The Abbe refractometer is calibrated using a standard liquid with a known refractive index, often distilled water.[10] The prism surfaces are cleaned with a soft tissue and a suitable solvent (e.g., acetone (B3395972) or ethanol).[10]
-
Sample Application: A few drops of the liquid sample are placed on the surface of the lower prism.[10] The prisms are then closed and locked.
-
Measurement: Light is directed through the sample. The user looks through the eyepiece and adjusts the controls to bring the boundary line between the light and dark fields into sharp focus and centered on the crosshairs.[10]
-
Reading: The refractive index is read directly from the instrument's scale.[11]
-
Temperature Correction: The temperature of the measurement is recorded. Since the refractive index is temperature-dependent, a correction is often applied to report the value at a standard temperature (usually 20°C).[11] A common correction factor for many organic liquids is approximately 0.00045 per degree Celsius.[11]
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of a liquid's boiling point using the capillary method.
References
- 1. This compound | C10H22 | CID 521425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hexane, 2,2,3,5-tetramethyl- [webbook.nist.gov]
- 3. This compound [chemicalbook.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. Video: Boiling Points - Concept [jove.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. athabascau.ca [athabascau.ca]
- 10. davjalandhar.com [davjalandhar.com]
- 11. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Chemical Structure of 2,2,3,5-Tetramethylhexane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical characterization of 2,2,3,5-tetramethylhexane. The document details the molecule's structural identifiers, physicochemical properties, and provides insights into its spectroscopic characteristics. A conceptual framework for its synthesis is also presented, drawing upon established methodologies for the creation of highly branched alkanes. This guide is intended to serve as a foundational resource for researchers and professionals engaged in organic synthesis, materials science, and drug development who may encounter or work with complex aliphatic structures.
Chemical Structure and Identification
This compound is a saturated hydrocarbon belonging to the alkane family. Its structure consists of a six-carbon hexane (B92381) backbone with four methyl group substituents at the 2, 2, 3, and 5 positions.
Molecular Formula: C₁₀H₂₂[1][2][3]
DOT Language Diagram of this compound Structure:
Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 52897-09-3[2][3] |
| SMILES | CC(C)CC(C)C(C)(C)C[2] |
| InChI Key | GCFKTDRTZYDRBI-UHFFFAOYSA-N[2][3] |
Physicochemical Properties
The physicochemical properties of this compound are characteristic of a branched alkane of its molecular weight. These properties are crucial for its handling, purification, and potential applications.
Table 2: Physicochemical Data for this compound
| Property | Value |
| Molecular Weight | 142.28 g/mol [1][2] |
| Boiling Point | 148.4 °C[3] |
| Density | Not available |
| Melting Point | Not available |
Experimental Protocols: A Conceptual Synthesis Approach
Conceptual Workflow for the Synthesis of this compound via Grignard Reaction:
Caption: Conceptual workflow for the synthesis of a highly branched alkane.
Methodology:
-
Preparation of the Grignard Reagent: Isopropylmagnesium bromide would be prepared by reacting 2-bromopropane (B125204) with magnesium turnings in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon). The reaction is initiated, and then the remaining 2-bromopropane is added dropwise to maintain a gentle reflux.
-
Reaction with a Ketone: The prepared Grignard reagent is then reacted with a suitable ketone, in this case, 3,3-dimethyl-2-butanone (pinacolone). The ketone, dissolved in anhydrous ether, is added dropwise to the cooled Grignard solution. This nucleophilic addition results in the formation of a magnesium alkoxide intermediate.
-
Acidic Workup: The reaction mixture is quenched by the slow addition of a dilute acid (e.g., HCl or H₂SO₄). This protonates the alkoxide to form the corresponding tertiary alcohol, 2,2,3,5-tetramethyl-3-hexanol.
-
Reduction of the Tertiary Alcohol: The resulting tertiary alcohol can be reduced to the final alkane product. This can be achieved through various methods, such as conversion to the corresponding alkyl halide followed by reduction with a metal and acid, or via other deoxygenation protocols.
-
Purification: The final product, this compound, would be purified from the reaction mixture by extraction and distillation.
Spectroscopic Characterization
The structural elucidation of this compound would rely on a combination of spectroscopic techniques, including NMR (¹H and ¹³C), mass spectrometry, and infrared (IR) spectroscopy. While experimental spectra for this specific molecule are not widely published, the expected features can be predicted based on its structure and general principles of spectroscopy for branched alkanes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of multiple, chemically non-equivalent protons and potential for diastereotopicity. The signals for the methyl and methylene (B1212753) protons would appear in the upfield region (typically 0.8-1.5 ppm) characteristic of alkanes. The methine protons would likely be found at slightly higher chemical shifts. Spin-spin coupling between adjacent protons would lead to complex splitting patterns.
¹³C NMR: The carbon NMR spectrum would provide distinct signals for each of the unique carbon environments in the molecule. The chemical shifts would all be in the aliphatic region (typically 10-60 ppm). The quaternary carbon at position 2 would likely have a low intensity signal.
Mass Spectrometry (MS)
The mass spectrum of this compound, likely obtained by electron ionization (EI), would be characterized by extensive fragmentation. The molecular ion peak (M⁺) at m/z = 142 is expected to be of very low abundance or absent altogether, which is typical for highly branched alkanes. Fragmentation will be driven by the formation of stable carbocations. Key fragmentation pathways would involve cleavage at the branched points, leading to the formation of tertiary and secondary carbocations. A prominent peak at m/z = 57, corresponding to the tert-butyl cation, is anticipated due to the cleavage of the C3-C4 bond.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be relatively simple and characteristic of an alkane. The most prominent absorptions will be due to C-H stretching and bending vibrations.
-
C-H Stretching: Strong absorptions in the 2850-2960 cm⁻¹ region.
-
C-H Bending: Absorptions around 1470-1450 cm⁻¹ (methylene and methyl scissoring) and 1385-1370 cm⁻¹ (methyl bending). The presence of a gem-dimethyl group at the C2 position may lead to a characteristic splitting of the methyl bending band.
Conclusion
This compound serves as an exemplary model of a highly branched alkane. Its synthesis, while conceptually straightforward via routes like the Grignard reaction, presents practical challenges related to steric hindrance and potential side reactions. Its characterization relies on the interpretation of complex spectroscopic data, with fragmentation patterns in mass spectrometry being particularly informative for identifying its branched structure. This technical guide provides a foundational understanding of this molecule, which can be extrapolated to other complex aliphatic systems relevant to various fields of chemical research and development.
References
Synthesis Pathways for 2,2,3,5-Tetramethylhexane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of potential synthetic pathways for the highly branched alkane, 2,2,3,5-tetramethylhexane. Due to the absence of a documented direct synthesis in publicly available literature, this guide outlines two plausible and robust methodologies based on fundamental principles of organic chemistry: a Grignard reagent-based approach and the classical Wurtz reaction. Each proposed pathway is accompanied by detailed experimental protocols, quantitative data based on analogous reactions, and logical diagrams to elucidate the reaction mechanisms and workflows.
Physicochemical and Spectroscopic Data
A summary of the known physical and spectroscopic properties of this compound is presented in Table 1. This data is crucial for the identification and characterization of the final product.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₂ | [1] |
| Molecular Weight | 142.28 g/mol | [1] |
| CAS Number | 52897-09-3 | [1] |
| Boiling Point | 148.41 °C | [2] |
| Density | 0.7330 g/cm³ | [2] |
| Refractive Index | 1.4119 | [2] |
| ¹H NMR | Predicted shifts: δ 0.8-1.0 (m, 18H), 1.1-1.3 (m, 2H), 1.5-1.7 (m, 2H) | - |
| ¹³C NMR | Predicted shifts: Multiple signals between δ 20-45 ppm | - |
| Kovats Retention Index | Standard non-polar: 873 | [1] |
Pathway 1: Grignard Reagent-Based Synthesis
This versatile two-step approach is considered the more viable and controllable method for synthesizing an asymmetrical, sterically hindered alkane like this compound. The strategy involves the creation of a tertiary alcohol intermediate through the reaction of a Grignard reagent with a ketone, followed by the reduction of the alcohol to the target alkane.
Step 1: Synthesis of the Tertiary Alcohol Intermediate (2,2,3,4,4-Pentamethyl-3-pentanol)
The first step involves the nucleophilic addition of a tert-butylmagnesium halide to 3,3-dimethyl-2-butanone (pinacolone). The bulky nature of both the Grignard reagent and the ketone necessitates careful control of reaction conditions to achieve a reasonable yield.
Table 2: Quantitative Data for the Synthesis of 2,2,3,4,4-Pentamethyl-3-pentanol (Analogous Reaction)
| Parameter | Value | Reference |
| Reactants | tert-Butylmagnesium chloride, 3,3-Dimethyl-2-butanone | - |
| Solvent | Anhydrous Diethyl Ether or THF | - |
| Reaction Temperature | 0 °C to room temperature | - |
| Reaction Time | 2-4 hours | - |
| Yield | 60-70% (estimated based on similar reactions) | - |
| Intermediate Boiling Point | ~195 °C | [3] |
Experimental Protocol: Synthesis of 2,2,3,4,4-Pentamethyl-3-pentanol
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. A solution of tert-butyl chloride (1.0 eq) in anhydrous diethyl ether is added dropwise from the dropping funnel to the stirred magnesium turnings at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with Ketone: The Grignard reagent solution is cooled to 0 °C in an ice bath. A solution of 3,3-dimethyl-2-butanone (1.0 eq) in anhydrous diethyl ether is added dropwise to the stirred Grignard reagent.
-
Work-up and Purification: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2 hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude tertiary alcohol is then purified by fractional distillation or column chromatography.
Step 2: Reduction of 2,2,3,4,4-Pentamethyl-3-pentanol to this compound
The direct reduction of a sterically hindered tertiary alcohol to an alkane can be challenging. A common and effective method involves a two-step sequence: conversion of the alcohol to a good leaving group (e.g., a tosylate), followed by reduction with a strong hydride donor like lithium aluminum hydride (LiAlH₄).[4]
Table 3: Quantitative Data for the Reduction of a Tertiary Alcohol to an Alkane (Analogous Reaction)
| Parameter | Value | Reference |
| Reactants | 2,2,3,4,4-Pentamethyl-3-pentanol, p-Toluenesulfonyl chloride, Pyridine (B92270), LiAlH₄ | [4] |
| Solvent | Pyridine (for tosylation), Anhydrous THF (for reduction) | [4] |
| Reaction Temperature | 0 °C to reflux | [4] |
| Reaction Time | 12-24 hours (for tosylation), 4-8 hours (for reduction) | - |
| Yield | 70-85% (estimated over two steps) | - |
Experimental Protocol: Reduction of 2,2,3,4,4-Pentamethyl-3-pentanol
-
Tosylation of the Alcohol: The purified 2,2,3,4,4-pentamethyl-3-pentanol (1.0 eq) is dissolved in pyridine and cooled to 0 °C. p-Toluenesulfonyl chloride (1.1 eq) is added portion-wise, and the mixture is stirred at 0 °C for 1 hour and then at room temperature overnight. The reaction mixture is poured into ice-water and extracted with diethyl ether. The organic layer is washed with dilute HCl, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. The solvent is evaporated to yield the crude tosylate.
-
Reduction of the Tosylate: The crude tosylate is dissolved in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere. The solution is cooled to 0 °C, and lithium aluminum hydride (LiAlH₄) (1.5 eq) is added carefully in portions. The mixture is then heated to reflux for 4-8 hours. After cooling to 0 °C, the reaction is quenched by the sequential and cautious addition of water, 15% aqueous NaOH, and then more water. The resulting precipitate is filtered off, and the filtrate is extracted with diethyl ether. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed. The final product, this compound, is purified by distillation.
Logical and Workflow Diagrams for Pathway 1
Pathway 2: Wurtz Reaction
The Wurtz reaction involves the coupling of two alkyl halides in the presence of sodium metal to form a new carbon-carbon bond.[2][5] While conceptually simple, this method has significant limitations for the synthesis of an unsymmetrical and sterically hindered alkane like this compound. The use of two different alkyl halides (e.g., a secondary and a tertiary halide) would lead to a statistical mixture of three different alkanes, making purification exceedingly difficult and drastically lowering the yield of the desired product.[6] Furthermore, tertiary alkyl halides are prone to elimination side reactions, forming alkenes instead of the desired coupling product.[2][7][8]
This pathway is presented for its academic value rather than as a practical synthetic route.
Conceptual Synthesis via Wurtz Reaction
To form the C3-C4 bond in this compound, one could theoretically couple a fragment containing carbons 1, 2, and 3 with a fragment containing carbons 4, 5, and the associated methyl groups. This would involve the reaction of 2-chloro-3-methylbutane (B3192504) and tert-butyl chloride with sodium metal.
Table 4: Expected Products and Challenges of the Wurtz Reaction Pathway
| Parameter | Description | Reference |
| Reactants | 2-Chloro-3-methylbutane, tert-Butyl Chloride, Sodium Metal | - |
| Solvent | Anhydrous Diethyl Ether | [2] |
| Expected Products | This compound (cross-coupling)2,2,5,5-Tetramethylhexane (homo-coupling)3,4-Dimethylhexane (homo-coupling)Isobutylene (elimination product) | [6] |
| Yield | Very Low (for the desired product) | [2] |
Experimental Protocol: Conceptual Wurtz Reaction
-
Reaction Setup: In a flame-dried, three-necked flask fitted with a reflux condenser and a mechanical stirrer, place finely cut sodium metal (2.2 eq) in anhydrous diethyl ether.
-
Addition of Alkyl Halides: A mixture of 2-chloro-3-methylbutane (1.0 eq) and tert-butyl chloride (1.0 eq) is added dropwise to the stirred sodium suspension.
-
Reaction and Work-up: The mixture is heated to reflux for several hours. After cooling, any unreacted sodium is carefully destroyed by the slow addition of ethanol. Water is then added, and the ethereal layer is separated, washed with water, dried, and the solvent is removed.
-
Purification: The resulting mixture of alkanes would require careful fractional distillation for separation, which would be challenging due to the close boiling points of the isomeric products.
Logical Diagram for Wurtz Reaction Pathway
Conclusion
For the synthesis of this compound, the Grignard reagent-based pathway offers a more controlled and higher-yielding approach compared to the Wurtz reaction. The two-step sequence involving the formation of a tertiary alcohol followed by its reduction provides a logical and feasible route for obtaining the target molecule. While the Wurtz reaction is a classic method for alkane synthesis, its significant limitations, especially with tertiary and mixed alkyl halides, render it impractical for this specific target. The detailed protocols and data provided in this guide, based on analogous and well-established reactions, offer a solid foundation for any research or development efforts aimed at the synthesis of this and other highly branched alkanes.
References
- 1. This compound | C10H22 | CID 521425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. byjus.com [byjus.com]
- 3. 2,2,3,4,4-pentamethyl-3-pentanol [stenutz.eu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. grokipedia.com [grokipedia.com]
- 6. jk-sci.com [jk-sci.com]
- 7. allen.in [allen.in]
- 8. unacademy.com [unacademy.com]
An In-depth Technical Guide to 2,2,3,5-Tetramethylhexane
CAS Number: 52897-09-3
This technical guide provides a summary of the available information for 2,2,3,5-tetramethylhexane, geared towards researchers, scientists, and drug development professionals.
Disclaimer: Publicly accessible information regarding the biological activity, specific applications in drug development, and detailed experimental protocols for this compound is limited. This document summarizes the available physicochemical data.
Chemical and Physical Properties
This compound is a saturated aliphatic hydrocarbon. Its basic properties are summarized below.
| Property | Value | Source |
| CAS Number | 52897-09-3 | NIST Chemistry WebBook |
| Molecular Formula | C₁₀H₂₂ | NIST Chemistry WebBook |
| Molecular Weight | 142.2817 g/mol | NIST Chemistry WebBook |
| Boiling Point | 422 K (149 °C) | NIST Chemistry WebBook[1] |
Spectroscopic and Chromatographic Data
Limited spectroscopic and chromatographic data are available for this compound, which are crucial for its identification and characterization in a laboratory setting.
Gas Chromatography
Gas chromatography is a common technique for separating and analyzing volatile compounds. The Kovats retention index is a dimensionless quantity that helps to identify compounds in gas chromatography.
| Column Type | Active Phase | Temperature (°C) | Kovats Retention Index (I) | Reference |
| Capillary | Squalane | 100 | 873 | Heinzen, Soares, et al., 1999[2] |
| Capillary | Squalane | 60 | 873 | Heinzen, Soares, et al., 1999[2] |
Experimental Protocols
Applications in Research and Drug Development
Currently, there is no significant body of literature suggesting that this compound has a direct application in drug development or as a biologically active molecule. Its primary utility in a research context would likely be as a reference compound in analytical studies, such as mass spectrometry or gas chromatography, or as a non-polar solvent in specific organic reactions.
Logical Relationships in Compound Analysis
The analysis of an unknown compound suspected to be this compound would follow a logical workflow. This can be visualized as follows:
References
Spectroscopic Profile of 2,2,3,5-Tetramethylhexane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for 2,2,3,5-tetramethylhexane (C₁₀H₂₂). Due to the limited availability of experimental spectra for this specific branched alkane, this guide combines predicted data with established principles of spectroscopic analysis for saturated hydrocarbons. The information is presented to be a valuable resource for the identification and characterization of this compound in various research and development settings.
Mass Spectrometry
The mass spectrum of a branched alkane like this compound is characterized by extensive fragmentation, often resulting in a weak or absent molecular ion peak (M⁺). The fragmentation pattern is primarily dictated by the formation of the most stable carbocations.
Table 1: Predicted Mass Spectrometry Data for this compound
| m/z | Predicted Relative Abundance | Proposed Fragment Ion | Notes |
| 142 | Very Low / Absent | [C₁₀H₂₂]⁺• | Molecular Ion |
| 127 | Low | [C₉H₁₉]⁺ | Loss of a methyl radical (•CH₃) |
| 85 | Moderate | [C₆H₁₃]⁺ | Cleavage forming a secondary carbocation |
| 71 | High | [C₅H₁₁]⁺ | Cleavage forming a stable tertiary carbocation |
| 57 | Very High (likely base peak) | [C₄H₉]⁺ | Formation of the highly stable tert-butyl cation |
| 43 | High | [C₃H₇]⁺ | Isopropyl cation |
| 29 | Moderate | [C₂H₅]⁺ | Ethyl cation |
Note: Relative abundances are predicted based on general fragmentation rules for branched alkanes and may vary under different experimental conditions.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
A typical GC-MS protocol for the analysis of a C10 branched alkane like this compound would involve the following:
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile, high-purity solvent such as hexane (B92381) or dichloromethane.
-
Gas Chromatograph (GC) Conditions:
-
Injector: Split/splitless injector, typically operated in split mode to prevent column overload.
-
Column: A non-polar capillary column, such as a DB-5ms (5%-phenyl-methylpolysiloxane), is suitable for the separation of hydrocarbons.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: An initial temperature of 50°C, held for 2 minutes, followed by a ramp of 10°C/min to 250°C, and a final hold for 5 minutes. This program can be optimized based on the specific mixture being analyzed.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: m/z 20-200.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For alkanes, the signals in both ¹H and ¹³C NMR spectra typically appear in the upfield region.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is predicted to show several distinct signals corresponding to the different proton environments in the molecule.
Table 2: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~0.85 | Singlet | 9H | C1-H₃, C(CH₃)₂ |
| ~0.88 | Doublet | 6H | C6-H₃, C(CH₃)₂ |
| ~1.15 | Multiplet | 2H | C4-H₂ |
| ~1.60 | Multiplet | 1H | C3-H |
| ~1.75 | Multiplet | 1H | C5-H |
Note: Predicted chemical shifts are estimates and can vary depending on the solvent and experimental conditions. Coupling constants for the multiplets are expected to be in the range of 6-8 Hz.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule.
Table 3: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Carbon Assignment |
| ~22.7 | C6 |
| ~25.2 | C1 |
| ~32.0 | C2 |
| ~33.5 | C3 |
| ~45.0 | C4 |
| ~48.0 | C5 |
Note: These are predicted chemical shift values.
Experimental Protocol: NMR Spectroscopy
The following is a general protocol for acquiring ¹H and ¹³C NMR spectra of a liquid alkane sample:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).
-
Instrument Parameters (¹H NMR):
-
Spectrometer Frequency: 300-600 MHz.
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 8-16.
-
Relaxation Delay: 1-2 seconds.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer Frequency: 75-150 MHz.
-
Pulse Sequence: Proton-decoupled single-pulse sequence.
-
Number of Scans: 128-1024 (or more, depending on concentration).
-
Relaxation Delay: 2-5 seconds.
-
Infrared (IR) Spectroscopy
The IR spectrum of an alkane is relatively simple and is dominated by C-H stretching and bending vibrations.
Table 4: Characteristic Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration |
| 2960-2850 | Strong | C-H stretch (sp³ hybridized carbons) |
| 1470-1450 | Medium | -CH₂- and -CH₃ bending |
| 1380-1365 | Medium-Strong | -CH₃ bending (umbrella mode) |
Note: The presence of a gem-dimethyl group (at C2) and an isopropyl group (at C5) may lead to characteristic splitting or sharpening of the C-H bending bands.
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
For a liquid sample like this compound, the IR spectrum can be obtained using the following procedure:
-
Sample Preparation: A neat liquid sample is used. A single drop is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Measurement Mode: Transmission.
-
Procedure:
-
Acquire a background spectrum of the clean, empty salt plates.
-
Place the prepared sample in the spectrometer.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
The typical spectral range is 4000-400 cm⁻¹.
-
Visualization of Spectroscopic Relationships
The following diagram illustrates the relationship between the chemical structure of this compound and the different spectroscopic techniques used for its characterization.
Caption: Spectroscopic analysis workflow for this compound.
Thermodynamic Properties of Decane Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core thermodynamic properties of C10H22 isomers, commonly known as decanes. Understanding these properties is crucial for a wide range of applications, from fuel development and chemical synthesis to computational modeling in drug discovery. This document summarizes key quantitative data, details experimental methodologies for their determination, and visualizes the workflow for these critical experiments.
Introduction to C10H22 Isomers
Decane (C10H22) is an alkane with 75 structural isomers, each exhibiting unique physical and thermodynamic characteristics. These properties, including the standard enthalpy of formation, standard entropy, and heat capacity, are fundamentally influenced by the molecule's structure, such as the degree of branching. Variations in these thermodynamic parameters can significantly impact the stability, reactivity, and energy content of each isomer.
Quantitative Thermodynamic Data
The following tables summarize the standard enthalpy of formation (ΔfH°), standard molar entropy (S°), and molar heat capacity at constant pressure (Cp) for a selection of C10H22 isomers at 298.15 K. The data presented here are compiled from various sources, including the National Institute of Standards and Technology (NIST) and publications utilizing "Scott's tables of 1974" and the Benson group additivity method.[1][2][3][4][5]
Table 1: Standard Enthalpy of Formation (ΔfH°) of Selected C10H22 Isomers at 298.15 K
| Isomer Name | IUPAC Name | ΔfH° (kJ/mol) |
| n-Decane | Decane | -249.6 |
| 2-Methylnonane | 2-Methylnonane | -255.0 |
| 3-Methylnonane | 3-Methylnonane | -252.8 |
| 4-Methylnonane | 4-Methylnonane | -251.9 |
| 5-Methylnonane | 5-Methylnonane | -251.5 |
| 2,2-Dimethyloctane | 2,2-Dimethyloctane | -263.8 |
| 2,3-Dimethyloctane | 2,3-Dimethyloctane | -258.4 |
| 2,4-Dimethyloctane | 2,4-Dimethyloctane | -259.6 |
| 2,5-Dimethyloctane | 2,5-Dimethyloctane | -258.9 |
| 2,6-Dimethyloctane | 2,6-Dimethyloctane | -258.1 |
| 2,7-Dimethyloctane | 2,7-Dimethyloctane | -257.3 |
| 3,3-Dimethyloctane | 3,3-Dimethyloctane | -261.7 |
| 3,4-Dimethyloctane | 3,4-Dimethyloctane | -257.1 |
| 3,5-Dimethyloctane | 3,5-Dimethyloctane | -256.3 |
| 3,6-Dimethyloctane | 3,6-Dimethyloctane | -255.5 |
| 4,4-Dimethyloctane | 4,4-Dimethyloctane | -259.8 |
| 4,5-Dimethyloctane | 4,5-Dimethyloctane | -254.7 |
| 2,2,3,3-Tetramethylhexane | 2,2,3,3-Tetramethylhexane | -267.5 |
Table 2: Standard Molar Entropy (S°) of Selected C10H22 Isomers at 298.15 K
| Isomer Name | IUPAC Name | S° (J/mol·K) |
| n-Decane | Decane | 425.6 |
| 2-Methylnonane | 2-Methylnonane | 420.2 |
| 3-Methylnonane | 3-Methylnonane | 422.4 |
| 4-Methylnonane | 4-Methylnonane | 423.3 |
| 5-Methylnonane | 5-Methylnonane | 423.7 |
| 2,2-Dimethyloctane | 2,2-Dimethyloctane | 410.8 |
| 2,3-Dimethyloctane | 2,3-Dimethyloctane | 415.2 |
| 2,4-Dimethyloctane | 2,4-Dimethyloctane | 414.0 |
| 2,5-Dimethyloctane | 2,5-Dimethyloctane | 414.7 |
| 2,6-Dimethyloctane | 2,6-Dimethyloctane | 415.5 |
| 2,7-Dimethyloctane | 2,7-Dimethyloctane | 416.3 |
| 3,3-Dimethyloctane | 3,3-Dimethyloctane | 412.6 |
| 3,4-Dimethyloctane | 3,4-Dimethyloctane | 416.5 |
| 3,5-Dimethyloctane | 3,5-Dimethyloctane | 417.3 |
| 3,6-Dimethyloctane | 3,6-Dimethyloctane | 418.1 |
| 4,4-Dimethyloctane | 4,4-Dimethyloctane | 414.4 |
| 4,5-Dimethyloctane | 4,5-Dimethyloctane | 419.0 |
| 2,2,3,3-Tetramethylhexane | 2,2,3,3-Tetramethylhexane | 402.1 |
Table 3: Molar Heat Capacity (Cp) of Selected C10H22 Isomers at 298.15 K
| Isomer Name | IUPAC Name | Cp (J/mol·K) |
| n-Decane | Decane | 219.7 |
| 2-Methylnonane | 2-Methylnonane | 217.4 |
| 3-Methylnonane | 3-Methylnonane | 218.1 |
| 4-Methylnonane | 4-Methylnonane | 218.4 |
| 5-Methylnonane | 5-Methylnonane | 218.6 |
| 2,2-Dimethyloctane | 2,2-Dimethyloctane | 213.6 |
| 2,3-Dimethyloctane | 2,3-Dimethyloctane | 214.9 |
| 2,4-Dimethyloctane | 2,4-Dimethyloctane | 214.5 |
| 2,5-Dimethyloctane | 2,5-Dimethyloctane | 214.8 |
| 2,6-Dimethyloctane | 2,6-Dimethyloctane | 215.1 |
| 2,7-Dimethyloctane | 2,7-Dimethyloctane | 215.4 |
| 3,3-Dimethyloctane | 3,3-Dimethyloctane | 214.2 |
| 3,4-Dimethyloctane | 3,4-Dimethyloctane | 215.8 |
| 3,5-Dimethyloctane | 3,5-Dimethyloctane | 216.2 |
| 3,6-Dimethyloctane | 3,6-Dimethyloctane | 216.6 |
| 4,4-Dimethyloctane | 4,4-Dimethyloctane | 214.8 |
| 4,5-Dimethyloctane | 4,5-Dimethyloctane | 217.1 |
| 2,2,3,3-Tetramethylhexane | 2,2,3,3-Tetramethylhexane | 210.5 |
Experimental Protocols
The determination of thermodynamic properties such as enthalpy of formation and heat capacity relies on precise calorimetric measurements. Below are detailed methodologies for these key experiments.
Determination of Enthalpy of Formation by Combustion Calorimetry
The standard enthalpy of formation of a C10H22 isomer is typically determined indirectly through combustion calorimetry. This method involves the complete combustion of the isomer in a high-pressure oxygen atmosphere within a bomb calorimeter.
Methodology:
-
Sample Preparation: A precisely weighed sample of the C10H22 isomer is placed in a sample holder within the bomb calorimeter. A known amount of a combustion aid, such as benzoic acid, may be used to ensure complete combustion.
-
Calorimeter Setup: The bomb is sealed, pressurized with pure oxygen, and placed in a well-insulated water bath of known volume. The initial temperature of the water is recorded with high precision.
-
Ignition and Data Acquisition: The sample is ignited electrically. The temperature of the water bath is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.
-
Data Analysis: The heat released by the combustion reaction is calculated from the temperature rise of the water and the known heat capacity of the calorimeter system.
-
Corrections: Corrections are applied for the heat of combustion of the ignition wire and any combustion aids used.
-
Calculation of Enthalpy of Formation: The standard enthalpy of combustion is calculated from the corrected heat of reaction. The standard enthalpy of formation is then determined using Hess's Law, by combining the standard enthalpy of combustion of the isomer with the known standard enthalpies of formation of the combustion products (CO2 and H2O).
Determination of Heat Capacity by Adiabatic Calorimetry
The molar heat capacity of a C10H22 isomer in the liquid phase is determined using an adiabatic calorimeter. This technique minimizes heat exchange with the surroundings, allowing for a precise measurement of the heat required to raise the temperature of the sample by a specific amount.
Methodology:
-
Sample Loading: A known mass of the C10H22 isomer is sealed in a sample container within the calorimeter.
-
Adiabatic Shield Control: The calorimeter is placed within an adiabatic shield, and the temperature of the shield is controlled to match the temperature of the sample container throughout the experiment, thereby preventing heat loss.
-
Heating and Temperature Measurement: A known amount of electrical energy is supplied to a heater within the sample container, and the resulting temperature increase is measured with a high-precision thermometer.
-
Calculation of Heat Capacity: The heat capacity of the sample is calculated by dividing the electrical energy input by the measured temperature rise, after accounting for the heat capacity of the sample container.
-
Temperature Range: Measurements are typically made over a range of temperatures to determine the temperature dependence of the heat capacity.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of the heat capacity of a C10H22 isomer using adiabatic calorimetry.
Caption: Experimental workflow for determining the heat capacity of a C10H22 isomer.
Conclusion
The thermodynamic properties of C10H22 isomers are essential for a variety of scientific and industrial applications. This guide has provided a concise summary of key data, detailed the experimental protocols for their determination, and offered a visual representation of the experimental workflow. The provided information serves as a valuable resource for researchers, scientists, and professionals in drug development, facilitating a deeper understanding of the energetic landscapes of these important hydrocarbons.
References
- 1. srd.nist.gov [srd.nist.gov]
- 2. Chemical Thermodynamic Properties of Hydrocarbons and Related Substances: Properties of the Alkane Hydrocarbons, C1 through C10, in the Ideal Gas State From 0 to 1500 K - UNT Digital Library [digital.library.unt.edu]
- 3. ntrl.ntis.gov [ntrl.ntis.gov]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Decane [webbook.nist.gov]
Potential Research Areas for Branched Alkanes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Branched alkanes, hydrocarbons featuring alkyl side chains attached to a central carbon backbone, represent a fascinating and underexplored area of chemical research.[1][2][3][4] While often overshadowed by their linear counterparts, the unique structural and electronic properties conferred by branching open up a plethora of opportunities in diverse fields, from advanced materials and next-generation biofuels to novel therapeutics.[1][5] This technical guide provides a comprehensive overview of key research areas for branched alkanes, offering insights into their synthesis, properties, and potential applications. The content is tailored for researchers, scientists, and drug development professionals seeking to explore the untapped potential of these versatile molecules.
Advanced Biofuels and Fuel Additives
The demand for high-performance, cleaner-burning fuels has spurred research into the combustion properties of branched alkanes. Their inherent resistance to knocking in internal combustion engines, quantified by a higher octane (B31449) number, makes them superior to linear alkanes.[1][6]
Key Research Areas:
-
Catalytic Isomerization: The conversion of readily available linear alkanes from petroleum or biomass into their more valuable branched isomers is a cornerstone of modern refining.[7][8][9] Research in this area focuses on the development of novel solid acid catalysts, such as zeolites and metal-organic frameworks, that exhibit high selectivity for desired branched products while minimizing cracking and other side reactions.[10][11]
-
Microbial Biosynthesis: Advances in synthetic biology have enabled the engineering of microorganisms to produce specific branched-chain alkanes.[12][13][14][15] This approach offers a renewable route to designer biofuels with optimized combustion properties. Research is directed towards identifying and engineering the key enzymes and metabolic pathways for efficient and high-titer production of these molecules.[16]
Quantitative Data Summary:
| Branched Alkane | Octane Number | Cetane Number | Boiling Point (°C)[5][17] |
| Isooctane (2,2,4-Trimethylpentane) | 100 | ~20 | 99.3 |
| Isobutane | 102 | - | -11.7 |
| Isopentane | 93 | - | 27.7 |
| Neopentane | 85.5 | - | 9.5 |
| n-Octane | -19 | ~56 | 125.7 |
| n-Butane | 94 | - | -0.5 |
| n-Pentane | 61.7 | - | 36.1 |
Experimental Protocol: Catalytic Isomerization of n-Heptane
A typical experimental setup involves a fixed-bed reactor packed with a bifunctional catalyst (e.g., Pt/H-ZSM-22). A feed of n-heptane and hydrogen is passed over the catalyst bed at elevated temperature (250-350 °C) and pressure (1-10 bar). The reaction products are then collected and analyzed by gas chromatography to determine the conversion of n-heptane and the selectivity towards different branched isomers.
Logical Relationship of Hydroisomerization:
Caption: Catalytic hydroisomerization workflow.
Biodegradation and Bioremediation
While the branched nature of these alkanes often confers greater resistance to microbial degradation compared to their linear counterparts, several microorganisms have evolved enzymatic machinery to metabolize them.[18][19][20] Understanding these biodegradation pathways is critical for developing effective bioremediation strategies for environments contaminated with petroleum products.
Key Research Areas:
-
Microbial Prospecting: Isolating and characterizing novel bacteria and fungi from contaminated sites that can efficiently degrade highly branched alkanes is a primary research focus.
-
Enzymatic Mechanisms: Elucidating the structure and function of the key enzymes, such as cytochrome P450 monooxygenases, involved in the initial oxidation of branched alkanes is crucial for understanding and potentially enhancing their degradation.[21]
-
Metabolic Engineering: Genetically engineering microorganisms to express a broader range of alkane-degrading enzymes holds promise for creating "super-bugs" capable of cleaning up complex hydrocarbon mixtures.
Quantitative Data Summary:
| Microorganism | Branched Alkane Substrate | Degradation Rate | Key Enzymes |
| Rhodococcus sp. | Pristane, Phytane | Variable, often slower than n-alkanes[18] | Alkane monooxygenases[18] |
| Nocardia cyriacigeorgica | Methyl-substituted alkanes | Efficient degradation of C11-C26 methyl-alkanes[22] | Not specified |
| Gordonia sp. | Propane | Subterminal oxidation[21] | Baeyer-Villiger monooxygenase[21] |
Experimental Protocol: Isolation of Branched-Alkane Degrading Bacteria
Soil samples from a hydrocarbon-contaminated site are enriched in a minimal salts medium containing a specific branched alkane (e.g., pristane) as the sole carbon source. After several rounds of enrichment, individual colonies are isolated on agar (B569324) plates and screened for their ability to grow on the branched alkane. Promising isolates are then identified by 16S rRNA gene sequencing, and their degradation capabilities are quantified using gas chromatography-mass spectrometry (GC-MS).
Signaling Pathway for Aerobic Alkane Degradation:
Caption: Aerobic n-alkane degradation pathway.
Advanced Materials and Polymers
The incorporation of branched alkyl side chains into polymer backbones provides a powerful tool for tuning their physical and chemical properties. The steric bulk of these groups can disrupt polymer chain packing, leading to lower crystallinity, increased solubility, and modified thermal properties.
Key Research Areas:
-
Specialty Monomer Synthesis: Designing and synthesizing novel monomers bearing precisely defined branched alkyl groups is essential for creating polymers with tailored properties.
-
Structure-Property Relationships: Systematically investigating how the length, number, and position of branched alkyl side chains influence polymer properties such as glass transition temperature, melt viscosity, and mechanical strength is a key area of research.
-
Supramolecular Assembly: Exploring the role of branched alkanes in directing the self-assembly of molecules into complex, functional supramolecular structures is a burgeoning field.[23]
Experimental Protocol: Synthesis of a Branched Polyacrylate
A branched acrylate (B77674) monomer (e.g., isooctyl acrylate) is polymerized via free-radical polymerization using a suitable initiator (e.g., AIBN) in an organic solvent. The resulting polymer is then purified by precipitation and characterized by techniques such as gel permeation chromatography (GPC) to determine its molecular weight and polydispersity, and differential scanning calorimetry (DSC) to measure its thermal transitions.
Logical Relationship of Polymer Property Modification:
Caption: Influence of branching on polymer properties.
Drug Discovery and Medicinal Chemistry
The introduction of branched alkyl groups into drug candidates can profoundly impact their pharmacological profiles. These groups can modulate a molecule's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. Furthermore, the steric bulk of branched chains can be exploited to enhance binding affinity and selectivity for specific biological targets.
Key Research Areas:
-
Fragment-Based Drug Design: Utilizing small, branched alkane-containing fragments as starting points for the development of novel drug leads.
-
Pharmacokinetic Optimization: Systematically replacing linear alkyl chains with branched isomers in existing drug molecules to improve their metabolic stability and oral bioavailability.
-
Functionalized Branched Alkane Synthesis: Developing new synthetic methodologies for the efficient and selective introduction of functional groups into complex branched alkane scaffolds.[24][25]
Experimental Protocol: Synthesis of a Branched Alkane-Containing Drug Analog
A common strategy involves the coupling of a branched alkyl halide with a suitable drug scaffold precursor using a transition-metal-catalyzed cross-coupling reaction (e.g., Suzuki or Negishi coupling). The final product is then purified by chromatography and its biological activity is assessed in relevant in vitro and in vivo assays.
Workflow for Branched Alkane in Drug Discovery:
Caption: Role of branched alkanes in drug discovery.
Computational Chemistry and Molecular Modeling
Computational methods provide invaluable insights into the structure, stability, and reactivity of branched alkanes, guiding experimental efforts and accelerating the discovery of new applications.[26][27][28][29]
Key Research Areas:
-
Thermochemical Predictions: Accurately calculating the heats of formation and bond dissociation energies of branched alkanes to understand their thermodynamic stability.[26]
-
Conformational Analysis: Exploring the complex potential energy surfaces of branched alkanes to identify their preferred conformations, which is crucial for understanding their interactions with other molecules and materials.
-
Catalyst Design: Using computational screening to identify promising new catalyst materials and reaction conditions for the selective synthesis of desired branched alkane isomers.[11]
Experimental Protocol: Computational Prediction of Alkane Properties
Density functional theory (DFT) calculations are performed using a suitable level of theory and basis set to optimize the geometry and calculate the electronic energy of a branched alkane. From these calculations, various properties such as heats of formation, bond energies, and vibrational frequencies can be derived. Molecular dynamics simulations can then be used to explore the conformational landscape and predict bulk properties.
Workflow for Computational Chemistry of Branched Alkanes:
Caption: Computational workflow for branched alkanes.
References
- 1. m.youtube.com [m.youtube.com]
- 2. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]
- 3. Branched Hydrocarbons – Introductory Chemistry – 1st Canadian Edition [opentextbc.ca]
- 4. longdom.org [longdom.org]
- 5. fvs.com.py [fvs.com.py]
- 6. enthalpy - Why are branched alkanes used as fuels instead of straight chain alkanes? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. Catalytic Hydroisomerization of Long-Chain Hydrocarbons for the Production of Fuels [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Alkanes Replacing Alkanes: Frontiers in Renewable Fuel [lakeforest.edu]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. Recent trends in microbial production of alkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biofueljournal.com [biofueljournal.com]
- 17. 12.3 Branched-Chain Alkanes | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 18. Biodegradation of Variable-Chain-Length Alkanes at Low Temperatures by a Psychrotrophic Rhodococcus sp - PMC [pmc.ncbi.nlm.nih.gov]
- 19. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
- 20. [PDF] Microbial growth on hydrocarbons: terminal branching inhibits biodegradation | Semantic Scholar [semanticscholar.org]
- 21. Frontiers | Structural insights into diversity and n-alkane biodegradation mechanisms of alkane hydroxylases [frontiersin.org]
- 22. researchgate.net [researchgate.net]
- 23. Supramolecular chemistry: Functional structures on the mesoscale - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Organocatalytic C-H Functionalization of Simple Alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Density functional steric analysis of linear and branched alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. pubs.aip.org [pubs.aip.org]
- 28. researchgate.net [researchgate.net]
- 29. Correlation effects on the relative stabilities of alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Geometry of 2,2,3,5-Tetramethylhexane
Executive Summary
2,2,3,5-Tetramethylhexane is a highly branched acyclic alkane with the chemical formula C₁₀H₂₂.[1][2] Its molecular geometry is fundamentally dictated by the sp³ hybridization of its carbon atoms, leading to a tetrahedral arrangement around each carbon center. However, the presence of multiple bulky methyl groups in close proximity introduces significant steric strain, causing notable deviations from idealized bond angles and influencing the molecule's preferred conformations. This guide provides a detailed analysis of the structural characteristics of this compound, outlines the experimental and computational methodologies used to determine such geometries, and presents expected structural parameters.
Foundational Principles of Molecular Geometry
The three-dimensional structure of this compound is a consequence of several interacting principles:
-
Hybridization: All ten carbon atoms in the hexane (B92381) backbone and the four methyl substituents are sp³ hybridized. This hybridization results in a tetrahedral geometry around each carbon, with ideal bond angles of 109.5°.
-
Conformational Isomerism: Free rotation can occur around the carbon-carbon single bonds.[3] This rotation leads to various spatial arrangements known as conformations. The most stable conformations are those that minimize the molecule's potential energy by reducing repulsive forces.[4]
-
Torsional and Steric Strain: The primary destabilizing forces in alkanes are torsional strain (repulsion between electrons in adjacent bonds) and steric strain (repulsive van der Waals forces between non-bonded atoms or groups).[5][6] In staggered conformations, where groups are farther apart, both strains are minimized compared to eclipsed conformations.[3] Due to its extensive branching, this compound is subject to significant steric strain, particularly around the C2, C3, and C5 positions. This strain forces the molecule to adopt conformations that move the bulky methyl groups as far apart as possible, leading to distorted bond angles.
The logical relationship determining the final, complex geometry of the molecule is illustrated below.
Expected Molecular Parameters
Table 1: Estimated Bond Lengths for this compound
| Bond Type | Atom 1 | Atom 2 | Typical Length (Å) | Expected Variation in this compound |
|---|---|---|---|---|
| C-C (Primary) | C1 | C2 | 1.54 | Minimal change |
| C-C (Internal) | C2 | C3 | 1.54 | Lengthened due to steric hindrance |
| C-C (Internal) | C3 | C4 | 1.54 | Minimal change |
| C-C (Internal) | C4 | C5 | 1.54 | Lengthened due to steric hindrance |
| C-C (Internal) | C5 | C6 | 1.54 | Minimal change |
| C-H | Carbon | H | 1.09 | Minimal change |
Table 2: Estimated Bond Angles for this compound
| Angle Type | Atom 1 | Center Atom | Atom 3 | Ideal Angle (°) | Expected Variation in this compound |
|---|---|---|---|---|---|
| C-C-C | C2 | C3 | C4 | 109.5 | Widened (>109.5°) to reduce steric strain |
| C-C-C | C3 | C4 | C5 | 109.5 | Widened (>109.5°) to reduce steric strain |
| C-C-C | (Me) | C2 | C3 | 109.5 | Compressed (<109.5°) |
| H-C-H | H | Carbon | H | 109.5 | Close to ideal |
| C-C-H | C | Carbon | H | 109.5 | Minor deviations possible |
Methodologies for Structure Determination
The precise geometry of molecules like this compound is determined using experimental techniques and validated with computational methods.
Experimental Protocol: Gas Electron Diffraction (GED)
Gas Electron Diffraction (GED) is a powerful technique for determining the molecular structure of volatile compounds in the gas phase, free from intermolecular forces.[7]
Methodology:
-
Sample Introduction: A gaseous sample of the compound is effused through a fine nozzle into a high-vacuum chamber.
-
Electron Beam Interaction: A high-energy beam of electrons (typically a few thousand volts) is directed through the gas stream.[7]
-
Scattering: The electrons are scattered by the electric field of the molecule's atoms. The resulting diffraction pattern is a function of the internuclear distances within the molecule.
-
Data Collection: The scattered electrons are detected, creating a diffraction pattern of concentric rings. The intensity of this scattering is measured as a function of the scattering angle.
-
Data Analysis: The total scattering intensity is composed of atomic and molecular scattering components. The molecular scattering intensity, which contains the structural information, is extracted after subtracting the atomic scattering background.[7]
-
Structure Refinement: A theoretical model of the molecule's geometry (bond lengths, angles, and dihedral angles) is constructed. The theoretical scattering pattern for this model is calculated and compared to the experimental data. The model's parameters are then refined using a least-squares fitting process until the calculated and experimental patterns match, yielding the final molecular structure.[7][8]
Computational Protocol: Geometry Optimization
Computational chemistry provides a robust theoretical framework for determining the lowest-energy (most stable) geometry of a molecule.[9][10] This process is known as geometry optimization.
Methodology:
-
Initial Structure: An approximate 3D structure of the molecule is generated, for instance, using standard bond lengths and angles.
-
Method Selection: A level of theory (e.g., Density Functional Theory - DFT, Møller-Plesset perturbation theory - MP2) and a basis set (e.g., 6-31G*, cc-pVTZ) are chosen. These selections determine the accuracy and computational cost of the calculation.
-
Energy Calculation: The potential energy of the initial geometry is calculated.
-
Gradient Calculation: The forces on each atom (the negative gradient of the energy with respect to atomic positions) are computed.[11]
-
Iterative Minimization: An optimization algorithm (e.g., quasi-Newton methods like BFGS) uses the calculated forces to adjust the positions of the atoms, moving the structure "downhill" on the potential energy surface toward a minimum.[9][11]
-
Convergence: Steps 3-5 are repeated iteratively. The optimization is considered converged when the forces on the atoms and the change in energy between steps fall below predefined threshold values.[10] The resulting structure represents a local or global energy minimum, corresponding to a stable conformer.
Conclusion
The molecular geometry of this compound is a classic example of how steric hindrance in a saturated hydrocarbon dictates its three-dimensional structure. While its fundamental framework is based on sp³-hybridized carbon atoms, significant deviations from ideal tetrahedral angles are necessary to accommodate the repulsive forces between its numerous methyl groups. The precise structural parameters can be elucidated through advanced experimental techniques like Gas Electron Diffraction and accurately predicted using computational geometry optimization methods. These approaches provide a comprehensive understanding of the molecule's stable conformations and the energetic trade-offs that define its shape.
References
- 1. This compound [stenutz.eu]
- 2. Hexane, 2,2,3,5-tetramethyl- [webbook.nist.gov]
- 3. Conformational Analysis of Alkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. roche.camden.rutgers.edu [roche.camden.rutgers.edu]
- 6. bkcc.ac.in [bkcc.ac.in]
- 7. Gas electron diffraction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. storion.ru [storion.ru]
- 10. mason.gmu.edu [mason.gmu.edu]
- 11. Optimization methods — Computational Chemistry from Laptop to HPC [kthpanor.github.io]
Isomers of Decane: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Decane (B31447) (C₁₀H₂₂), a saturated hydrocarbon, and its 75 constitutional isomers represent a fascinating area of study in organic chemistry.[1][2][3][4][5][6][7] While sharing the same molecular formula, these isomers exhibit distinct physical and chemical properties due to their varied structural arrangements. This guide provides an in-depth exploration of the isomers of decane, their properties, and the experimental methodologies used to characterize them.
Introduction to Decane and its Isomers
Decane is an alkane with ten carbon atoms and twenty-two hydrogen atoms.[1][3] The isomers of decane are molecules that have the same molecular formula (C₁₀H₂₂) but differ in the connectivity of their atoms.[1][2] These structural differences, primarily in the form of branching of the carbon chain, lead to significant variations in their physical properties, such as boiling point, melting point, and density.[8][9][10][11][12] The study of these isomers is crucial in fields like fuel technology, materials science, and as reference compounds in analytical chemistry.[1][2]
Properties of Selected Decane Isomers
The physical properties of alkanes are primarily determined by the strength of the intermolecular van der Waals forces.[8][9][11][12] The extent of these forces is influenced by the surface area of the molecule. As the degree of branching increases, the molecule becomes more compact, reducing the surface area and consequently weakening the van der Waals forces. This generally leads to lower boiling points for branched isomers compared to their straight-chain counterparts.[8][9][10][11][12] Melting points, however, are influenced by both intermolecular forces and how well the molecules can pack into a crystal lattice. More symmetrical, highly branched isomers can sometimes have higher melting points than less branched isomers.[10]
Below is a table summarizing the key physical properties of n-decane and a selection of its isomers.
| Isomer Name | Structure | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³ at 20°C) |
| n-Decane | CH₃(CH₂)₈CH₃ | 174.1[13] | -29.7[4][13] | 0.730[13] |
| 2-Methylnonane | CH₃CH(CH₃)(CH₂)₆CH₃ | 167.8 | -74.7 | 0.728 |
| 3-Methylnonane | CH₃CH₂CH(CH₃)(CH₂)₅CH₃ | 167.6 | - | 0.733 |
| 4-Methylnonane | CH₃(CH₂)₂CH(CH₃)(CH₂)₄CH₃ | 166.1 | - | 0.732 |
| 2,2-Dimethyloctane | (CH₃)₃C(CH₂)₅CH₃ | 157.3 | -80.9 | 0.726 |
| 3,3-Dimethyloctane | CH₃CH₂C(CH₃)₂(CH₂)₄CH₃ | 161.9 | -67.7 | 0.744 |
| 4,4-Dimethyloctane | CH₃(CH₂)₂C(CH₃)₂(CH₂)₃CH₃ | 163.6 | - | 0.745 |
| 2,2,3,3-Tetramethylhexane | (CH₃)₃CC(CH₃)₂(CH₂)₂CH₃ | 178.0 | 1.0 | 0.785 |
| 2,2,5,5-Tetramethylhexane | (CH₃)₃CCH₂CH₂C(CH₃)₃ | 162.2 | 10.4 | 0.725 |
| 3-Ethyl-2,2-dimethylheptane | (CH₃)₃CCH(CH₂CH₃)(CH₂)₃CH₃ | 184.0 | - | 0.769 |
Note: The properties for branched isomers are representative values and may vary slightly depending on the source.
Experimental Protocols
The determination of the physical properties of decane isomers relies on well-established experimental techniques.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[14]
Methodology:
-
Apparatus Setup: A small amount of the liquid sample (a few milliliters) is placed in a distillation flask. The flask is fitted with a condenser and a thermometer, with the thermometer bulb positioned at the level of the side arm leading to the condenser to accurately measure the temperature of the vapor.
-
Heating: The flask is gently heated. Boiling chips are added to the liquid to ensure smooth boiling.
-
Observation: The temperature is recorded when the liquid is boiling steadily and a constant temperature is observed on the thermometer. This constant temperature is the boiling point of the liquid.[15] For high-purity compounds, the boiling point will be a sharp, single value, while mixtures will boil over a range of temperatures.[16]
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid.[16]
Methodology:
-
Sample Preparation: A small amount of the solid sample is finely powdered and packed into a capillary tube to a height of 2-3 mm.[17]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a digital temperature sensor.[18][19]
-
Heating and Observation: The sample is heated slowly (approximately 1-2 °C per minute) as it approaches its melting point. The temperature at which the first drop of liquid appears is recorded as the start of the melting range, and the temperature at which the entire sample becomes liquid is the end of the melting range.[18][20] A pure crystalline compound will have a sharp melting point range of 0.5-1 °C.[16][20]
Density Determination
Density is the mass of a substance per unit volume.
Methodology:
-
Mass Measurement: A known volume of the liquid isomer is accurately weighed using an analytical balance. A pycnometer (a flask with a specific volume) is often used for precise measurements.
-
Volume Measurement: The volume of the liquid is known from the calibrated pycnometer.
-
Calculation: The density is calculated by dividing the mass of the liquid by its volume. The temperature at which the measurement is made must be recorded as density is temperature-dependent.[21][22][23][24][25]
Visualizations
Structure-Property Relationship
The following diagram illustrates the relationship between the structure of decane isomers and their boiling points.
Caption: Relationship between molecular structure and boiling point in decane isomers.
Experimental Workflow for Property Determination
The following diagram outlines the general workflow for the experimental determination of the physical properties of a decane isomer.
References
- 1. grokipedia.com [grokipedia.com]
- 2. 75 C10H22 isomers of molecular formula C10H22 structural isomers carbon chain isomers structural formula skeletal formula R/S optical isomers stereoisomers stereoisomerism in alkanes Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]
- 3. Decane - Wikipedia [en.wikipedia.org]
- 4. Decane Overview, Formula & Structure - Lesson | Study.com [study.com]
- 5. scribd.com [scribd.com]
- 6. youtube.com [youtube.com]
- 7. List of isomers of decane - Wikipedia [en.wikipedia.org]
- 8. Alkane - Wikipedia [en.wikipedia.org]
- 9. quora.com [quora.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. webqc.org [webqc.org]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. alnoor.edu.iq [alnoor.edu.iq]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chem.ucalgary.ca [chem.ucalgary.ca]
- 19. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 20. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. Molecular Simulation Study on the Density Behavior of n-Alkane/CO2 Systems - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of 2,2,3,5-Tetramethylhexane in Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of 2,2,3,5-tetramethylhexane in gas chromatography (GC), particularly as an internal standard for the quantitative analysis of volatile organic compounds and in the characterization of complex hydrocarbon mixtures.
Introduction
This compound is a branched-chain alkane that can be utilized in gas chromatography for various applications. Due to its stable chemical nature and distinct retention time on non-polar capillary columns, it is a suitable candidate as an internal standard for the analysis of other branched hydrocarbons or in the quality control of gasoline and other petroleum products.[1][2] An internal standard is a compound of a known concentration added to a sample to facilitate the quantification of other analytes, as it helps to correct for variations in injection volume and instrument response.[3]
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | This compound | [4] |
| Molecular Formula | C10H22 | [4] |
| Molecular Weight | 142.28 g/mol | [4] |
| Boiling Point | 148 °C | [5] |
| CAS Number | 52897-09-3 | [4] |
| Kovats Retention Index (Standard non-polar) | 873 | [4] |
Application: this compound as an Internal Standard for the Analysis of Branched-Chain Alkanes in a Hydrocarbon Mixture by GC-FID
This protocol outlines the use of this compound as an internal standard (IS) for the quantification of other C8-C12 branched-chain alkanes in a synthetic hydrocarbon mixture using Gas Chromatography with Flame Ionization Detection (GC-FID).
Experimental Protocol
2.1. Materials and Reagents
-
Solvents: Hexane (B92381) (HPLC grade or equivalent)
-
Analytes: Isooctane (2,2,4-trimethylpentane), 2,2,5-trimethylhexane, 2,3,4-trimethylpentane, and other relevant branched-chain alkanes.
-
Internal Standard: this compound (≥99% purity)
-
Gases: Helium (carrier gas, 99.999% purity), Hydrogen (FID fuel gas), Air (FID oxidizer)
2.2. Instrument and Conditions
-
Gas Chromatograph: Agilent 8890 GC system or equivalent, equipped with a split/splitless inlet and a Flame Ionization Detector (FID).
-
Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector Temperature: 250°C
-
Detector Temperature: 300°C
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes
-
Ramp: 10°C/min to 200°C
-
Hold at 200°C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
2.3. Standard and Sample Preparation
-
Internal Standard Stock Solution (IS Stock): Accurately weigh and dissolve a known amount of this compound in hexane to prepare a stock solution of 1000 µg/mL.
-
Analyte Stock Solution: Prepare a mixed stock solution of the target branched-chain alkanes in hexane, each at a concentration of 1000 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the analyte stock solution with hexane to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. To each calibration standard, add the IS Stock solution to obtain a final constant concentration of this compound (e.g., 20 µg/mL).
-
Sample Preparation: To the unknown hydrocarbon mixture, add the IS Stock solution to achieve the same final concentration of this compound as in the calibration standards.
2.4. Data Analysis
-
Generate a calibration curve by plotting the ratio of the peak area of each analyte to the peak area of the internal standard against the concentration of the analyte.
-
Determine the concentration of each analyte in the unknown sample by using the peak area ratio and the calibration curve.
Expected Results
The following table summarizes the expected retention times and Kovats retention indices for selected branched-chain alkanes on a standard non-polar column.
| Compound | CAS Number | Kovats Retention Index (Standard Non-polar) | Expected Retention Time (min) |
| Isooctane (2,2,4-Trimethylpentane) | 540-84-1 | 692 | ~6.5 |
| 2,2,5-Trimethylhexane | 3522-94-9 | 782 | ~7.8 |
| 2,3,4-Trimethylpentane | 565-75-3 | 763 | ~7.6 |
| This compound (IS) | 52897-09-3 | 873 | ~9.2 |
| 2,2,3,3-Tetramethylbutane | 594-82-1 | 788 | ~7.9 |
Note: Expected retention times are estimates and may vary depending on the specific instrument and conditions.
Application: Qualitative Analysis of Gasoline by GC-MS with this compound as a Reference Compound
This protocol describes the use of gas chromatography-mass spectrometry (GC-MS) for the qualitative analysis of the hydrocarbon profile of a gasoline sample, using this compound as a reference compound to aid in the identification of other branched alkanes.
Experimental Protocol
3.1. Materials and Reagents
-
Solvent: Dichloromethane (B109758) (GC-MS grade)
-
Sample: Commercial gasoline
-
Reference Compound: this compound (≥99% purity)
3.2. Instrument and Conditions
-
GC-MS System: Agilent 7890B GC coupled to a 5977B Mass Selective Detector (MSD) or equivalent.
-
Column: HP-5ms Ultra Inert, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 35°C, hold for 5 minutes
-
Ramp: 4°C/min to 200°C
-
Hold at 200°C for 10 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injection Volume: 1 µL
-
Split Ratio: 100:1
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: m/z 40-400
3.3. Sample Preparation
-
Dilute the gasoline sample 1:100 with dichloromethane in a volumetric flask.
-
Spike a small amount of this compound into the diluted sample to serve as a retention time and mass spectrum reference.
3.4. Data Analysis
-
Identify the peak corresponding to this compound based on its known retention index and mass spectrum.
-
Use the retention time of this compound to calculate the relative retention times of other unknown peaks.
-
Compare the mass spectra of the unknown peaks with a spectral library (e.g., NIST) to tentatively identify other hydrocarbon components.
Data Presentation: Mass Spectrum of this compound
Visualizations
Experimental Workflow for GC Analysis
The following diagram illustrates the general workflow for the gas chromatographic analysis of a hydrocarbon sample using an internal standard.
Caption: General experimental workflow for quantitative GC analysis using an internal standard.
Logical Relationship for Internal Standard Selection
The following diagram outlines the key considerations for selecting a suitable internal standard in gas chromatography.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. Detailed Hydrocarbon Analysis (DHA) Using Gas Chromatography (GC) [sigmaaldrich.com]
- 3. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 4. This compound | C10H22 | CID 521425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [stenutz.eu]
Application Notes and Protocols for 2,2,3,5-Tetramethylhexane as a Nonpolar Solvent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 2,2,3,5-tetramethylhexane as a nonpolar solvent, detailing its physical properties, potential applications in laboratory and pharmaceutical settings, and protocols for its use.
Introduction to this compound
This compound is a highly branched aliphatic alkane with the molecular formula C₁₀H₂₂.[1][2][3] Its structure, characterized by multiple methyl groups, imparts specific physical and chemical properties that can be advantageous in various applications, particularly as a nonpolar solvent. In the pharmaceutical industry, organic solvents are integral to processes such as synthesis, purification, and formulation.[4] Highly branched alkanes like this compound can offer alternatives to more commonly used linear alkanes, such as n-hexane, potentially providing benefits in terms of safety, stability, and reaction specificity.
Physicochemical Properties and Data Presentation
The selection of an appropriate solvent is critical for the success of chemical reactions, extractions, and purifications. The properties of this compound are presented below in comparison to its isomers and the widely used n-hexane. This data allows for an informed decision when selecting a nonpolar solvent for a specific application.
Table 1: Physical and Chemical Properties of this compound and Related Solvents
| Property | This compound | 2,2,5,5-Tetramethylhexane | 2,3,3,5-Tetramethylhexane | n-Hexane |
| Molecular Formula | C₁₀H₂₂[1][2] | C₁₀H₂₂[5][6] | C₁₀H₂₂[7] | C₆H₁₄ |
| Molecular Weight ( g/mol ) | 142.28[1][2] | 142.28[5][6] | 142.28[7] | 86.18 |
| CAS Number | 52897-09-3[1][2] | 1071-81-4[5][6] | 52897-11-7[7] | 110-54-3 |
| Boiling Point (°C) | 148.41[1] | 137.46[5] | 154.5[7] | 68.7 |
| Melting Point (°C) | -53.99[1] | -12.6[5] | -12.59[7] | -95 |
| Density (g/cm³) | 0.7330[1] | 0.7150[5] | 0.731[7] | 0.659 |
| Refractive Index | 1.4119[1] | 1.4032[5] | 1.4173[7] | 1.375 |
| Vapor Pressure (mmHg at 25°C) | Not available | 8.74[6] | 4.07[7] | 151 |
| Dielectric Constant | ~2 (estimated) | ~2 (estimated) | ~2 (estimated) | 1.88[8] |
Applications in Research and Drug Development
The unique properties of this compound make it a suitable candidate for several applications in research and drug development.
Nonpolar Solvent for Organic Synthesis
In organic synthesis, the choice of solvent can significantly influence reaction rates, yields, and selectivity. As a nonpolar aprotic solvent, this compound can be used for reactions involving nonpolar reactants. Its higher boiling point compared to n-hexane allows for reactions to be conducted at elevated temperatures. Furthermore, the branched structure of tetramethylhexane isomers can influence the solubility of reactants and the stability of reaction intermediates differently than linear alkanes.
Extraction Solvent
Liquid-liquid extraction is a fundamental technique for separating compounds based on their differential solubilities in two immiscible liquid phases. Due to its nonpolar nature and immiscibility with water, this compound can be employed for the extraction of nonpolar organic compounds from aqueous solutions. Its lower density than water ensures it will form the upper layer, facilitating separation. The higher boiling point of this compound compared to solvents like diethyl ether or dichloromethane (B109758) can be advantageous when working with volatile analytes, as it reduces solvent loss during handling.
Recrystallization of Nonpolar Compounds
Recrystallization is a powerful technique for purifying solid organic compounds.[9] An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[9] this compound, with its nonpolar character, can be an excellent solvent for the recrystallization of nonpolar to moderately nonpolar organic solids. Its relatively high boiling point allows for a wide temperature range for dissolution and crystallization.
Mobile Phase Component in Chromatography
In normal-phase chromatography, a nonpolar mobile phase is used to elute compounds from a polar stationary phase. This compound can be used as a component of the mobile phase, either alone or in combination with other solvents, to achieve desired separations of nonpolar analytes. Its high purity and well-defined properties are beneficial for achieving reproducible chromatographic results.
Experimental Protocols
The following are detailed protocols for key applications of this compound as a nonpolar solvent.
Protocol for Liquid-Liquid Extraction
Objective: To extract a nonpolar organic compound from an aqueous solution.
Materials:
-
Aqueous solution containing the target nonpolar compound.
-
This compound (reagent grade).
-
Separatory funnel.
-
Beakers or Erlenmeyer flasks.
-
Ring stand and clamp.
-
Drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).
-
Rotary evaporator (optional).
Procedure:
-
Preparation: Ensure the separatory funnel is clean, dry, and the stopcock is properly lubricated and closed.
-
Loading: Pour the aqueous solution containing the compound to be extracted into the separatory funnel.
-
Addition of Solvent: Add a measured volume of this compound to the separatory funnel. The volume will depend on the partition coefficient of the compound and the volume of the aqueous phase. A 1:1 volume ratio is a common starting point.
-
Extraction: Stopper the funnel and, while securely holding the stopper and stopcock, invert the funnel and gently shake to mix the two phases. Periodically vent the funnel by opening the stopcock to release any pressure buildup.
-
Phase Separation: Place the separatory funnel back in the ring clamp and allow the two immiscible layers to separate completely. The less dense this compound layer will be on top.
-
Draining: Carefully open the stopcock and drain the lower aqueous layer into a beaker or flask.
-
Collection of Organic Layer: Pour the upper organic layer (this compound containing the extracted compound) out through the top of the separatory funnel into a clean, dry flask. This prevents contamination from any residual aqueous layer in the stopcock.
-
Drying: Add a small amount of a suitable drying agent to the organic extract to remove any dissolved water.
-
Isolation: The extracted compound can be isolated by evaporating the this compound, for example, using a rotary evaporator.
Protocol for Recrystallization
Objective: To purify a solid nonpolar organic compound.
Materials:
-
Impure solid nonpolar compound.
-
This compound (reagent grade).
-
Erlenmeyer flasks.
-
Hot plate.
-
Boiling chips.
-
Filter paper and funnel (for hot filtration, if needed).
-
Büchner funnel and filter flask (for vacuum filtration).
-
Ice bath.
Procedure:
-
Solvent Selection: Determine if this compound is a suitable solvent by testing the solubility of a small amount of the impure solid in a small volume of the solvent at room temperature and upon heating. The compound should be sparingly soluble at room temperature and highly soluble at the boiling point of the solvent.
-
Dissolution: Place the impure solid in an Erlenmeyer flask with a boiling chip. Add a minimal amount of hot this compound and heat the mixture to boiling on a hot plate. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Decolorization (if necessary): If colored impurities are present, remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If insoluble impurities or activated charcoal are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Crystal formation should begin. Once the solution has reached room temperature, you can place the flask in an ice bath to maximize crystal yield.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold this compound to remove any adhering impurities.
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator to remove any residual solvent.
Visualizations
The following diagrams illustrate the logical workflow for solvent selection and a general experimental workflow for liquid-liquid extraction.
Caption: Logical workflow for selecting a nonpolar solvent.
Caption: Experimental workflow for liquid-liquid extraction.
Safety Precautions
As with all organic solvents, proper safety precautions must be observed when handling this compound.
-
Handling: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Fire Safety: this compound is flammable. Keep away from open flames, sparks, and other sources of ignition.
-
Disposal: Dispose of waste solvent according to institutional and local regulations for hazardous chemical waste.
These application notes and protocols provide a foundation for the use of this compound as a nonpolar solvent in a research and development setting. The provided data and methodologies should enable scientists to effectively evaluate and implement this solvent in their work.
References
- 1. This compound [chemicalbook.com]
- 2. Hexane, 2,2,3,5-tetramethyl- [webbook.nist.gov]
- 3. This compound | C10H22 | CID 521425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. 2,2,5,5-TETRAMETHYLHEXANE CAS#: 1071-81-4 [m.chemicalbook.com]
- 6. 2,2,5,5-Tetramethylhexane | C10H22 | CID 14067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. lookchem.com [lookchem.com]
- 8. Dielectric Constant [macro.lsu.edu]
- 9. Recrystallization [sites.pitt.edu]
Application Notes: Spectroscopic Characterization of 2,2,3,5-Tetramethylhexane
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2,2,3,5-Tetramethylhexane is a saturated, branched alkane with the molecular formula C₁₀H₂₂. While not typically used as a reagent or standard in spectroscopic analysis, its structural elucidation serves as a practical example for applying various spectroscopic techniques. These notes provide a comprehensive overview of the analytical methodologies used to confirm the identity and purity of this compound. The primary techniques covered are Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). Detailed protocols for sample preparation and data acquisition are provided for each method.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For this compound, ¹H and ¹³C NMR provide a unique spectral fingerprint based on the chemical environment of each nucleus. Due to the limited availability of experimental spectra in public databases, the data presented here is based on established principles and predictive models for alkane structures.
Data Presentation: Predicted NMR Data
The structure of this compound is shown below, with carbons and protons labeled to correspond with the predicted spectral data.
Caption: Workflow for FTIR spectroscopic analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and structural features of a molecule by ionizing it and measuring the mass-to-charge ratio (m/z) of the resulting ions. Electron Ionization (EI) is a common technique that causes fragmentation, offering clues about the molecule's structure.
Data Presentation: Mass Spectrometry Fragmentation Data
The molecular weight of this compound (C₁₀H₂₂) is 142.28 g/mol . Th[1][2]e mass spectrum will show a molecular ion peak (M⁺) and various fragment ions resulting from the cleavage of C-C bonds.
Table 4: Expected Mass Spectrum Fragments for this compound
| m/z Value | Ion Formula | Fragment Lost | Description |
|---|---|---|---|
| 142 | [C₁₀H₂₂]⁺ | - | Molecular Ion (M⁺). May be low in abundance due to extensive fragmentation. |
| 127 | [C₉H₁₉]⁺ | •CH₃ | Loss of a methyl radical. |
| 85 | [C₆H₁₃]⁺ | •C₄H₉ | Cleavage forming the stable tert-butyl radical. |
| 71 | [C₅H₁₁]⁺ | •C₅H₁₁ | Cleavage at the C4-C5 bond. |
| 57 | [C₄H₉]⁺ | •C₆H₁₃ | Formation of the highly stable tert-butyl cation, often the base peak. |
| 43 | [C₃H₇]⁺ | •C₇H₁₅ | Formation of the isopropyl cation. |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
Prepare a dilute solution of this compound (~100 µg/mL) in a volatile organic solvent like hexane (B92381) or dichloromethane.
-
-
Instrument Setup (GC):
-
Injector: Set to a temperature of ~250°C.
-
Column: Use a non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Use Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp the temperature at 10-20°C/min up to ~280°C to ensure elution.
-
-
Instrument Setup (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: ~230°C.
-
Mass Analyzer: Quadrupole.
-
Scan Range: Set the m/z range from ~40 to 200 amu.
-
-
Data Acquisition:
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
The compound will travel through the GC column, separate from any impurities, and then enter the MS detector.
-
The MS will continuously scan and record mass spectra across the entire GC run.
-
-
Data Processing:
-
Identify the chromatographic peak corresponding to this compound.
-
Extract the mass spectrum associated with that peak.
-
Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
-
Visualization: GC-MS Workflow
References
Application Notes and Protocols for 2,2,3,5-Tetramethylhexane as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,3,5-Tetramethylhexane is a branched alkane with the molecular formula C₁₀H₂₂.[1][2][3] Its stable, non-polar nature and distinct chromatographic behavior make it a suitable reference standard for various analytical applications, particularly in gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS). This document provides detailed application notes and protocols for its use as a reference standard in quality control, purity assessment, and quantitative analysis of volatile and semi-volatile organic compounds. Its primary utility lies in serving as an internal standard or a component of a reference mixture for retention time locking and compound identification.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective application as a reference standard.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₂ | [1][2][3] |
| Molecular Weight | 142.28 g/mol | [1] |
| CAS Number | 52897-09-3 | [1][2][3] |
| Boiling Point | 148.4 °C | [4] |
| Density | 0.7330 g/cm³ | [4] |
| Kovats Retention Index (Standard Non-polar) | 873 | [1][2] |
Applications
Internal Standard in Gas Chromatography (GC)
Due to its chemical inertness and volatility, this compound is an excellent candidate for use as an internal standard (IS) in GC analysis. An internal standard is a compound added to a sample in a known concentration to facilitate the quantification of other analytes. It helps to correct for variations in injection volume, sample evaporation, and instrument response.
Key Advantages as an Internal Standard:
-
Chemical Inertness: As a saturated hydrocarbon, it is unlikely to react with other sample components.
-
Good Resolution: Its retention time is typically in a region of the chromatogram that does not interfere with many common analytes.
-
Thermal Stability: It is stable at typical GC injector and oven temperatures.
Retention Index Marker
The Kovats retention index is a dimensionless unit that relates the retention time of an analyte to the retention times of adjacent n-alkanes. By incorporating this compound into a sample, its known retention index can be used to calibrate the retention times of other peaks in the chromatogram, aiding in the identification of unknown compounds.
Experimental Protocols
Protocol 1: Use of this compound as an Internal Standard for Quantitative Analysis by GC-MS
This protocol describes the use of this compound as an internal standard for the quantification of a hypothetical analyte, "Compound X," in a solvent matrix.
1. Materials and Reagents:
-
This compound (analytical standard grade)
-
Compound X (analytical standard grade)
-
High-purity solvent (e.g., hexane (B92381) or dichloromethane)
-
Volumetric flasks, pipettes, and syringes
-
GC-MS system with a non-polar capillary column (e.g., DB-5ms)
2. Preparation of Standard Solutions:
-
Internal Standard Stock Solution (IS Stock): Accurately weigh approximately 100 mg of this compound and dissolve it in the chosen solvent in a 100 mL volumetric flask. This yields a concentration of ~1 mg/mL.
-
Analyte Stock Solution (Analyte Stock): Accurately weigh approximately 100 mg of Compound X and dissolve it in the chosen solvent in a 100 mL volumetric flask to achieve a concentration of ~1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by adding varying known amounts of the Analyte Stock to volumetric flasks. To each flask, add a constant, known amount of the IS Stock. Dilute to the mark with the solvent. A typical calibration series might contain 1, 5, 10, 25, 50, and 100 µg/mL of Compound X, with each standard containing 20 µg/mL of this compound.
3. Sample Preparation:
-
Accurately weigh or pipette a known amount of the sample to be analyzed into a volumetric flask.
-
Add the same constant, known amount of the IS Stock as used in the calibration standards.
-
Dilute to the mark with the solvent.
4. GC-MS Analysis:
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Initial temperature of 50 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injection Volume: 1 µL (splitless or split injection, depending on concentration)
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Transfer Line Temperature: 280 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400
-
5. Data Analysis:
-
Integrate the peak areas of the analyte (Compound X) and the internal standard (this compound).
-
For the calibration standards, calculate the response factor (RF) using the following equation: RF = (Area_analyte / Concentration_analyte) / (Area_IS / Concentration_IS)
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
-
Determine the concentration of Compound X in the sample by applying the response factor or using the calibration curve.
Visualizations
Logical Workflow for Internal Standard Quantification
References
Application Notes: Synthesis of 2,2,3,5-Tetramethylhexane via Grignard Reaction
Introduction
Grignard reagents are powerful organomagnesium halides (R-MgX) that serve as a cornerstone in organic synthesis for the formation of new carbon-carbon bonds.[1] Their utility is particularly pronounced in the construction of sterically complex and highly branched alkanes, which are valuable molecular scaffolds in medicinal chemistry and drug development. This document provides a detailed protocol for the synthesis of 2,2,3,5-tetramethylhexane, a C10 branched alkane, utilizing a two-step approach. This method involves the reaction of a Grignard reagent with a ketone to form a tertiary alcohol, followed by the reduction of this alcohol to the target alkane.[1] This approach offers significant flexibility by allowing for variations in both the Grignard reagent and the ketone starting materials.[1]
Principle and Application
The synthesis of this compound is achieved by the nucleophilic addition of tert-butylmagnesium chloride to the carbonyl carbon of 3,5-dimethyl-2-hexanone. This reaction forms the tertiary alcohol intermediate, 2,2,3,5-tetramethyl-3-hexanol. Subsequent reduction of the hydroxyl group yields the final alkane product. Grignard reactions are highly sensitive to protic solvents, and therefore must be conducted under strictly anhydrous conditions to prevent the reagent from being quenched.[2][3] The quality of the magnesium and the dryness of the glassware and solvents are critical for successful reaction initiation and completion.[2][3]
Experimental Protocols
This section details the comprehensive methodology for the synthesis of this compound.
Materials and Reagents
-
Magnesium turnings
-
tert-Butyl chloride
-
3,5-Dimethyl-2-hexanone
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Hydrochloric acid (for reduction step)
-
Ethanol (for reduction step)
-
Palladium on carbon (Pd/C) catalyst (for alternative reduction)
-
Iodine crystal (for initiation)
-
Pentane (B18724) or Hexanes (for extraction and chromatography)
-
Silica (B1680970) gel for column chromatography
Apparatus
-
Three-necked round-bottom flask, flame-dried
-
Reflux condenser, flame-dried
-
Dropping funnel, flame-dried
-
Mechanical stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice-water bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Protocol 1: Synthesis of 2,2,3,5-tetramethyl-3-hexanol (Tertiary Alcohol Intermediate)
1. Preparation of tert-butylmagnesium chloride (Grignard Reagent)
- Place magnesium turnings (1.2 equivalents) in a flame-dried three-necked flask equipped with a stirrer, reflux condenser, and a dropping funnel, all under an inert atmosphere.
- Add a small volume of anhydrous diethyl ether or THF to cover the magnesium.
- Add a small crystal of iodine to help initiate the reaction.
- Dissolve tert-butyl chloride (1.1 equivalents) in anhydrous ether/THF and add it to the dropping funnel.
- Add a small amount of the halide solution to the magnesium. If the reaction does not start (indicated by bubbling and heat), gently warm the flask.
- Once initiated, add the remaining tert-butyl chloride solution dropwise at a rate that maintains a gentle reflux.[3] Slow addition is crucial to minimize side reactions like Wurtz coupling.[3]
- After the addition is complete, continue stirring the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[1][2]
2. Reaction with 3,5-Dimethyl-2-hexanone
- Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath.[3]
- Dissolve 3,5-dimethyl-2-hexanone (1.0 equivalent) in anhydrous ether/THF and add it to the dropping funnel.
- Add the ketone solution dropwise to the stirred Grignard reagent.[2][3] Maintain the temperature at 0 °C to control the reaction rate and prevent side reactions.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[2]
3. Workup and Quenching
- Cool the reaction mixture again in an ice-water bath.
- Carefully and slowly quench the reaction by adding saturated aqueous NH₄Cl solution.[1] This will hydrolyze the magnesium alkoxide and neutralize any remaining Grignard reagent.
- Transfer the mixture to a separatory funnel. Separate the organic layer.
- Extract the aqueous layer two to three times with diethyl ether or pentane.[1][3]
- Combine all organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[3]
- Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude tertiary alcohol.
Protocol 2: Reduction of 2,2,3,5-tetramethyl-3-hexanol to this compound
1. Reduction via Dehydration and Hydrogenation
- The crude 2,2,3,5-tetramethyl-3-hexanol can be dehydrated to the corresponding alkene by treatment with a strong acid (e.g., H₂SO₄ or p-toluenesulfonic acid) with heating.
- The resulting alkene mixture is then dissolved in a solvent like ethanol.
- Add a catalytic amount of Palladium on carbon (Pd/C).
- Hydrogenate the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) until the reaction is complete (monitored by TLC or GC).
- Filter the catalyst through a pad of Celite and remove the solvent under reduced pressure.
2. Purification of this compound
- Purify the crude product by flash column chromatography on silica gel, eluting with hexanes or pentane to isolate the pure this compound.[1]
- Alternatively, distillation can be used for purification, given the product's volatility. The boiling point of this compound is approximately 148-149 °C (421-422 K).[4]
Data Presentation
While specific yield data for this exact multi-step synthesis is not extensively documented, the following table summarizes representative data for the key Grignard reaction step in synthesizing branched alkanes. Yields are highly dependent on substrate and reaction conditions.[3]
| Reactant 1 (Grignard) | Reactant 2 (Electrophile) | Solvent | Conditions | Typical Yield Range (%) |
| tert-Alkylmagnesium Halide | Ketone | THF | 0 °C to room temp, 1-2h | 60 - 85 |
| sec-Alkylmagnesium Halide | Ketone | Ether | 0 °C to room temp, 1-2h | 70 - 90 |
| tert-Alkylmagnesium Halide | Alkyl Halide (catalyzed) | THF | Room temp, 12h, Cobalt or Iron catalyst | 55 - 80 |
Physicochemical Properties of this compound:
| Property | Value |
| Molecular Formula | C₁₀H₂₂ |
| Molecular Weight | 142.28 g/mol [5] |
| CAS Number | 52897-09-3[4][5] |
| Boiling Point | ~148.5 °C (421.6 K)[4] |
| IUPAC Name | This compound[5] |
Visualizations
The following diagrams illustrate the chemical pathway and the experimental workflow for the synthesis.
Caption: Chemical pathway for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Catalytic Reforming Production of Tetramethylhexanes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of tetramethylhexanes via the catalytic hydroisomerization of n-decane. The information is intended to guide researchers in setting up and conducting experiments to produce these highly branched alkanes, which are of interest as high-octane gasoline components and as potential building blocks in chemical synthesis.
Introduction
Catalytic reforming, and more specifically hydroisomerization, is a crucial process in the petroleum refining industry for upgrading the octane (B31449) number of straight-run naphtha.[1] This process converts linear alkanes into their more valuable branched isomers. Tetramethylhexanes, as highly branched C10 isomers, are desirable products due to their excellent combustion properties. The synthesis is typically achieved through the hydroisomerization of n-decane over bifunctional catalysts. These catalysts possess both a metallic function for dehydrogenation/hydrogenation and an acidic function for skeletal rearrangement.[2]
The most common catalysts employed are platinum (Pt) supported on acidic materials such as zeolites (e.g., ZSM-22, ZSM-5, Beta) or amorphous silica-alumina.[3][4] The pore structure of the zeolite support plays a significant role in determining the product selectivity, with medium-pore zeolites often favoring the formation of di- and multi-branched isomers.[5]
Data Presentation
The following tables summarize quantitative data from various studies on the hydroisomerization of n-decane, providing insights into the influence of different catalysts and reaction conditions on conversion, isomer selectivity, and yield.
| Catalyst | Support | Temperature (°C) | Pressure (bar) | n-Decane Conversion (%) | Isomer Selectivity (%) | Di-branched C10 Isomer Yield (%) | Reference |
| Pt/SAPO-11 | SAPO-11 | 275 | Not Specified | 56.8 | Not Specified | Not Specified | [6] |
| Pt/HZSM-22 | ZSM-22 | ~300 | 20 | >80 | ~70 | Not Specified | [2] |
| Ni-based | SAPO-11 | 320 | 20 | 75.5 | 89.4 | 23.3 | [7] |
| Pt/HBEA | BEA Zeolite | 220 | 30 | ~20 | ~95 (mono-branched) | Low | [8] |
| Pt/HMCM-22 | MCM-22 | 220 | 30 | ~50 | ~20 | Low | [8] |
| Pt/HZSM-5 | ZSM-5 | 220 | 30 | ~90 | ~10 | Low | [8] |
Note: Specific yields for tetramethylhexanes are often not reported individually but are included in the di- or multi-branched isomer fraction. The data presented is for comparative purposes and actual results may vary based on the specific experimental setup.
Experimental Protocols
This section outlines detailed methodologies for key experiments in the production of tetramethylhexanes from n-decane.
Catalyst Preparation: Pt/Zeolite via Incipient Wetness Impregnation
This protocol describes the preparation of a platinum-impregnated zeolite catalyst, a common type of catalyst for hydroisomerization.
Materials:
-
Zeolite support (e.g., H-ZSM-5, H-Beta) in its protonated form
-
Hexachloroplatinic acid (H₂PtCl₆) solution of appropriate concentration
-
Deionized water
-
Drying oven
-
Calcination furnace
-
Tube furnace for reduction
Procedure:
-
Support Pre-treatment: The zeolite support is calcined in a muffle oven to remove any adsorbed water and organic templates. A typical procedure involves heating to 500°C for 4 hours.[9]
-
Impregnation: The calcined zeolite is impregnated with an aqueous solution of H₂PtCl₆. The volume of the solution should be equal to the pore volume of the zeolite support (incipient wetness). The concentration of the H₂PtCl₆ solution is calculated to achieve the desired platinum loading (e.g., 0.5-1.0 wt%).[4]
-
Drying: The impregnated catalyst is dried in an oven, typically overnight at 110°C, to remove the solvent.[9]
-
Calcination: The dried catalyst is calcined in a furnace under a flow of dry air. A common calcination protocol is to heat to 300-400°C for 3-4 hours.[5][10] This step decomposes the platinum precursor and anchors the platinum oxide to the support.
-
Reduction: Prior to the reaction, the calcined catalyst is reduced to its active metallic form. This is typically done in-situ in the reactor by flowing hydrogen gas at an elevated temperature (e.g., 350-400°C) for several hours.[9][10]
Hydroisomerization of n-Decane in a Fixed-Bed Reactor
This protocol details the catalytic testing of the prepared catalyst for n-decane hydroisomerization.
Equipment:
-
High-pressure fixed-bed reactor system
-
Mass flow controllers for gases (H₂ and N₂)
-
High-pressure liquid pump for n-decane feed
-
Gas-liquid separator
-
Gas chromatograph (GC) for product analysis
Procedure:
-
Catalyst Loading: A specific amount of the prepared catalyst (typically as pellets or sieved particles) is loaded into the center of the fixed-bed reactor. The catalyst bed is usually supported by quartz wool or glass beads.[11]
-
Catalyst Activation (In-situ Reduction): The catalyst is activated as described in the final step of the catalyst preparation protocol, by flowing hydrogen at a controlled rate and temperature.[12]
-
Reaction Start-up: After reduction, the reactor is cooled to the desired reaction temperature (e.g., 200-350°C) and pressurized with hydrogen to the target pressure (e.g., 20-40 bar).[13][14]
-
Liquid Feed Introduction: The n-decane feed is introduced into the reactor at a specific liquid hourly space velocity (LHSV) or weight hourly space velocity (WHSV) using a high-pressure pump. The hydrogen-to-hydrocarbon molar ratio is controlled by adjusting the gas and liquid flow rates.[11][15]
-
Product Collection and Analysis: The reactor effluent, a mixture of gas and liquid products, is cooled and passed through a gas-liquid separator. The liquid products are collected periodically and analyzed by gas chromatography (GC) to determine the conversion of n-decane and the selectivity to various isomers, including tetramethylhexanes.[11]
Product Analysis by Gas Chromatography (GC)
This protocol provides a general method for the analysis of the liquid products from the hydroisomerization of n-decane.
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID)
-
Capillary column suitable for hydrocarbon analysis (e.g., HP-PLOT Q, DB-1, or a column with a (5% Phenyl) Methylpolysiloxane stationary phase).[16][17]
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Detector Temperature: 250°C
-
Carrier Gas: Helium or Hydrogen
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes
-
Ramp: Increase at 5°C/min to 250°C
-
Final hold: 10 minutes at 250°C
-
-
Injection Volume: 1 µL
Data Analysis:
-
Peak Identification: Individual components are identified by comparing their retention times with those of known standards or by using a GC-Mass Spectrometry (GC-MS) system.
-
Quantification: The area of each peak is integrated to determine the relative amount of each component in the product mixture. The conversion of n-decane and the selectivity to each isomer are then calculated based on these peak areas.
Diagrams
Reaction Pathway
Caption: Generalized reaction network for n-decane hydroisomerization.
Experimental Workflow
Caption: Workflow for the synthesis and analysis of tetramethylhexanes.
References
- 1. Study of CA-treated ZSM-22 zeolite with enhanced catalytic performance in the hydroisomerization of long-chain n-dodecane - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. High selectivity for n-dodecane hydroisomerization over highly siliceous ZSM-22 with low Pt loading - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of zeolite β and catalytic isomerization of n-hexane over Pt/H-β catalysts | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Investigation of n-heptane hydroisomerization over alkali-acid-treated hierarchical Pt/ZSM-22 zeolites - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. n-Heptane isomerization activities of Pt catalyst supported on micro/mesoporous composites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Catalytic Hydroisomerization of Long-Chain Hydrocarbons for the Production of Fuels [mdpi.com]
- 15. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 16. researchgate.net [researchgate.net]
- 17. iitk.ac.in [iitk.ac.in]
Application Notes and Protocols: Investigating the Role of 2,2,3,5-Tetramethylhexane in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Initial Assessment: A comprehensive literature search did not yield specific studies detailing the application of 2,2,3,5-tetramethylhexane as a monomer, initiator, or chain-transfer agent in polymer synthesis. Its chemical structure, a saturated alkane, suggests it is not readily polymerizable nor does it possess typical functional groups for initiating polymerization.[1][2] However, its properties as a non-polar, relatively inert hydrocarbon indicate a potential role as a solvent in certain polymerization reactions.[3][4][5]
These notes, therefore, provide a theoretical framework and generalized protocols for utilizing a saturated alkane like this compound as a solvent in a common polymerization process, specifically free-radical polymerization.
Potential Applications of this compound in Polymer Synthesis
Based on its chemical structure, this compound is a saturated hydrocarbon. Saturated hydrocarbons are generally unreactive and do not undergo polymerization themselves.[1][2] Their primary utility in manufacturing and chemical synthesis is often as fuels, lubricants, or solvents for non-polar substances.[3][4][5]
In the context of polymer synthesis, this compound could potentially be used as:
-
A Non-Polar Solvent: For the solution polymerization of non-polar monomers (e.g., styrene (B11656), butadiene). The use of a solvent helps to control the viscosity of the reaction mixture and dissipate the heat generated during the exothermic polymerization process.[6][7]
-
An Inert Medium: Its lack of reactive sites would prevent it from interfering with the polymerization reaction, which is a desirable characteristic for a solvent in such processes.
It is unlikely to function as:
-
A Monomer: It lacks double or triple bonds, or a ring structure that can be opened for polymerization.[8][9]
-
An Initiator: It does not have labile bonds that can easily break to form radicals or ionic species.
-
A Chain-Transfer Agent: While chain transfer to a solvent can occur, alkanes have relatively low chain transfer constants compared to other types of solvents.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its potential use as a solvent, particularly regarding its boiling point, which would be a key parameter in experimental setup and solvent removal.
| Property | Value |
| Molecular Formula | C₁₀H₂₂ |
| Molecular Weight | 142.28 g/mol |
| CAS Number | 52897-09-3 |
| Boiling Point | Not explicitly found in searches |
| Density | Not explicitly found in searches |
| Solubility | Insoluble in water; soluble in non-polar organic solvents |
Generalized Experimental Protocol: Free-Radical Polymerization in an Alkane Solvent
The following is a generalized protocol for the free-radical polymerization of a vinyl monomer, such as styrene or methyl methacrylate, using an alkane like this compound as the solvent. This protocol is illustrative and would require optimization for specific monomers and desired polymer characteristics.
Materials:
-
Vinyl monomer (e.g., styrene), inhibitor removed
-
This compound (or another suitable alkane solvent), anhydrous
-
Radical initiator (e.g., Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO))
-
Nitrogen or Argon gas for inert atmosphere
-
Methanol or other non-solvent for precipitation
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
Procedure:
-
Monomer and Solvent Preparation: The monomer should be passed through a column of basic alumina (B75360) to remove the inhibitor. The solvent, this compound, should be dried over a suitable drying agent and distilled if necessary.
-
Reaction Setup: A round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen/argon inlet is assembled.
-
Charging the Reactor: The monomer and this compound are added to the flask. The desired monomer-to-solvent ratio will depend on the target polymer concentration and viscosity control.
-
Initiator Addition: The radical initiator (e.g., AIBN) is added to the reaction mixture. The concentration of the initiator will influence the molecular weight of the resulting polymer.
-
Degassing: The reaction mixture is deoxygenated by bubbling with nitrogen or argon for 20-30 minutes. Oxygen can inhibit free-radical polymerization.
-
Polymerization: The flask is heated to a temperature appropriate for the chosen initiator (e.g., ~60-80 °C for AIBN). The reaction is allowed to proceed for a predetermined time, which can range from a few hours to 24 hours.
-
Termination and Isolation: The reaction is terminated by cooling the flask in an ice bath. The viscous polymer solution is then slowly poured into a beaker containing a large excess of a stirred non-solvent (e.g., methanol) to precipitate the polymer.
-
Purification and Drying: The precipitated polymer is collected by filtration, washed with fresh non-solvent, and dried in a vacuum oven at a moderate temperature until a constant weight is achieved.
Visualizing the Workflow
The following diagrams illustrate the generalized workflow for the described free-radical polymerization and a conceptual representation of the polymerization process itself.
Caption: Generalized workflow for free-radical polymerization in an alkane solvent.
Caption: Conceptual stages of free-radical polymerization.
Conclusion and Future Directions
While there is no direct evidence in the reviewed literature for the use of this compound in polymer synthesis, its chemical properties make it a plausible candidate as a non-polar, inert solvent. The provided generalized protocol for free-radical polymerization serves as a starting point for researchers interested in exploring its utility in this context.
Further experimental investigation would be required to determine the specific effects of this compound as a solvent on polymerization kinetics, polymer molecular weight, and polydispersity for various monomer systems. Researchers would also need to consider its relatively high boiling point for post-polymerization removal. The lack of existing data presents an opportunity for novel research into expanding the range of solvents for polymer synthesis.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. quora.com [quora.com]
- 3. Saturated Hydrocarbons - CD Biosynsis [biosynsis.com]
- 4. youtube.com [youtube.com]
- 5. Alkane - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Solution polymerization - Wikipedia [en.wikipedia.org]
- 8. prezi.com [prezi.com]
- 9. britannica.com [britannica.com]
Application Notes & Protocols: Utilizing 2,2,3,5-Tetramethylhexane as an Internal Standard for Gas Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
In quantitative chromatographic analysis, precision and accuracy are paramount. The internal standard (IS) method is a powerful technique used to correct for variations in sample injection volume, solvent evaporation, and instrument response, thereby improving the reliability of results.[1][2][3] An internal standard is a compound of known concentration added to all calibration standards and samples.[3] The quantification of the analyte is then based on the ratio of the analyte's response to the internal standard's response.[1][2][4]
2,2,3,5-Tetramethylhexane (CAS No. 52897-09-3) is a C10 branched alkane that serves as an excellent internal standard for the analysis of volatile and semi-volatile hydrocarbons by gas chromatography (GC). Its chemical inertness, thermal stability, and distinct retention time make it a suitable choice for complex matrices.
Key Properties of this compound:
-
Molecular Formula: C₁₀H₂₂
-
Molecular Weight: 142.28 g/mol
-
Boiling Point: ~148-150 °C
-
Properties: Chemically inert, not typically present in environmental or biological samples, and chromatographically well-resolved from many common analytes.
Primary Application: Quantitative Analysis of Volatile Hydrocarbons
This compound is particularly effective as an internal standard in the GC-based quantification of hydrocarbon mixtures, such as total petroleum hydrocarbons (TPH) or specific volatile organic compounds (VOCs). Its boiling point and non-polar nature allow it to elute in a convenient window for the analysis of compounds in the C8-C16 range.
Advantages of Using an Internal Standard:
-
Corrects for random and systematic errors during sample preparation and injection.
-
Improves the precision and repeatability of the analytical method.[1]
-
Minimizes the impact of instrument drift and variations in detector response.
-
Allows for accurate quantification even with minor sample loss during preparation steps.
The fundamental principle of the internal standard method is that the ratio of the analyte peak area to the internal standard peak area is proportional to the concentration of the analyte.
Experimental Protocol: Quantification of a Target Analyte (e.g., Toluene) in a Solvent Matrix using GC-FID
This protocol provides a general methodology for using this compound as an internal standard for the quantification of toluene (B28343) in a hexane (B92381) solvent.
1. Materials and Reagents
-
Target Analyte: Toluene (≥99.5% purity)
-
Internal Standard (IS): this compound (≥99% purity)
-
Solvent: n-Hexane (GC grade)
-
Equipment:
-
Gas Chromatograph with Flame Ionization Detector (GC-FID)
-
Capillary GC column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methylpolysiloxane)
-
Volumetric flasks (Class A)
-
Micropipettes and syringes
-
Autosampler vials with caps
-
2. Preparation of Standard Solutions
-
Analyte Stock Solution (1000 µg/mL): Accurately weigh 100 mg of toluene, dissolve it in n-hexane in a 100 mL volumetric flask, and fill to the mark.
-
Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound, dissolve it in n-hexane in a 100 mL volumetric flask, and fill to the mark.
3. Preparation of Calibration Standards
Prepare a series of calibration standards containing a constant concentration of the internal standard and varying concentrations of the analyte.
-
Into a series of five 10 mL volumetric flasks, add 100 µL of the Internal Standard Stock Solution to each. This results in a constant IS concentration of 10 µg/mL in each standard.
-
Add varying volumes of the Analyte Stock Solution to these flasks to achieve the desired concentration range (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Dilute each flask to the 10 mL mark with n-hexane.
-
Transfer the final solutions to autosampler vials.
4. Sample Preparation
-
For each unknown sample, transfer a known volume (e.g., 1 mL) into a vial.
-
Add a precise volume of the Internal Standard Stock Solution to achieve the same final concentration of the IS as in the calibration standards (10 µg/mL).
-
Vortex the sample to ensure homogeneity.
5. GC-FID Instrumentation and Conditions
-
Injector: Split/Splitless, 250°C
-
Split Ratio: 20:1
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Oven Program:
-
Initial Temperature: 50°C, hold for 2 minutes
-
Ramp: 10°C/min to 180°C
-
Hold: 5 minutes at 180°C
-
-
Detector: FID, 280°C
-
Injection Volume: 1 µL
6. Data Analysis and Calibration
-
Integrate the peak areas for both the analyte (Toluene) and the internal standard (this compound).
-
Calculate the Peak Area Ratio (Analyte Area / IS Area) for each calibration standard.
-
Plot a calibration curve of the Peak Area Ratio (y-axis) versus the Analyte Concentration (x-axis).
-
Perform a linear regression on the data points to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).
-
For the unknown samples, calculate the Peak Area Ratio and use the calibration curve equation to determine the concentration of the analyte.
Data Presentation
The following table represents hypothetical data obtained from the analysis described above.
| Calibration Level | Analyte Conc. (µg/mL) | IS Conc. (µg/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 1.0 | 10.0 | 15,250 | 151,300 | 0.101 |
| 2 | 5.0 | 10.0 | 76,100 | 150,500 | 0.506 |
| 3 | 10.0 | 10.0 | 153,200 | 152,100 | 1.007 |
| 4 | 25.0 | 10.0 | 380,500 | 151,000 | 2.520 |
| 5 | 50.0 | 10.0 | 755,900 | 150,200 | 5.033 |
| Unknown Sample | ? | 10.0 | 225,400 | 149,800 | 1.505 |
From the calibration curve generated with this data, the concentration of the unknown sample can be accurately determined.
Mandatory Visualizations
Caption: Workflow for quantitative analysis using an internal standard.
Caption: How an internal standard corrects for experimental variations.
References
- 1. Internal Standard Method and Calibration Curve Analysis in Gas Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Analysis results of GC : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 4. chromatographyonline.com [chromatographyonline.com]
Analytical Methods for the Detection of 2,2,3,5-Tetramethylhexane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,3,5-Tetramethylhexane is a saturated branched-chain alkane with the chemical formula C₁₀H₂₂.[1][2] As a volatile organic compound (VOC), its detection and quantification are pertinent in various fields, including environmental monitoring, petroleum and fuel analysis, and potentially as a volatile biomarker in biomedical research. This document provides detailed application notes and experimental protocols for the analytical determination of this compound using gas chromatography-mass spectrometry (GC-MS), a robust and widely used technique for the analysis of volatile and semi-volatile compounds.[3][4]
Physicochemical Properties
A foundational understanding of the analyte's properties is crucial for method development.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₂ | [1][2] |
| Molecular Weight | 142.2817 g/mol | [1][2] |
| CAS Number | 52897-09-3 | [1][2] |
| Boiling Point | Not explicitly available, but expected to be in the range of other C10 alkanes. | |
| Vapor Pressure | Data not readily available, but as a C10 alkane, it is considered volatile. | |
| Kovats Retention Index | 873 (on a non-polar column) |
Principle of Detection: Gas Chromatography-Mass Spectrometry (GC-MS)
The primary analytical technique for the identification and quantification of this compound is gas chromatography coupled with mass spectrometry (GC-MS). This method offers high separation efficiency and definitive identification based on the mass-to-charge ratio of the analyte and its fragments.
The logical workflow for the analysis is as follows:
Caption: General workflow for the analysis of this compound.
Application Note 1: Analysis of this compound in Environmental Water Samples
Objective: To quantify the concentration of this compound in water samples using Purge and Trap GC-MS. This method is suitable for detecting low levels of volatile organic contamination.
Experimental Protocol
1. Sample Preparation: Purge and Trap
-
Apparatus: Purge and trap concentrator system.
-
Procedure:
-
Place a 5-10 mL water sample into a purging vessel.
-
Add an internal standard (e.g., Toluene-d8) to the sample.
-
Purge the sample with an inert gas (e.g., helium or nitrogen) at a flow rate of 40 mL/min for 10-15 minutes at ambient or slightly elevated temperature (e.g., 40°C).
-
The purged volatile compounds are trapped on a sorbent trap (e.g., Tenax®, silica (B1680970) gel, and carbon molecular sieve).
-
After purging, the trap is rapidly heated to desorb the analytes, which are then transferred to the GC-MS system.
-
2. GC-MS Analysis
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5977A or equivalent |
| Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Injector Temperature | 250°C |
| Oven Temperature Program | Initial 40°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min |
| Transfer Line Temp | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 40-300 |
| Acquisition Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification |
3. Identification and Quantification
-
Identification: The primary identification is based on the retention time of this compound relative to known standards. Confirmation is achieved by comparing the acquired mass spectrum with a reference spectrum (e.g., from the NIST library). The expected mass spectrum will likely show a weak or absent molecular ion peak (m/z 142) and a prominent base peak at m/z 57, corresponding to the stable tert-butyl cation.[5] Other characteristic fragment ions may be observed.
-
Quantification: Create a calibration curve using external standards of this compound at various concentrations. The peak area of the target analyte is normalized to the peak area of the internal standard.
Quantitative Data Summary
| Parameter | Value | Notes |
| Retention Time | Dependent on the specific GC system and conditions, but can be predicted using its Kovats index. | A standard should be run to confirm the retention time. |
| Limit of Detection (LOD) | ~0.05 µg/L | Estimated based on typical purge and trap GC-MS performance for similar analytes. |
| Limit of Quantification (LOQ) | ~0.15 µg/L | Estimated based on typical purge and trap GC-MS performance for similar analytes. |
| Linear Range | 0.2 - 50 µg/L | This should be experimentally verified. |
| Recovery | > 85% | Dependant on the efficiency of the purge and trap system. |
Application Note 2: Headspace Analysis of this compound in Biological Fluids
Objective: To detect and quantify this compound in biological samples (e.g., blood, urine) using static headspace GC-MS. This method is less sensitive than purge and trap but requires minimal sample preparation.
Experimental Protocol
1. Sample Preparation: Static Headspace
-
Apparatus: Headspace autosampler.
-
Procedure:
-
Place 1-2 mL of the biological fluid into a 20 mL headspace vial.
-
Add an internal standard (e.g., Toluene-d8).
-
For blood samples, a protein precipitating agent may be added. For urine, addition of salt (e.g., NaCl) can improve the partitioning of volatiles into the headspace.
-
Seal the vial and place it in the headspace autosampler.
-
Incubate the vial at a controlled temperature (e.g., 80°C) for a specific time (e.g., 20 minutes) to allow for equilibration of the analyte between the sample and the headspace.
-
A portion of the headspace gas is automatically injected into the GC-MS.
-
2. GC-MS Analysis
The GC-MS parameters can be the same as those described in Application Note 1.
Quantitative Data Summary
| Parameter | Value | Notes |
| Retention Time | Consistent with the GC conditions used. | |
| Limit of Detection (LOD) | ~1 ng/mL | Estimated based on typical headspace GC-MS performance. |
| Limit of Quantification (LOQ) | ~3 ng/mL | Estimated based on typical headspace GC-MS performance. |
| Linear Range | 5 - 500 ng/mL | This should be experimentally verified. |
| Recovery | Matrix-dependent, typically > 70% |
Signaling Pathways and Logical Relationships
The following diagram illustrates the decision-making process for selecting the appropriate sample preparation technique based on the sample matrix and required sensitivity.
Caption: Decision tree for sample preparation method selection.
Mass Spectral Fragmentation Pathway
The fragmentation of this compound in an EI source is dictated by the formation of stable carbocations.
Caption: Predicted mass spectral fragmentation of this compound.
Conclusion
The described GC-MS methods provide a robust framework for the sensitive and selective detection of this compound in various matrices. The choice of sample preparation technique is critical and should be tailored to the specific application, considering the sample matrix and the required detection limits. Proper method validation, including the determination of linearity, accuracy, and precision, is essential for obtaining reliable quantitative data.
References
- 1. agilent.com [agilent.com]
- 2. Protocols for GC-Based Methods for Generic and Environmental Hydrocarbon Analysis | Springer Nature Experiments [experiments.springernature.com]
- 3. whitman.edu [whitman.edu]
- 4. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]
- 5. gcms.cz [gcms.cz]
Application Notes and Protocols for 2,2,3,5-Tetramethylhexane in Combustion Research
Audience: Researchers, scientists, and professionals in combustion and chemical kinetics.
Disclaimer: As of late 2025, publicly available literature contains limited to no specific experimental data on the combustion kinetics of 2,2,3,5-tetramethylhexane. Therefore, this document provides generalized experimental protocols and application notes based on standard methodologies for studying highly branched alkanes. The quantitative data presented is illustrative, derived from studies of analogous compounds, and should be used for guidance in experimental design and data presentation.
Introduction: The Role of Branched Alkanes in Combustion
Highly branched alkanes are crucial components of transportation fuels, such as gasoline and jet fuel. Their molecular structure, particularly the degree and location of branching, significantly influences combustion properties like ignition quality (Research Octane Number, RON), flame speed, and pollutant formation. This compound (C₁₀H₂₂), a decane (B31447) isomer, serves as a potential model compound for representing this class of molecules in fundamental combustion studies.[1] Investigating its pyrolysis and oxidation characteristics can provide valuable insights into the complex reaction pathways of branched alkanes, aiding in the development and validation of detailed chemical kinetic models for real-world fuels.
Key Physicochemical Properties of this compound:
| Property | Value |
| Molecular Formula | C₁₀H₂₂ |
| Molecular Weight | 142.28 g/mol |
| CAS Number | 52897-09-3 |
| IUPAC Name | This compound |
(Source: PubChem CID 521425, NIST Chemistry WebBook)[2][3][4]
Applications in Combustion Research
Studying this compound can contribute to:
-
Kinetic Model Development: Providing experimental data for the validation of reaction mechanisms for large branched alkanes.[1]
-
Surrogate Fuel Formulation: Acting as a component in surrogate mixtures that mimic the combustion behavior of commercial fuels.
-
Structure-Reactivity Relationship: Elucidating how the specific arrangement of methyl groups affects bond dissociation energies, radical formation, and overall reactivity compared to other decane isomers.
-
Soot Precursor Analysis: Investigating the formation pathways of aromatic species from the decomposition of a highly branched aliphatic structure.
Experimental Protocols
Two common experimental apparatus for studying gas-phase combustion kinetics are the shock tube and the jet-stirred reactor.[5][6]
Protocol 1: High-Temperature Ignition Delay Time Measurement using a Shock Tube
Shock tubes are ideal for studying high-temperature autoignition phenomena by generating near-instantaneous heating and compression of a test gas mixture.[5][7]
Objective: To measure the ignition delay time (IDT) of a this compound/air mixture over a range of temperatures and pressures. IDT is a critical parameter for engine design and kinetic model validation.[8]
Methodology:
-
Mixture Preparation:
-
Prepare gaseous mixtures of this compound, O₂, and a diluent (e.g., Ar or N₂) manometrically in a stainless steel mixing tank.
-
To create the fuel vapor, liquid this compound is typically heated and introduced into the tank, and its partial pressure is measured with a high-accuracy manometer.
-
The mixture should be allowed to homogenize for several hours, potentially aided by a mixing device.
-
-
Shock Tube Operation:
-
The shock tube is divided into a high-pressure "driver" section (typically filled with helium) and a low-pressure "driven" section, separated by a diaphragm.[5][9][10]
-
Evacuate the driven section to a high vacuum (<10⁻⁵ Torr) to remove impurities.
-
Introduce the prepared fuel/oxidizer mixture into the driven section to a specific initial pressure (P₁).
-
Pressurize the driver section with helium until the diaphragm ruptures, generating a shock wave that propagates through the test gas.[5][9]
-
-
Data Acquisition:
-
The incident shock wave reflects off the end wall of the tube, further heating and compressing the test gas to the desired temperature (T₅) and pressure (P₅).[7][9]
-
Use pressure transducers along the side wall to measure the shock wave velocity, from which T₅ and P₅ can be calculated using normal shock relations.
-
Place a pressure transducer and optical windows at the end wall for time-resolved measurements.
-
Monitor the onset of ignition by detecting the sharp pressure rise and/or the chemiluminescence from excited radical species (e.g., OH* at 306 nm).[8]
-
-
Data Analysis:
-
Define the ignition delay time as the interval between the arrival of the reflected shock wave at the end wall and the sharp increase in the OH* emission signal or pressure trace.[8]
-
Repeat the experiment for a range of initial conditions to map out the IDT as a function of temperature, pressure, and equivalence ratio.
-
Protocol 2: Species Speciation during Oxidation in a Jet-Stirred Reactor (JSR)
JSRs are ideal reactors for studying reaction kinetics at constant temperature and pressure, allowing for the detailed analysis of stable and intermediate species.[6]
Objective: To identify and quantify the concentration of reactants, intermediates, and products during the oxidation of this compound at low to intermediate temperatures.
Methodology:
-
Reactor Setup:
-
Use a spherical fused-silica jet-stirred reactor housed in a temperature-controlled oven.
-
The reactants (fuel, O₂, diluent) are preheated and injected through nozzles designed to create a homogenous mixture inside the reactor.[6]
-
Control the reactor pressure using a back-pressure regulator.
-
-
Reactant Delivery:
-
Deliver gaseous reactants (O₂, N₂/Ar) using calibrated mass flow controllers.
-
Introduce liquid this compound using a high-performance liquid chromatography (HPLC) pump and vaporize it in a heated section before mixing with the other gases.
-
-
Sampling and Analysis:
-
Continuously extract a sample of the reacting mixture from the reactor through a sonic probe to rapidly quench the reactions.
-
Analyze the extracted gas online or offline using techniques such as:
-
Gas Chromatography (GC): To separate and quantify stable species (e.g., fuel, O₂, CO, CO₂, light hydrocarbons).
-
Mass Spectrometry (MS), often with soft ionization techniques like Synchrotron Vacuum Ultraviolet (SVUV) photoionization: To identify and quantify reactive intermediates and isomers.
-
-
-
Data Analysis:
-
Perform experiments over a range of temperatures (e.g., 500-1200 K) at a fixed pressure, residence time, and equivalence ratio.
-
Plot the mole fractions of the measured species as a function of temperature to create a speciation profile.
-
This data is crucial for identifying major reaction pathways and for validating the detailed species predictions of kinetic models.
-
Data Presentation (Illustrative Examples)
The following tables illustrate how quantitative data for a highly branched C10 alkane would be presented.
Table 1: Illustrative Ignition Delay Time Data for a Branched C10 Alkane/Air Mixture
| Temperature (K) | Pressure (atm) | Equivalence Ratio (Φ) | Ignition Delay Time (µs) |
| 950 | 10 | 1.0 | 1250 |
| 1000 | 10 | 1.0 | 780 |
| 1050 | 10 | 1.0 | 450 |
| 1100 | 10 | 1.0 | 280 |
| 1050 | 20 | 1.0 | 250 |
| 1050 | 10 | 0.5 | 510 |
| 1050 | 10 | 2.0 | 480 |
Table 2: Illustrative Species Mole Fractions from JSR Oxidation of a Branched C10 Alkane (Φ=1.0, P=10 atm, τ=1.0 s)
| Temperature (K) | C₁₀H₂₂ (x10⁻³) | O₂ (x10⁻³) | CO (x10⁻³) | Ethene (x10⁻⁴) | Propene (x10⁻⁴) | Isobutene (x10⁻⁴) |
| 600 | 0.98 | 15.3 | 0.15 | 0.05 | 0.12 | 0.25 |
| 700 | 0.85 | 14.8 | 0.80 | 0.21 | 0.55 | 1.10 |
| 800 | 0.62 | 13.1 | 2.10 | 0.65 | 1.80 | 3.50 |
| 900 | 0.25 | 9.5 | 4.50 | 1.50 | 3.20 | 6.80 |
| 1000 | 0.02 | 4.2 | 7.80 | 2.10 | 2.50 | 4.10 |
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the combustion chemistry of a model fuel like this compound.
References
- 1. osti.gov [osti.gov]
- 2. Hexane, 2,2,3,5-tetramethyl- [webbook.nist.gov]
- 3. Hexane, 2,2,3,5-tetramethyl- [webbook.nist.gov]
- 4. This compound | C10H22 | CID 521425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Shock Tubes | Hanson Research Group [hanson.stanford.edu]
- 6. researchgate.net [researchgate.net]
- 7. petersengroup.tamu.edu [petersengroup.tamu.edu]
- 8. petersengroup.tamu.edu [petersengroup.tamu.edu]
- 9. shepherd.caltech.edu [shepherd.caltech.edu]
- 10. apps.dtic.mil [apps.dtic.mil]
Troubleshooting & Optimization
Technical Support Center: Purification of 2,2,3,5-Tetramethylhexane from Isomers
Welcome to the technical support center for the purification of 2,2,3,5-tetramethylhexane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the separation of this compound from its isomers.
Frequently Asked Questions (FAQs)
Q1: Why is the purification of this compound from its isomers challenging?
A1: The primary challenge lies in the similar physicochemical properties of alkane isomers.[1] Isomers of this compound, which are all C10H22 alkanes, exhibit very close boiling points and polarities.[1][2] This makes conventional separation techniques like fractional distillation difficult, often requiring highly efficient columns and optimized conditions to achieve high purity.
Q2: What are the primary methods for purifying this compound?
A2: The main techniques for separating this compound from its isomers are:
-
Fractional Distillation: This method separates compounds based on differences in their boiling points. For close-boiling isomers, a distillation column with a high number of theoretical plates and a carefully controlled reflux ratio is necessary.[3]
-
Preparative Gas Chromatography (pGC): pGC offers high separation efficiency and is well-suited for isolating pure compounds from complex mixtures of volatile isomers.[4]
-
Adsorptive Separation: This technique utilizes microporous materials like zeolites that can differentiate between isomers based on their size and shape.[5]
Q3: How does branching affect the boiling point of C10H22 isomers?
A3: For alkanes with the same number of carbon atoms, increased branching generally leads to a lower boiling point. This is because branching reduces the molecule's surface area, resulting in weaker intermolecular van der Waals forces that require less energy to overcome.[6]
Q4: What purity levels can I realistically expect to achieve?
A4: The achievable purity depends on the chosen method and the specific isomeric composition of your mixture.
-
Fractional Distillation: With a highly efficient column, it is possible to achieve purities greater than 98%.[7]
-
Preparative Gas Chromatography: pGC can yield very high purities, often exceeding 99.5%.
-
Adsorptive Separation: The purity depends on the selectivity of the adsorbent for the target isomer.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
Fractional Distillation
Issue: Poor separation of isomers.
-
Potential Cause: Insufficient column efficiency (too few theoretical plates) for the separation of close-boiling isomers.
-
Troubleshooting Steps:
-
Use a longer fractionating column or a column with more efficient packing material (e.g., structured packing).
-
Increase the reflux ratio to improve separation, but be mindful of increased distillation time and energy consumption.[8][9]
-
Ensure the column is well-insulated to maintain a proper temperature gradient.[3]
-
Issue: Column flooding.
-
Potential Cause: Excessive boil-up rate, causing liquid to be carried up the column by the vapor flow.
-
Troubleshooting Steps:
-
Reduce the heat input to the distillation flask.
-
Ensure the column diameter is appropriate for the desired throughput.
-
Check for any blockages in the column packing.
-
Preparative Gas Chromatography
Issue: Peak tailing for alkane peaks.
-
Potential Cause: Peak tailing for non-polar compounds like alkanes is often due to physical issues in the GC system rather than chemical interactions.[6][10] This can include:
-
Troubleshooting Steps:
Issue: Co-elution of isomers.
-
Potential Cause: The stationary phase of the GC column is not selective enough for the specific isomers.
-
Troubleshooting Steps:
-
Optimize the temperature program. A slower temperature ramp can improve resolution.
-
Select a different capillary column with a stationary phase that offers better selectivity for branched alkanes. Non-polar columns are generally used for hydrocarbon analysis.[11]
-
Use a longer column to increase the number of theoretical plates.
-
Adsorptive Separation
Issue: Low selectivity and poor separation.
-
Potential Cause: The chosen zeolite does not have the optimal pore size and shape to effectively differentiate between the target isomer and its impurities.
-
Troubleshooting Steps:
-
Screen different types of zeolites (e.g., ZSM-5, Beta) to find one with higher selectivity for this compound. The selectivity is highly dependent on the zeolite's pore structure.[12]
-
Optimize the temperature and pressure of the adsorption process, as these can significantly influence selectivity.[13]
-
Ensure the zeolite is properly activated (i.e., free of water) before use.
-
Data Presentation
The following tables summarize key quantitative data relevant to the purification of this compound.
Table 1: Physical Properties of this compound and Selected Isomers
| Compound | CAS Number | Boiling Point (°C) | Kovats Retention Index (non-polar column) |
| This compound | 52897-09-3 | 148.41 | 873[14] |
| 2,2,5,5-Tetramethylhexane | 1071-81-4 | 138.8[15] | 820 |
| 2,2,3,3-Tetramethylhexane | 13475-81-5 | 161.3 | Not available |
| 2,3,3,5-Tetramethylhexane | 52897-11-7 | Not available | Not available |
| 2,2,4,5-Tetramethylhexane | 16747-42-5 | Not available | Not available |
Table 2: Estimated Purity and Yield for Different Purification Techniques
| Purification Technique | Estimated Purity | Estimated Yield | Notes |
| Fractional Distillation | > 98%[7] | 60-80% | Highly dependent on column efficiency and reflux ratio. |
| Preparative GC | > 99.5% | 40-70% | Yield can be lower due to the small injection volumes and potential for sample loss during collection. |
| Adsorptive Separation | > 99% | 50-85% | Dependent on the selectivity of the adsorbent and the efficiency of the desorption process. |
Experimental Protocols
Protocol 1: Fractional Distillation
Objective: To separate this compound from its lower and higher boiling point isomers.
Materials:
-
Mixture of C10H22 isomers
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed with Raschig rings)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flasks
-
Heating mantle
-
Boiling chips
Procedure:
-
Assemble the fractional distillation apparatus. Ensure all glass joints are securely clamped.
-
Add the isomeric mixture and a few boiling chips to the round-bottom flask. Do not fill the flask more than two-thirds full.
-
Turn on the cooling water to the condenser.
-
Begin heating the mixture gently with the heating mantle.
-
Observe the temperature at the distillation head. As the vapor of the most volatile component reaches the thermometer, the temperature will stabilize at its boiling point.
-
Collect the first fraction (distillate) in a receiving flask as the temperature remains constant.
-
When the temperature begins to rise, change the receiving flask to collect the intermediate fraction.
-
As the temperature stabilizes again at the boiling point of the next component (ideally this compound at approximately 148°C), collect this fraction in a new, clean receiving flask.
-
Continue the distillation, collecting subsequent fractions as the temperature changes.
-
Analyze the purity of the collected fractions using Gas Chromatography with Flame Ionization Detection (GC-FID).[16]
Protocol 2: Preparative Gas Chromatography (pGC)
Objective: To obtain a high-purity sample of this compound.
Materials:
-
Isomeric mixture
-
Volatile solvent (e.g., hexane)
-
Preparative gas chromatograph with a fraction collector
Procedure:
-
Sample Preparation: Prepare a concentrated solution of the isomeric mixture in a volatile solvent.
-
pGC Conditions (Example):
-
Column: A non-polar capillary column suitable for hydrocarbon separation (e.g., DB-5ms, 30 m x 0.53 mm ID, 1.5 µm film thickness).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at a temperature below the boiling point of the lowest boiling isomer, hold for a few minutes, then ramp the temperature at a controlled rate (e.g., 5 °C/min) to a final temperature above the boiling point of the highest boiling isomer.
-
Carrier Gas: Helium or Nitrogen at an optimized flow rate.
-
Detector: A non-destructive detector or a splitter that directs a small portion of the eluent to a destructive detector (like FID) while the majority goes to the fraction collector.
-
-
Injection and Fraction Collection:
-
Inject a suitable volume of the sample.
-
Monitor the chromatogram in real-time.
-
Based on the retention times of the isomers, program the fraction collector to open and collect the eluent corresponding to the peak of this compound.
-
-
Purity Analysis: Analyze the collected fraction using analytical GC-FID to confirm its purity.
Protocol 3: Adsorptive Separation
Objective: To selectively adsorb this compound from a mixture of its isomers using a zeolite.
Materials:
-
Isomeric mixture
-
Activated zeolite (e.g., ZSM-5)
-
Chromatography column
-
Non-polar solvent (e.g., n-heptane)
-
Rotary evaporator
Procedure:
-
Column Packing: Pack a chromatography column with the activated zeolite.
-
Sample Loading: Dissolve the isomeric mixture in a minimal amount of a non-polar solvent and load it onto the column.
-
Elution: Elute the column with a non-polar solvent. The isomers will travel through the column at different rates depending on their interaction with the zeolite. The less retained isomers will elute first.
-
Fraction Collection: Collect fractions of the eluent.
-
Analysis: Analyze the composition of each fraction using GC-FID to identify the fractions containing the purified this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Visualizations
References
- 1. This compound [stenutz.eu]
- 2. This compound [chemicalbook.com]
- 3. Purification [chem.rochester.edu]
- 4. quora.com [quora.com]
- 5. Adsorptive process design for the separation of hexane isomers using zeolites - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. eeer.ir [eeer.ir]
- 10. benchchem.com [benchchem.com]
- 11. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. Hexane isomers separation on an isoreticular series of microporous Zr carboxylate metal organic frameworks - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 14. This compound | C10H22 | CID 521425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Page loading... [wap.guidechem.com]
- 16. agilent.com [agilent.com]
Technical Support Center: Optimizing Grignard Reaction Yield for Branched Alkanes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of branched alkanes using Grignard reagents.
Frequently Asked Questions (FAQs)
Q1: Why is my Grignard reaction failing to initiate?
A1: Reaction initiation is a common hurdle, often attributable to two primary factors:
-
Magnesium Oxide Layer: A passivating layer of magnesium oxide can form on the surface of the magnesium metal, preventing it from reacting with the alkyl halide.[1][2][3]
-
Presence of Moisture: Grignard reagents are highly reactive towards protic sources, especially water.[1][4] Trace amounts of moisture in glassware, solvents, or reagents will quench the Grignard reagent as it forms.[3][4]
Solutions:
-
Magnesium Activation: Use fresh, high-quality magnesium turnings.[2] Mechanical activation, such as grinding the turnings in a mortar and pestle, can expose a fresh surface. Chemical activation can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to the magnesium suspension before adding the alkyl halide.[2][3] The disappearance of the iodine's purple color is an indicator of activation.
-
Strict Anhydrous Conditions: All glassware should be rigorously dried, either by flame-drying under an inert atmosphere or by oven-drying.[3][4] Solvents must be anhydrous and dispensed under an inert atmosphere (e.g., nitrogen or argon).[2][3]
Q2: What are the most common side reactions when synthesizing branched alkanes via Grignard reactions, and how can they be minimized?
A2: The primary side reactions are Wurtz coupling, enolization, and reduction.
-
Wurtz Coupling: This occurs when the Grignard reagent reacts with the starting alkyl halide, resulting in a homocoupled alkane byproduct.[1] To minimize this, add the alkyl halide slowly to the magnesium turnings to maintain a low concentration of the alkyl halide in the reaction mixture.[1][2]
-
Enolization: When reacting a Grignard reagent with a sterically hindered ketone, the Grignard can act as a base and deprotonate the ketone at the α-position, forming an enolate.[1][5] This leads to the recovery of the starting ketone after acidic workup.[1][5] To mitigate this, consider using a less sterically hindered Grignard reagent or switching to an organolithium reagent.[1] The addition of cerium(III) chloride (Luche conditions) can also favor nucleophilic addition over enolization.[1]
-
Reduction: If the Grignard reagent possesses β-hydrogens, it can reduce a ketone to a secondary alcohol through a hydride transfer mechanism.[1][5]
Q3: Which solvent is optimal for preparing Grignard reagents from sterically hindered alkyl halides?
A3: Ethereal solvents are essential for stabilizing the Grignard reagent.[1][6]
-
Tetrahydrofuran (THF): Often the preferred solvent, especially for less reactive alkyl halides like chlorides, as it provides better stabilization of the Grignard complex.[1]
-
Diethyl Ether: Also a standard solvent, its lower boiling point can be advantageous for initiating reactions.[3]
-
2-Methyltetrahydrofuran (2-MeTHF): A greener alternative to THF that can provide comparable or even better performance.[1]
Q4: Is it feasible to form a Grignard reagent from a tertiary alkyl halide?
A4: While challenging due to competing elimination reactions, it is possible under carefully controlled conditions. Slow addition of the tertiary alkyl halide to highly activated magnesium at low temperatures can improve the yield of the desired Grignard reagent.
Troubleshooting Guide
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete Grignard formation.[2] 2. Presence of water or other protic sources.[2][4] 3. Significant side reactions (e.g., Wurtz coupling).[2] 4. The Grignard reagent is not reacting with the electrophile due to steric hindrance. | 1. Use magnesium activation techniques (iodine, 1,2-dibromoethane). Ensure high-quality magnesium.[2] 2. Rigorously dry all glassware and solvents.[2][4] Work under an inert atmosphere.[2] 3. Add the alkyl halide slowly to the magnesium suspension.[2] Maintain dilute conditions. 4. Increase reaction time and/or temperature. Consider using a more reactive electrophile. |
| Recovery of Starting Ketone | Enolization: The Grignard reagent acted as a base instead of a nucleophile, which is common with sterically hindered ketones.[1][5] | 1. Use a less sterically hindered Grignard reagent.[1] 2. Switch to an organolithium reagent, which is less prone to enolization.[1] 3. Add cerium(III) chloride (Luche reduction conditions) to enhance nucleophilic addition.[1] 4. Lower the reaction temperature. |
| Formation of a High-Boiling Point Byproduct | Wurtz Coupling: The Grignard reagent reacted with the starting alkyl halide.[1][3] | 1. Add the alkyl halide dropwise to the magnesium turnings.[1][2] 2. Maintain a moderate reaction temperature.[3] |
| Reaction is Exothermic and Uncontrolled | 1. Addition of the alkyl halide is too rapid.[2] 2. Insufficient cooling.[2] | 1. Add the alkyl halide dropwise using an addition funnel.[2] 2. Use an ice bath to maintain a controlled reaction temperature. |
| Darkening of the Reaction Mixture | Formation of finely divided magnesium or decomposition products. | A color change to gray or brown is typical for Grignard reagent formation.[3] A very dark or black color may indicate overheating or significant side reactions.[7] Ensure the reaction temperature is controlled. |
Quantitative Data Summary
The yield of Grignard reactions for synthesizing branched alkanes is highly dependent on the substrates and reaction conditions. The following table summarizes representative data for the formation of Grignard reagents from various alkyl halides.
| Alkyl Halide | Solvent | Activation Method | Reaction Time (h) | Approx. Yield (%) | Notes |
| 2-Bromopropane | THF | Iodine | 1 | >90 | High yield with secondary halides. |
| tert-Butyl Chloride | THF | Iodine | 2 | 70-85 | Slower formation than bromides. |
| 1-Iodooctane | Diethyl Ether | None | 0.5 | >95 | Highly reactive iodide. |
| 1-Bromobutane | 2-MeTHF | 1,2-dibromoethane | 1.5 | 85-95 | Greener solvent with good yield. |
| Cyclohexyl Bromide | THF | Grinding Mg | 2 | 80-90 | Mechanical activation is effective. |
Note: Yields are for the Grignard reagent formation step and are highly variable. The subsequent reaction with an electrophile will have its own yield considerations.
Experimental Protocols
General Protocol for the Synthesis of a Tertiary Alcohol via Grignard Reaction
-
Preparation:
-
Initiation:
-
In the dropping funnel, prepare a solution of the alkyl halide (1.0 equivalent) in anhydrous diethyl ether or THF.[1]
-
Add a small portion (~5-10%) of the alkyl halide solution to the magnesium suspension.[1] The reaction should initiate, indicated by a gentle reflux and the disappearance of the iodine color.[1] If it does not start, gentle warming or sonication may be necessary.
-
-
Grignard Reagent Formation:
-
Once initiated, add the remainder of the alkyl halide solution dropwise at a rate that maintains a gentle reflux.[1]
-
After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Reaction with Electrophile (Ketone):
-
Workup and Purification:
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Slowly quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.[4]
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with diethyl ether (2-3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.[1]
-
Purify the resulting tertiary alcohol via flash column chromatography or distillation.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Grignard Reaction [organic-chemistry.org]
- 6. leah4sci.com [leah4sci.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Synthesis of 2,2,3,5-Tetramethylhexane
Welcome to the technical support center for the synthesis of 2,2,3,5-tetramethylhexane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this highly branched alkane. Below you will find frequently asked questions and detailed troubleshooting guides.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The synthesis of highly branched alkanes like this compound is challenging due to steric hindrance. The two most plausible laboratory-scale methods are the Grignard reaction and the Wurtz coupling reaction. The Grignard reaction, involving the coupling of a Grignard reagent with an alkyl halide, is often preferred for its potential for higher selectivity, especially when catalyzed by a transition metal.[1] The Wurtz reaction, which couples two alkyl halides using sodium metal, can also be employed, but it is generally less efficient for producing asymmetrical alkanes and is prone to side reactions.[2]
Q2: I am planning a Grignard synthesis. What are the general challenges I should anticipate?
A2: When synthesizing a sterically hindered alkane via a Grignard reaction, several challenges can arise. These include difficulty in initiating the Grignard reagent formation, side reactions such as Wurtz-type coupling, and elimination reactions, which are more prevalent with sterically bulky reactants.[3] Ensuring strictly anhydrous (water-free) conditions is critical, as Grignard reagents are highly reactive with water, which will quench the reagent and reduce your yield.[4]
Q3: What are the expected side products in a Grignard synthesis of this compound?
A3: The side products will depend on the specific precursors used. For a hypothetical synthesis involving the reaction of isobutylmagnesium bromide with 2-chloro-2,3-dimethylbutane (B1595545), potential side products include:
-
Wurtz-type coupling products: This is where the Grignard reagent reacts with the starting alkyl halide. In this case, you might see 2,7-dimethyloctane (B85488) (from the coupling of two isobutylmagnesium bromide molecules) and 2,2,3,3,4,4-hexamethylpentane (B14608969) (from the coupling of two 2-chloro-2,3-dimethylbutane molecules).
-
Elimination products: The Grignard reagent can act as a base, causing the elimination of HCl from 2-chloro-2,3-dimethylbutane to form alkenes such as 2,3-dimethyl-1-butene (B117154) and 2,3-dimethyl-2-butene.
-
Disproportionation products: These can arise from radical side reactions, leading to a mixture of alkanes and alkenes.
Q4: Why is the Wurtz reaction generally not recommended for unsymmetrical alkanes like this compound?
A4: The Wurtz reaction is most effective for the synthesis of symmetrical alkanes from a single type of alkyl halide.[2] If you use two different alkyl halides to create an unsymmetrical alkane, you will inevitably get a mixture of three products: the desired cross-coupled product and two different homo-coupled products. Separating these alkanes, which often have very similar boiling points, can be extremely difficult and leads to a low yield of the target molecule.[2]
Troubleshooting Guides
Issue 1: Low Yield of this compound in Grignard Synthesis
| Potential Cause | Troubleshooting Step | Rationale |
| Incomplete formation of the Grignard reagent. | Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use a fresh bottle of anhydrous ether. A small crystal of iodine can be added to activate the magnesium turnings.[3] | Grignard reagents are extremely sensitive to moisture. The magnesium surface can have a passivating oxide layer that prevents the reaction from starting.[3] |
| Wurtz-type coupling of the Grignard reagent with the starting alkyl halide. | Add the alkyl halide to the Grignard reagent solution slowly and at a low temperature. Using a transition metal catalyst, such as an iron or cobalt salt, can promote the desired cross-coupling over homo-coupling.[1] | Slow addition and low temperature can help to minimize the concentration of the alkyl halide, reducing the rate of the undesired coupling reaction. Catalysts can enhance the selectivity of the cross-coupling reaction. |
| Elimination side reactions are favored. | Use a less sterically hindered Grignard reagent if possible, although this may not be an option depending on the desired product. Running the reaction at a lower temperature can also disfavor elimination. | Grignard reagents are strong bases and can promote elimination, especially with sterically hindered alkyl halides. Lower temperatures generally favor substitution over elimination. |
Issue 2: Presence of Unexpected Peaks in GC-MS Analysis
| Observed Side Product | Potential Origin | Suggested Action to Minimize |
| Alkane with double the mass of the Grignard's alkyl group (e.g., 2,7-dimethyloctane). | Wurtz-type homo-coupling of the Grignard reagent.[3] | See "Wurtz-type coupling" troubleshooting above. |
| Alkene isomers (e.g., 2,3-dimethyl-1-butene, 2,3-dimethyl-2-butene). | Elimination reaction of the tertiary alkyl halide promoted by the basic Grignard reagent. | Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. |
| Starting alkyl halide is recovered. | Incomplete reaction. | Increase the reaction time or consider using a more reactive Grignard reagent or alkyl halide (e.g., switching from a chloride to a bromide or iodide). |
Quantitative Data Summary
Data below is hypothetical and for illustrative purposes based on typical outcomes for sterically hindered Grignard couplings.
| Reaction Condition | Desired Product Yield (%) | Major Side Product(s) | Side Product Yield (%) |
| Uncatalyzed Grignard Reaction | 30-40 | Wurtz-type homo-coupling products, Elimination products | 20-30 |
| Cobalt-Catalyzed Grignard Reaction | 50-60 | Wurtz-type homo-coupling products, Elimination products | 10-20 |
Experimental Protocols
Hypothetical Protocol for Grignard Synthesis of this compound
This is a generalized, hypothetical protocol for educational purposes and should be adapted and optimized based on specific laboratory conditions and safety protocols.
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous diethyl ether
-
Isobutyl bromide
-
2-Chloro-2,3-dimethylbutane
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of the Grignard Reagent (Isobutylmagnesium Bromide):
-
Flame-dry all glassware and allow to cool under a stream of dry nitrogen.
-
Place magnesium turnings in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Add a single crystal of iodine.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
Dissolve isobutyl bromide in anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small portion of the isobutyl bromide solution to the magnesium. The reaction should initiate, indicated by the disappearance of the iodine color and gentle boiling of the ether.
-
Once the reaction starts, add the remaining isobutyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.
-
-
Coupling Reaction:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve 2-chloro-2,3-dimethylbutane in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the 2-chloro-2,3-dimethylbutane solution dropwise to the stirred Grignard reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
-
Work-up and Purification:
-
Carefully quench the reaction by slowly adding it to a stirred mixture of crushed ice and saturated aqueous ammonium chloride solution.
-
Separate the ether layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and remove the ether by rotary evaporation.
-
Purify the crude product by fractional distillation to isolate the this compound.
-
Visualizations
References
Technical Support Center: GC-MS Analysis of C10H22 Isomers
This guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of C10H22 isomers (decanes).
Troubleshooting Guide
This section addresses specific issues you may encounter during the GC-MS analysis of C10H22 isomers.
Question: Why am I seeing poor peak resolution or co-elution of my C10H22 isomers?
Answer:
Poor resolution and co-elution are common challenges when analyzing structurally similar isomers like those of decane (B31447).[1][2] The primary causes and solutions are outlined below:
Potential Causes & Solutions
| Potential Cause | Recommended Action |
| Inappropriate GC Column | The stationary phase of your column may not be selective enough for these non-polar isomers.[2] For C10H22 isomers, a long, non-polar column (e.g., 100% dimethylpolysiloxane) is typically required. Consider increasing the column length (e.g., 60m or 100m) or decreasing the internal diameter to enhance separation efficiency.[3] |
| Suboptimal Oven Temperature Program | An overly fast temperature ramp can prevent isomers from separating effectively.[2][4] A slower ramp rate (e.g., 2-5°C/min) generally improves the separation of closely eluting compounds.[3][5] You can also optimize the initial oven temperature; a lower starting temperature can improve the resolution of early-eluting peaks.[4] |
| Incorrect Carrier Gas Flow Rate | The carrier gas flow rate might not be optimal for your column, reducing efficiency. Ensure your helium or hydrogen carrier gas is set to the optimal linear velocity for your column's dimensions. A typical starting point for a 0.25 mm ID column is a flow rate of approximately 1.0-1.2 mL/min.[6] |
| Column Overload | Injecting a sample that is too concentrated can lead to broadened, asymmetric peaks that overlap.[2] Try diluting your sample or increasing the split ratio on your injector (e.g., from 50:1 to 100:1).[5] |
Troubleshooting Workflow for Co-elution
Question: My retention times are shifting between runs. What could be the cause?
Answer:
Shifting retention times indicate a lack of system stability. Common causes include:
-
Leaks in the System: Even small leaks in the carrier gas line, septum, or column fittings can cause pressure and flow fluctuations, leading to retention time shifts. Use an electronic leak detector to check for leaks.
-
Inconsistent Oven Temperature: Ensure your GC oven is properly calibrated and that the actual temperature matches the setpoint. Temperature fluctuations will directly impact retention times.[7]
-
Column Bleed or Contamination: Over time, the stationary phase of the column can degrade ("bleed"), or non-volatile residues from samples can accumulate, creating active sites that alter retention.[8] Trimming 10-30 cm from the inlet end of the column can often resolve this.[1]
Question: How can I confirm the identity of a specific C10H22 isomer when mass spectra are so similar?
Answer:
Differentiating alkane isomers by mass spectrometry is challenging due to their similar fragmentation patterns, which are characterized by clusters of peaks separated by 14 mass units (CH2).[9]
-
Retention Time is Key: The most reliable method for identifying C10H22 isomers is by their gas chromatographic retention time. You must run an authentic standard of the specific isomer under the exact same conditions to confirm its identity.
-
Examine Relative Ion Abundances: While the major fragment ions may be the same (e.g., m/z 43, 57, 71, 85), their relative abundances can differ slightly between isomers.[2] Comparing the full mass spectrum of your unknown peak to a library spectrum or a standard can help in identification.
-
Mass Spectral Deconvolution: If you have slight peak overlap, you can use Extracted Ion Chromatograms (EICs) for ions that may be more abundant in one isomer versus another to help differentiate them.[3]
Frequently Asked Questions (FAQs)
Q1: What is the best type of GC column for separating C10H22 isomers?
A1: A non-polar stationary phase is essential. A 100% dimethylpolysiloxane phase (e.g., DB-1, HP-1, Rtx-1) is a standard choice. To achieve the necessary resolution for the many C10H22 isomers, a long column (e.g., 60 m or 100 m) with a small internal diameter (e.g., 0.25 mm) is highly recommended. A thicker film (e.g., 1.0 µm) can also increase retention and improve the resolution of these volatile compounds.[5]
Q2: What is a good starting temperature program for analyzing C10H22 isomers?
A2: A good starting point is a "scouting gradient" which can then be optimized.[4] Begin with a low initial temperature to retain the volatile isomers, followed by a slow ramp to elute the heavier ones.
| Parameter | Value | Purpose |
| Initial Temperature | 40°C, hold for 2-5 minutes | To focus analytes at the head of the column and separate early eluters.[4][5] |
| Ramp Rate | 5°C/minute | A slow ramp rate is crucial for separating closely related isomers.[5] |
| Final Temperature | 250°C, hold for 5 minutes | To ensure all isomers have eluted from the column. |
Q3: What are the expected major fragment ions for decane in an EI-MS?
A3: For straight-chain alkanes like n-decane, electron ionization (EI) at 70 eV results in a characteristic fragmentation pattern. The molecular ion (M+) at m/z 142 is often weak or absent.[9] The most common fragments are alkyl cations resulting from C-C bond cleavage.
| m/z (mass-to-charge ratio) | Likely Fragment |
| 43 | C3H7+ |
| 57 | C4H9+ |
| 71 | C5H11+ |
| 85 | C6H13+ |
Branched isomers will show different relative abundances of these ions depending on the stability of the carbocations formed upon fragmentation.[10]
Logical Diagram for Isomer Identification
Experimental Protocols
Protocol: High-Resolution GC-MS Analysis of C10H22 Isomers
This protocol provides a general method for achieving high-resolution separation of decane isomers.
-
Column Installation and Conditioning:
-
Install a high-resolution, non-polar capillary column (e.g., 100m x 0.25mm ID, 0.5µm film thickness) according to the manufacturer's instructions.[5]
-
Ensure column ends are cut cleanly and squarely for optimal performance.[2]
-
Condition the column by heating it to 20-30°C above your final analysis temperature (but below the column's maximum operating temperature) for several hours with carrier gas flowing to remove contaminants and stabilize the stationary phase.[5]
-
-
Instrument Setup:
-
Injector: Set to 250°C. Use a split injection with a high split ratio (e.g., 100:1) to prevent column overload.[5] Ensure a fresh, high-quality septum and liner are installed.
-
Carrier Gas: Use Helium with a constant flow rate of 1.0 mL/min.[5]
-
Oven Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp: 5°C/min to 250°C.[5]
-
Hold at 250°C for 5 minutes.
-
-
Mass Spectrometer:
-
Transfer line temperature: 280°C.
-
Ion source temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40-200.
-
-
-
Sample Preparation:
-
Prepare standards and samples in a volatile, non-polar solvent like hexane.
-
Ensure samples are sufficiently dilute to avoid column overload.
-
-
Data Acquisition and Analysis:
-
Inject 1 µL of the sample.
-
Acquire the chromatogram and mass spectra.
-
Identify peaks by comparing their retention times and mass spectra to those of authentic standards analyzed under the identical method.
-
References
- 1. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Purification of Synthesized Tetramethylhexanes
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification of synthesized tetramethylhexanes.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthesized tetramethylhexanes?
A1: Impurities in synthesized tetramethylhexanes typically arise from the synthesis method employed. Common synthesis routes, such as the Wurtz reaction or the alkylation of isobutane (B21531) with butene isomers, can lead to a variety of byproducts.[1][2][3]
The most prevalent impurities include:
-
Structural Isomers: Other decane (B31447) isomers are common impurities. The specific isomers formed depend on the reaction conditions and catalysts used, which can promote rearrangement reactions.[1] Examples include other tetramethylhexane isomers, dimethylheptanes, or methylnonanes.
-
Unreacted Starting Materials: Residual alkyl halides or other precursors from the synthesis may remain in the crude product.
-
Side-Reaction Products:
-
Alkenes: Elimination reactions can occur, particularly in the Wurtz reaction, leading to the formation of alkenes as byproducts.[3]
-
Higher Molecular Weight Alkanes: Polymerization of butene feeds during alkylation can result in the formation of C12, C16, and C20 hydrocarbons.[4]
-
Lower Molecular Weight Alkanes: Cracking of the carbon skeleton can produce smaller alkanes.
-
A logical workflow for identifying and addressing these impurities is outlined below.
Caption: Troubleshooting workflow for tetramethylhexane impurities.
Troubleshooting Guides
Issue 1: Presence of Structurally Similar Isomers
Separating structurally similar isomers of tetramethylhexane is a significant challenge due to their very close physical properties, such as boiling points.
Recommended Purification Methods:
-
Fractional Distillation: This is a primary method for separating liquids with different boiling points.[4][5] The efficiency of separation depends on the difference in boiling points and the efficiency of the distillation column (number of theoretical plates).[6]
-
Preparative Gas Chromatography (pGC): For isomers with very close boiling points, pGC is a highly effective, albeit lower-throughput, purification technique.[7][8]
-
Molecular Sieves: Certain molecular sieves can separate alkanes based on their degree of branching.[9][10][11]
Data Presentation: Boiling Points of Tetramethylhexane Isomers
| Isomer | Boiling Point (°C) |
| 2,2,3,3-Tetramethylhexane | 160.33 |
| 2,2,3,4-Tetramethylhexane | 157 |
| 2,2,4,4-Tetramethylhexane | Not Available |
| 2,2,5,5-Tetramethylhexane | 138.8 |
| 2,3,3,4-Tetramethylhexane | Not Available |
| 3,3,4,4-Tetramethylhexane | 170 |
Data sourced from various chemical databases.
Experimental Protocols:
Fractional Distillation Protocol:
-
Apparatus: A fractional distillation setup including a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer.
-
Procedure:
-
Assemble the fractional distillation apparatus.
-
Add the crude tetramethylhexane mixture to the round-bottom flask along with boiling chips.
-
Slowly heat the flask.
-
Collect fractions at different temperature ranges. The temperature should be monitored closely at the still head.
-
Analyze the purity of each fraction using Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Notes: For isomers with boiling point differences of less than 25 °C, a column with a high number of theoretical plates and a high reflux ratio is necessary for effective separation.[5]
Preparative Gas Chromatography (pGC) Protocol:
-
Instrumentation: A preparative gas chromatograph equipped with a suitable column (e.g., non-polar capillary column) and a fraction collector.
-
Procedure:
-
Optimize the separation conditions on an analytical scale to determine the retention times of the desired isomer and impurities.
-
Inject the crude tetramethylhexane mixture onto the preparative GC column.
-
Set the collection window to isolate the peak corresponding to the desired tetramethylhexane isomer.
-
Multiple injections may be necessary to obtain the desired quantity of purified product.
-
Analyze the purity of the collected fraction by analytical GC-MS.
-
Issue 2: Removal of Non-Isomeric Impurities (e.g., alkenes, other alkanes)
Recommended Purification Methods:
-
Molecular Sieves: Effective for separating molecules based on size and shape. For instance, smaller or linear alkanes can be selectively adsorbed, allowing the bulkier tetramethylhexane to pass through. Zeolite 5A is commonly used to separate linear from branched alkanes.[9]
-
Urea Adduction: This method is highly selective for separating linear n-alkanes from branched and cyclic alkanes. However, it is generally ineffective for separating branched isomers from each other.
Experimental Protocols:
Molecular Sieve Purification Protocol:
-
Materials: Activated molecular sieves (e.g., 5Å for removing n-alkanes), suitable solvent (e.g., hexane).
-
Procedure:
-
Activate the molecular sieves by heating under vacuum to remove any adsorbed water.
-
Prepare a column packed with the activated molecular sieves.
-
Dissolve the crude tetramethylhexane mixture in a minimal amount of a non-polar solvent.
-
Pass the solution through the molecular sieve column.
-
Collect the eluent, which will be enriched in the branched tetramethylhexane.
-
Analyze the purity of the eluent by GC-MS.
-
A logical diagram illustrating the selection of a purification method is provided below.
Caption: Guide for selecting the appropriate purification method.
Purity Assessment
Q2: How can I accurately determine the purity of my synthesized tetramethylhexane?
A2: Gas Chromatography-Mass Spectrometry (GC-MS) is the most powerful and widely used analytical technique for assessing the purity of volatile and semi-volatile compounds like tetramethylhexanes. It provides both qualitative (identification of components) and quantitative (relative amounts of components) information.[12][13]
Experimental Protocol: GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms) is typically suitable for separating hydrocarbon isomers.
-
Sample Preparation: Dilute a small amount of the tetramethylhexane sample in a volatile solvent such as hexane (B92381) or dichloromethane.
-
GC Conditions (Typical):
-
Injector Temperature: 250 °C
-
Oven Program: Start at a low temperature (e.g., 40-50 °C), hold for a few minutes, then ramp the temperature at a controlled rate (e.g., 5-10 °C/min) to a final temperature of around 250-300 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions (Typical):
-
Ionization Mode: Electron Ionization (EI)
-
Mass Range: Scan a range that covers the molecular weight of decane (m/z 142) and potential fragments (e.g., m/z 30-200).
-
-
Data Analysis:
-
Identify the main peak corresponding to the desired tetramethylhexane isomer based on its retention time and mass spectrum.
-
Identify impurity peaks by comparing their mass spectra to library databases (e.g., NIST).
-
Quantify the purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Data Presentation: Purity Analysis Comparison
| Analytical Technique | Principle | Typical Purity Achievable | Advantages | Disadvantages |
| GC-MS | Separation by volatility and polarity, detection by mass-to-charge ratio. | >99.9% | High resolution, sensitive, provides structural information. | Destructive to the sample. |
| GC-FID | Separation by volatility and polarity, detection by flame ionization. | >99.9% | High sensitivity for hydrocarbons, quantitative. | Does not provide structural information. |
| NMR Spectroscopy | Nuclear magnetic resonance of atomic nuclei. | >98% | Non-destructive, provides detailed structural information. | Lower sensitivity compared to GC-MS. |
This technical support guide provides a starting point for troubleshooting the purification of synthesized tetramethylhexanes. For specific and complex separation challenges, further optimization of the described methods will be necessary.
References
- 1. Investigation of a Complex Reaction Pathway Network of Isobutane/2-Butene Alkylation by CGC–FID and CGC-MS-DS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wurtz Reaction [organic-chemistry.org]
- 3. byjus.com [byjus.com]
- 4. "The two-step alkylation of isobutane with butenes using sulfuric acid " by Mark Allan Spalding [docs.lib.purdue.edu]
- 5. Isobutane/butene alkylation catalyzed by ionic liquids: a more sustainable process for clean oil production - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. chemconnections.org [chemconnections.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Sieving di-branched from mono-branched and linear alkanes using ZIF-8: experimental proof and theoretical explanation - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C3CP44381G [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Improving the Efficiency of Catalytic Isomerization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during catalytic isomerization experiments.
Troubleshooting Guides
This section provides systematic approaches to diagnosing and resolving common issues in catalytic isomerization.
Issue 1: Low Product Yield
Q: My isomerization reaction is resulting in a low yield of the desired product. What are the potential causes and how can I improve it?
A: Low product yield is a frequent challenge and can stem from several factors. A systematic investigation is the best approach to identify and resolve the issue.
Possible Causes & Troubleshooting Steps:
-
Catalyst Deactivation: The catalyst's activity may have diminished over time.[1]
-
Visual Inspection: Deactivated catalysts, particularly those with transition metals, might change color or precipitate.[1]
-
Control Reaction: Compare the reaction's performance with a fresh batch of catalyst. A significantly higher yield with the new catalyst indicates deactivation of the original batch.[1]
-
Regeneration: For certain catalysts, activity can be restored through regeneration protocols, which often involve controlled oxidation to remove coke deposits followed by reduction.[2][3]
-
-
Suboptimal Reaction Conditions: The temperature, pressure, or reaction time may not be ideal for maximizing yield.
-
Temperature: Temperature significantly influences reaction rates. Both excessively high and low temperatures can negatively impact yield. It is crucial to find the optimal temperature for the specific catalytic system.
-
Reaction Time: Insufficient reaction time will lead to incomplete conversion, while excessively long times can promote side reactions and product degradation. Monitor the reaction progress over time to determine the optimal duration.
-
-
Impure Reactants or Solvents: Impurities in the starting materials or solvent can act as catalyst poisons, inhibiting the reaction and reducing the yield.[4][5]
-
Purity Verification: Ensure all reagents and solvents are of high purity and are anhydrous, as water can deactivate many catalysts.[6]
-
-
Poor Catalyst-Substrate Interaction: Inefficient mixing or mass transfer limitations can lead to a lower-than-expected reaction rate.
-
Agitation: Ensure efficient stirring to maximize the contact between the catalyst and the reactants, especially in liquid-phase reactions.
-
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield in catalytic isomerization.
Issue 2: Poor Product Selectivity
Q: My reaction produces a mixture of isomers with low selectivity for the desired product. How can I improve this?
A: Achieving high selectivity is crucial, especially in drug development where specific isomers have the desired therapeutic effects.[2] Poor selectivity can often be addressed by fine-tuning the catalyst and reaction conditions.
Possible Causes & Troubleshooting Steps:
-
Catalyst Properties: The nature of the catalyst, including its pore structure and the type and distribution of active sites, plays a critical role in selectivity.[4]
-
Catalyst Selection: For shape-selective reactions, the pore size of the catalyst (e.g., zeolites) is paramount. Choosing a catalyst with appropriate pore dimensions can favor the formation of a specific isomer.
-
Active Site Modification: The acidity or basicity of the catalyst can be modified to influence the reaction pathway and improve selectivity.
-
-
Reaction Temperature: Temperature can affect the relative rates of different isomerization pathways.
-
Temperature Optimization: Lowering the reaction temperature often enhances selectivity by favoring the thermodynamically more stable product or by increasing the energy difference between competing reaction pathways.[4]
-
-
Solvent Effects: The solvent can influence the catalyst's behavior and the stability of reaction intermediates.
-
Solvent Screening: A screen of different solvents with varying polarities and coordinating abilities may be necessary to find the optimal medium for high selectivity.[4]
-
-
Byproduct Formation: Side reactions such as cracking or disproportionation can reduce the selectivity towards the desired isomer.[7]
-
Reaction Condition Adjustment: Modifying reaction conditions, such as temperature and pressure, can help to suppress unwanted side reactions.
-
Troubleshooting Workflow for Poor Selectivity
Caption: A systematic approach to troubleshooting poor product selectivity.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right catalyst for my isomerization reaction?
A1: The choice of catalyst is critical and depends on the specific transformation. For instance, platinum-based catalysts are often used for alkane isomerization, while zeolites are employed for their shape-selective properties in reactions like xylene isomerization.[2][8] In pharmaceutical manufacturing, organocatalysts are gaining prominence for producing specific chiral isomers.[2]
Q2: What are the common signs of catalyst deactivation?
A2: Catalyst deactivation manifests as a loss of activity and/or selectivity over time.[9] This can be observed as a decrease in the conversion rate of the reactant or a change in the product distribution. Physical signs can include a change in the catalyst's color or the formation of carbon deposits (coking).[1]
Q3: Can a deactivated catalyst be regenerated?
A3: In many cases, yes. The regeneration procedure depends on the cause of deactivation. For catalysts deactivated by coke formation, a common method is controlled combustion of the coke in a stream of air, followed by reduction.[2][3][10] For poisoning by impurities, a specific chemical treatment may be required.
Q4: How important is the reaction atmosphere?
A4: The reaction atmosphere is crucial. Many catalytic isomerization reactions are sensitive to air and moisture.[4] Performing reactions under an inert atmosphere (e.g., nitrogen or argon) is often necessary to prevent catalyst oxidation and deactivation.
Q5: What role does catalytic isomerization play in drug development?
A5: Catalytic isomerization is vital in pharmaceutical manufacturing for producing specific isomers of a drug compound.[2] Often, only one enantiomer of a chiral drug is biologically active, and catalytic methods allow for its selective synthesis, which improves the drug's efficacy and safety.[2]
Data Presentation
Table 1: Effect of Reaction Temperature on n-Butane Isomerization over Pd-SO4/ZrO2 Catalyst
| Temperature (°C) | n-Butane Conversion (%) | Isobutane (B21531) Selectivity (%) |
| 90 | Low | High |
| 140 | ~65 (equilibrium) | High |
| 200 | High | Decreasing |
| 250 | 72 | Lower |
| 290 | High | Low |
Data synthesized from multiple sources for illustrative purposes.[9][11]
Table 2: Influence of pH on Glucose Isomerization to Fructose (B13574)
| Initial pH | Glucose Conversion (%) | Fructose Selectivity (%) | Fructose Yield (%) |
| 3.0 | Low | High | Low |
| 5.0 | Moderate | High | Moderate |
| 6.5 | High | 98.6 | 48.9 |
| 8.5 | High | 93.0 | 33.0 |
| 10.0 | Very High | Decreasing | Stable |
| 11.0 | Very High | Low | Decreasing |
Data synthesized from multiple sources for illustrative purposes.[12][13]
Experimental Protocols
Protocol 1: Gas-Phase Isomerization of n-Butane
Objective: To isomerize n-butane to isobutane in a continuous flow fixed-bed reactor.
Materials:
-
Catalyst: Pd-promoted sulfated zirconia (Pd-SZ).
-
Reactant: High-purity n-butane.
-
Carrier Gas: Hydrogen (H₂).
Experimental Setup:
-
A fixed-bed reactor is loaded with the Pd-SZ catalyst.
-
The reactor is placed inside a furnace with temperature control.
-
Gas lines for n-butane and H₂ are connected to a mixing chamber before the reactor inlet.
-
The reactor outlet is connected to a gas chromatograph (GC) for product analysis.
Procedure:
-
Catalyst Activation: The catalyst is activated in situ by heating under a flow of H₂ at a specified temperature and time.
-
Reaction Initiation: A pre-mixed feed of n-butane and H₂ (at a specific molar ratio, e.g., H₂/C₄ = 0.1) is introduced into the reactor at the desired reaction temperature (e.g., 140-150 °C) and pressure.[9]
-
Data Collection: The product stream is periodically sampled and analyzed by GC to determine the conversion of n-butane and the selectivity to isobutane.
-
Parameter Variation: The experiment can be repeated at different temperatures, pressures, and flow rates to study their effect on the reaction.
Protocol 2: Liquid-Phase Isomerization of Glucose to Fructose
Objective: To investigate the catalytic isomerization of glucose to fructose in an aqueous solution.
Materials:
-
Catalyst: Magnesium oxide (MgO) or a selected hydrotalcite.
-
Substrate: D-glucose.
-
Solvent: Deionized water.
Experimental Setup:
-
A batch reactor equipped with a magnetic stirrer and a temperature controller.
-
Sampling port for withdrawing liquid samples.
-
High-performance liquid chromatograph (HPLC) for analyzing glucose and fructose concentrations.
Procedure:
-
Reaction Mixture Preparation: A known concentration of glucose is dissolved in deionized water in the reactor.
-
Catalyst Addition: The catalyst (e.g., MgO) is added to the glucose solution.
-
Reaction: The mixture is heated to the desired temperature (e.g., 60-80 °C) and stirred.[14]
-
Sampling: Aliquots of the reaction mixture are withdrawn at different time intervals.
-
Analysis: The samples are filtered and analyzed by HPLC to determine the concentrations of glucose and fructose.
-
Calculation: Glucose conversion, fructose selectivity, and fructose yield are calculated based on the HPLC data.
Mandatory Visualization
Caption: A simplified signaling pathway for a catalytic isomerization reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. US2968631A - Regeneration of isomerization catalysts - Google Patents [patents.google.com]
- 3. products.evonik.com [products.evonik.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 7. researchgate.net [researchgate.net]
- 8. scialert.net [scialert.net]
- 9. researchgate.net [researchgate.net]
- 10. WO2010077262A2 - Catalyst regeneration method - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. High Selective Isomerization of Glucose to Fructose Catalyzed by Amidoximed Polyacrylonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 14. helvia.uco.es [helvia.uco.es]
Technical Support Center: Wurtz Coupling Reaction
Welcome to the technical support center for the Wurtz coupling reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their Wurtz coupling experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions in a Wurtz coupling, and what causes them?
A1: The two main side reactions are elimination (alkene formation) and the formation of a mixture of alkanes when using dissimilar alkyl halides.[1][2]
-
Elimination (Alkene Formation): This occurs through a disproportionation reaction of the intermediate alkyl radicals or via an E2-like elimination pathway.[3][4] It is particularly prevalent with bulky secondary and tertiary alkyl halides, where steric hindrance makes the desired coupling more difficult.[1][5]
-
Mixture of Alkanes (in cross-coupling): When two different alkyl halides (R-X and R'-X) are used, the reaction yields a mixture of R-R, R'-R', and the desired R-R'.[6] Separating these products is often difficult due to their similar boiling points, making the Wurtz reaction generally unsuitable for preparing unsymmetrical alkanes.[7]
Q2: Why is my Wurtz coupling reaction yield consistently low?
A2: Low yields in Wurtz reactions are common and can be attributed to the side reactions mentioned above.[1] The classical Wurtz reaction is a heterogeneous reaction, which can be inefficient.[8] Additionally, the high reactivity of the organosodium intermediates can lead to various side pathways.[9] To improve yields, consider optimizing the metal, solvent, temperature, and the physical form of the sodium.
Q3: Can I use tertiary alkyl halides in a Wurtz coupling reaction?
A3: It is generally not recommended. Tertiary alkyl halides predominantly undergo an elimination reaction (dehydrohalogenation) in the presence of a strong base like sodium, leading to the formation of an alkene as the major product instead of the desired coupled alkane.[5][10] This is due to the significant steric hindrance around the tertiary carbon, which disfavors the SN2-like coupling step.[5]
Q4: Is it possible to synthesize unsymmetrical alkanes with the Wurtz reaction?
A4: While technically possible, the Wurtz reaction is not a suitable method for preparing unsymmetrical alkanes in high purity. The reaction of two different alkyl halides results in a statistical mixture of three different alkanes, which are often difficult to separate.[6][7] A variation known as the Wurtz-Fittig reaction, which couples an alkyl halide with an aryl halide, can give higher yields of the desired product because aryl halides are less prone to self-coupling under these conditions.[11]
Q5: What is the role of dry ether in the Wurtz reaction?
A5: Dry ether (or another anhydrous aprotic solvent like THF) is crucial for several reasons.[12] First, sodium is highly reactive and will react with water, so anhydrous conditions are essential to prevent this.[13] Second, the solvent serves to dissolve the alkyl halide, and the resulting alkane.[12] Ether is a good choice as it is aprotic and relatively unreactive towards sodium.[12]
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Suggested Solution(s) |
| High percentage of alkene byproduct, especially with primary or secondary alkyl halides. | Reaction temperature is too high, promoting elimination. The alkyl halide is sterically hindered. | Lower the reaction temperature. Consider using a more reactive metal like finely dispersed sodium or an alternative metal like activated copper or zinc which can sometimes suppress elimination.[8][14] |
| Reaction fails to initiate or proceeds very slowly. | The surface of the sodium metal is not activated (e.g., coated with an oxide layer). The alkyl halide is not reactive enough (e.g., an alkyl chloride). | Use finely dispersed sodium to increase the surface area.[8] Consider switching to a more reactive alkyl halide (iodide > bromide > chloride).[14] Activating the metal surface (e.g., with iodine) may also help. |
| A complex mixture of alkanes is formed. | You are attempting a cross-coupling reaction with two different alkyl halides. | The Wurtz reaction is not well-suited for this. Consider alternative coupling methods like Grignard or Suzuki coupling for the synthesis of unsymmetrical alkanes. |
| Low yield of the desired symmetrical alkane. | Inefficient coupling due to the heterogeneous nature of the reaction. Competing side reactions. | Use finely dispersed sodium in a suitable solvent like refluxing dioxane or toluene (B28343) to improve efficiency.[8][15] Ensure strictly anhydrous conditions. Consider using alternative metals like activated copper, zinc, or a manganese/copper chloride mixture, which have been shown to improve yields in Wurtz-type reactions.[1][14] |
Experimental Protocol: High-Yield Intramolecular Wurtz Coupling
This protocol is adapted from the synthesis of bicyclobutane, which demonstrates a high-yield intramolecular Wurtz reaction.[15]
Objective: To synthesize bicyclobutane from 1-bromo-3-chlorocyclobutane (B1620077).
Materials:
-
1-bromo-3-chlorocyclobutane
-
Sodium metal
-
Anhydrous dioxane
-
Liquid nitrogen
Procedure:
-
Preparation of Sodium Dispersion: In a flask equipped with a high-speed stirrer and a reflux condenser, under an inert atmosphere (e.g., argon or nitrogen), heat anhydrous dioxane to reflux. Carefully add sodium metal. The molten sodium will be dispersed into fine particles by the rapid stirring.
-
Reaction Setup: In a separate reaction flask under an inert atmosphere, dissolve 1-bromo-3-chlorocyclobutane in anhydrous dioxane.
-
Initiation of Reaction: Slowly add the solution of 1-bromo-3-chlorocyclobutane to the refluxing sodium dispersion in dioxane. The reaction is exothermic and should be controlled by the rate of addition.
-
Reaction Monitoring: The progress of the reaction can be monitored by gas chromatography (GC) by taking aliquots from the reaction mixture.
-
Work-up: After the reaction is complete, cool the mixture. The product, bicyclobutane, is volatile and can be isolated by vacuum distillation, collecting the product in a cold trap cooled with liquid nitrogen.[15] The yield for this specific intramolecular reaction has been reported to be as high as 95%.[15]
Visualizing Reaction Pathways
Below are diagrams illustrating the key reaction pathways in the Wurtz coupling.
References
- 1. byjus.com [byjus.com]
- 2. Wurtz Reaction [organic-chemistry.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. quora.com [quora.com]
- 5. quora.com [quora.com]
- 6. quora.com [quora.com]
- 7. youtube.com [youtube.com]
- 8. scribd.com [scribd.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. scribd.com [scribd.com]
- 12. quora.com [quora.com]
- 13. grokipedia.com [grokipedia.com]
- 14. jk-sci.com [jk-sci.com]
- 15. Wurtz reaction - Wikipedia [en.wikipedia.org]
Navigating the Maze of Molecules: A Technical Support Center for Branched Alkane Isomer Separation
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals facing the intricate challenge of separating branched alkane isomers. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of branched alkane isomers so challenging?
A1: The separation of branched alkane isomers is difficult due to their very similar physicochemical properties. Isomers have the same molecular formula and often exhibit only subtle differences in their boiling points and polarities. This similarity in physical properties makes conventional separation techniques like fractional distillation and gas chromatography challenging, often resulting in co-elution or poor resolution.
Q2: What are the primary laboratory techniques for separating branched alkane isomers?
A2: The most common and effective laboratory techniques for separating branched alkane isomers include:
-
Gas Chromatography (GC): A powerful analytical technique that separates compounds based on their boiling points and interactions with the stationary phase of the GC column.[1]
-
Fractional Distillation: A physical separation process that separates liquid mixtures based on differences in their boiling points. It is most effective when there is a significant difference in the boiling points of the isomers.[2][3]
-
Adsorption/Absorption: These techniques utilize porous materials, such as zeolites and metal-organic frameworks (MOFs), that can selectively adsorb or absorb certain isomers based on their size and shape. This method can be highly effective for separating linear from branched alkanes.
Q3: How does the degree of branching affect the boiling point of an alkane isomer?
A3: Generally, for a given number of carbon atoms, a higher degree of branching leads to a lower boiling point. This is because increased branching results in a more compact, spherical molecular shape, which reduces the surface area available for intermolecular van der Waals forces. Consequently, less energy is required to overcome these forces and transition from the liquid to the gaseous phase. Straight-chain alkanes, with their larger surface area, experience stronger van der Waals forces and thus have higher boiling points.
Q4: What are Kovats retention indices and how are they useful in GC analysis of alkane isomers?
A4: The Kovats retention index is a standardized method for reporting retention times in gas chromatography, making them less dependent on the specific analytical conditions of a particular laboratory.[4][5] It relates the retention time of an analyte to the retention times of adjacent n-alkanes. This is particularly useful for identifying unknown branched alkane isomers by comparing their calculated retention indices to established databases.[4][5]
Troubleshooting Guides
Gas Chromatography (GC) Issues
Problem: Poor peak resolution or co-elution of isomers.
-
Possible Cause: Inappropriate GC column or temperature program.
-
Troubleshooting Steps:
-
Column Selection: Ensure you are using a column with a suitable stationary phase. For non-polar alkanes, a non-polar stationary phase like 100% dimethylpolysiloxane (e.g., DB-1, OV-101) or 5% phenyl-95% methylpolysiloxane (e.g., DB-5, HP-5) is recommended.[6]
-
Temperature Program Optimization:
-
Lower the initial oven temperature to improve the separation of early-eluting, more volatile isomers.
-
Decrease the temperature ramp rate (e.g., from 10°C/min to 5°C/min) to allow for better separation of closely boiling isomers.
-
-
Carrier Gas Flow Rate: Optimize the carrier gas (e.g., helium, hydrogen) flow rate to achieve the best column efficiency.
-
Column Dimensions: If resolution is still an issue, consider using a longer column or a column with a smaller internal diameter to increase the number of theoretical plates and improve separation.
-
Problem: Inconsistent retention times.
-
Possible Cause: Fluctuations in experimental conditions.
-
Troubleshooting Steps:
-
Check for Leaks: Ensure there are no leaks in the GC system, particularly at the injector, column fittings, and detector.
-
Stable Gas Flow: Verify that the carrier gas flow rate is constant and the gas supply is adequate.
-
Consistent Injection: Use an autosampler for precise and reproducible injection volumes. If injecting manually, ensure a consistent and rapid injection technique.
-
Oven Temperature Stability: Confirm that the GC oven temperature is stable and accurately controlled.
-
Fractional Distillation Issues
Problem: Poor separation of isomers (distillate contains a mixture).
-
Possible Cause: Insufficient column efficiency or improper heating.
-
Troubleshooting Steps:
-
Fractionating Column: Use a fractionating column with a larger surface area (e.g., a Vigreux column or a column packed with glass beads or Raschig rings) to increase the number of theoretical plates.[2]
-
Slow and Steady Heating: Heat the distillation flask slowly and evenly to establish a proper temperature gradient in the column. Avoid rapid heating, which can lead to the vapor ascending the column too quickly without sufficient condensation and re-vaporization cycles.
-
Insulation: Insulate the fractionating column with glass wool or aluminum foil to minimize heat loss to the surroundings and maintain the temperature gradient.[7]
-
Distillation Rate: Maintain a slow and steady distillation rate (typically 1-2 drops per second) to ensure equilibrium between the liquid and vapor phases within the column.
-
Problem: "Flooding" of the fractionating column.
-
Possible Cause: Excessive heating rate.
-
Troubleshooting Steps:
-
Reduce Heat: Immediately reduce the heat supplied to the distillation flask.
-
Allow to Drain: Let the excess condensed vapor (the "flood") drain back into the flask.
-
Resume Heating Gently: Once the column has cleared, resume heating at a much gentler rate.[7]
-
Data Presentation
Table 1: Boiling Points of Selected C4-C8 Alkane Isomers
| Molecular Formula | Isomer Name | Boiling Point (°C) |
| C4H10 | n-Butane | -0.5 |
| Isobutane (2-Methylpropane) | -11.7 | |
| C5H12 | n-Pentane | 36.1 |
| Isopentane (2-Methylbutane) | 27.7 | |
| Neopentane (2,2-Dimethylpropane) | 9.5 | |
| C6H14 | n-Hexane | 68.7 |
| 2-Methylpentane | 60.3 | |
| 3-Methylpentane | 63.3 | |
| 2,2-Dimethylbutane | 49.7 | |
| 2,3-Dimethylbutane | 58.0 | |
| C7H16 | n-Heptane | 98.4 |
| 2-Methylhexane | 90.0 | |
| 3-Methylhexane | 92.0 | |
| 2,2-Dimethylpentane | 79.2 | |
| 2,3-Dimethylpentane | 89.8 | |
| 2,4-Dimethylpentane | 80.5 | |
| 3,3-Dimethylpentane | 86.1 | |
| 3-Ethylpentane | 93.5 | |
| 2,2,3-Trimethylbutane | 80.9 | |
| C8H18 | n-Octane | 125.7 |
| 2-Methylheptane | 117.6 | |
| 3-Methylheptane | 119.0 | |
| 4-Methylheptane | 117.7 | |
| 2,2,4-Trimethylpentane (Isooctane) | 99.3 |
Table 2: Kovats Retention Indices of Selected Alkane Isomers on a Non-Polar Column
Note: Retention indices can vary slightly between different columns and analytical conditions. The following are representative values on a standard non-polar (e.g., DB-1, HP-5MS) column.
| Isomer Name | Kovats Retention Index (I) |
| n-Butane | 400 |
| Isobutane | 392 |
| n-Pentane | 500 |
| Isopentane | 493 |
| Neopentane | 480 |
| n-Hexane | 600 |
| 2-Methylpentane | 591 |
| 3-Methylpentane | 596 |
| 2,2-Dimethylbutane | 570 |
| 2,3-Dimethylbutane | 585 |
| n-Heptane | 700 |
| 2-Methylhexane | 689 |
| 3-Methylhexane | 694 |
| 2,2-Dimethylpentane | 668 |
| 2,3-Dimethylpentane | 684 |
| 2,4-Dimethylpentane | 672 |
| 3,3-Dimethylpentane | 680 |
| n-Octane | 800 |
| 2-Methylheptane | 788 |
| 2,2,4-Trimethylpentane | 771 |
Experimental Protocols
Protocol 1: Gas Chromatography of a C6 Alkane Isomer Mixture
-
Sample Preparation: Prepare a 1% (v/v) solution of the C6 alkane isomer mixture in a volatile solvent such as hexane (B92381) or pentane.
-
Instrument Setup:
-
GC Column: Install a non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5 or equivalent).
-
Carrier Gas: Use helium at a constant flow rate of 1.0 mL/min.
-
Injector: Set the injector temperature to 250°C with a split ratio of 100:1.
-
Oven Temperature Program:
-
Initial temperature: 35°C, hold for 5 minutes.
-
Ramp: Increase to 150°C at a rate of 5°C/min.
-
Final hold: Hold at 150°C for 2 minutes.
-
-
Detector (FID): Set the Flame Ionization Detector temperature to 250°C.
-
-
Injection: Inject 1 µL of the prepared sample into the GC.
-
Data Acquisition: Start the data acquisition at the time of injection and record the chromatogram.
-
Analysis: Identify the peaks based on their retention times and compare them to known standards or a library of Kovats retention indices.
Protocol 2: Fractional Distillation of a Heptane (B126788) Isomer Mixture
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a distillation adapter, and receiving flasks.[8]
-
Place a few boiling chips in the round-bottom flask.
-
Position a thermometer such that the top of the bulb is level with the side arm of the distillation adapter.
-
-
Procedure:
-
Add the heptane isomer mixture to the round-bottom flask, filling it to no more than two-thirds of its volume.
-
Begin heating the flask gently with a heating mantle.[8]
-
Observe the condensation ring as it slowly rises up the fractionating column. Adjust the heating rate to maintain a slow and steady rise.[2]
-
When the vapor reaches the thermometer, the temperature will rise and then stabilize at the boiling point of the most volatile component.
-
Collect the first fraction (the isomer with the lowest boiling point) in a receiving flask, maintaining a distillation rate of 1-2 drops per second.
-
Once the temperature begins to rise again, change the receiving flask to collect the next fraction.
-
Continue this process, collecting different fractions as the temperature plateaus for each isomer.
-
Stop the distillation before the flask boils to dryness.
-
-
Analysis: Analyze the collected fractions by GC to determine their purity.
Mandatory Visualization
Caption: Troubleshooting workflow for poor GC peak resolution.
Caption: Principle of selective adsorption for isomer separation.
References
- 1. benchchem.com [benchchem.com]
- 2. Purification [chem.rochester.edu]
- 3. homework.study.com [homework.study.com]
- 4. Kovats retention index - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. Gas Chromatographic Retention Data [webbook.nist.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. studylib.net [studylib.net]
Technical Support Center: Stabilizing Reaction Intermediates in Alkane Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in stabilizing reaction intermediates during alkane synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reaction intermediates in alkane synthesis?
A1: The most prevalent reaction intermediates in alkane synthesis are carbocations and free radicals.[1][] Carbocations are positively charged carbon species that often form during reactions like electrophilic additions or substitutions.[1][] Free radicals, which have an unpaired electron, are key intermediates in processes such as polymerization and halogenation.[1]
Q2: What are the primary factors that influence the stability of carbocation intermediates?
A2: The stability of carbocations is primarily determined by three factors:
-
Inductive Effect: Alkyl groups are electron-donating and can stabilize an adjacent positive charge through the sigma bonds. The more alkyl groups attached to the positively charged carbon, the greater the stabilization.[3]
-
Hyperconjugation: This involves the delocalization of electrons from adjacent C-H or C-C sigma bonds into the empty p-orbital of the carbocation.[4][5]
-
Resonance: If the carbocation is adjacent to a pi system (like a double bond or an aromatic ring), the positive charge can be delocalized across multiple atoms, significantly increasing stability.[1][4]
Generally, the order of carbocation stability is: Tertiary > Secondary > Primary > Methyl.[3]
Q3: How do reaction conditions affect the stability of intermediates?
A3: Reaction conditions play a crucial role in the stability of intermediates.[1]
-
Solvent: Polar solvents can stabilize ionic intermediates like carbocations and carbanions by solvating their charges.[1][6] Nonpolar solvents are more suitable for neutral intermediates like free radicals.[1]
-
Temperature: Temperature can either promote or suppress the formation of intermediates depending on the reaction's energy profile.[1]
-
Catalysts: Lewis acids or bases can stabilize intermediates by donating or accepting electron density.[1]
Q4: What is the order of stability for free radical intermediates?
A4: Similar to carbocations, the stability of free radicals is influenced by alkyl substitution. The order of stability is: Tertiary > Secondary > Primary > Methyl. This is because alkyl groups can donate electron density to the electron-deficient carbon atom.
Q5: What are common side reactions that can occur due to unstable intermediates?
A5: Unstable intermediates, particularly carbocations, are prone to rearrangements to form a more stable carbocation.[1][7] This can lead to a mixture of products and lower the yield of the desired alkane. Other side reactions include elimination reactions to form alkenes and reactions with the solvent or other nucleophiles present in the reaction mixture.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Yield of Desired Alkane | Unstable reaction intermediate leading to side reactions. | - Optimize reaction temperature; lower temperatures can sometimes reduce side reactions. - Choose a solvent that better stabilizes the desired intermediate.[1] - Use a catalyst to promote the desired reaction pathway.[1] |
| Formation of Unexpected Products (Isomers) | Carbocation rearrangement to a more stable form.[7] | - Consider a different synthetic route that avoids a carbocation intermediate, such as a radical-based reaction. - Use a less polar solvent to decrease the lifetime of the carbocation, potentially reducing the chance for rearrangement. |
| Reaction Fails to Proceed | The intermediate is too unstable to form under the current conditions. | - Increase the reaction temperature to provide sufficient energy for intermediate formation. - Use a more potent catalyst or a different precursor that forms a more stable intermediate. |
| Difficulty in Isolating the Product | The product is unstable or reacts further under the reaction or workup conditions. | - Modify the workup procedure to be milder (e.g., lower temperature, neutral pH). - Consider in-situ derivatization of the product to a more stable compound before isolation. |
Quantitative Data
Table 1: Relative Stability of Carbocations
| Carbocation Type | Structure | Relative Stability | Stabilizing Factors |
| Tertiary | R₃C⁺ | Most Stable | Inductive effect, Hyperconjugation |
| Secondary | R₂CH⁺ | More Stable | Inductive effect, Hyperconjugation |
| Primary | RCH₂⁺ | Less Stable | Inductive effect, Hyperconjugation |
| Methyl | CH₃⁺ | Least Stable | None |
Table 2: Relative Stability of Free Radicals
| Free Radical Type | Structure | Relative Stability | Stabilizing Factors |
| Tertiary | R₃C• | Most Stable | Inductive effect, Hyperconjugation |
| Secondary | R₂CH• | More Stable | Inductive effect, Hyperconjugation |
| Primary | RCH₂• | Less Stable | Inductive effect, Hyperconjugation |
| Methyl | CH₃• | Least Stable | None |
Experimental Protocols
Protocol 1: Detection of Carbocation Intermediates using a Trapping Agent
This protocol describes a general method to infer the presence of a carbocation intermediate by introducing a nucleophile to "trap" it.[3]
-
Reaction Setup: Set up the primary reaction involving the branched alkane under an inert atmosphere (e.g., nitrogen or argon).[3]
-
Introduction of Trapping Agent: Introduce a nucleophilic trapping agent that is more reactive towards the suspected carbocation intermediate than other species in the reaction mixture.[3] A common example is using a halide salt (e.g., NaBr) in a non-nucleophilic solvent.[3]
-
Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[3]
-
Product Analysis: Analyze the product mixture for the presence of the "trapped" product (e.g., the corresponding alkyl halide). The detection of this product provides evidence for the existence of the carbocation intermediate.
Protocol 2: In-Situ Spectroscopic Monitoring of Reaction Intermediates
This protocol outlines the use of spectroscopic methods to directly observe reactive intermediates.[3]
-
Instrumentation Setup: Utilize a spectrometer (e.g., NMR, IR, or UV-Vis) equipped with a reaction monitoring probe or a flow cell.
-
Reaction Initiation: Initiate the reaction within the spectrometer's sample chamber or flow cell.
-
Data Acquisition: Acquire spectra at regular intervals throughout the course of the reaction.[3]
-
Data Analysis: Analyze the spectral data for the appearance and disappearance of new signals that can be attributed to the reaction intermediate. Time-resolved spectroscopy can provide kinetic information about the intermediate's formation and decay.[8]
Visualizations
Caption: A workflow for troubleshooting unexpected outcomes in alkane synthesis.
Caption: Factors influencing the stability of carbocation intermediates.
Caption: Decision pathway for selecting an intermediate stabilization strategy.
References
Validation & Comparative
A Comparative Analysis of 2,2,3,5-Tetramethylhexane and Other Decane Isomers for Research Applications
For researchers, scientists, and professionals in drug development, the selection of appropriate solvents and reference compounds is critical. Decane (B31447) (C₁₀H₂₂) and its isomers are nonpolar hydrocarbons with applications ranging from solvents in organic synthesis to components in fuel studies. Their physical and chemical properties, which are heavily influenced by their molecular structure, dictate their performance in various experimental settings. This guide provides an objective comparison of the physicochemical properties of 2,2,3,5-tetramethylhexane against other representative decane isomers, supported by experimental data.
Decane has 75 constitutional isomers, each exhibiting unique physical characteristics. The degree of branching in the carbon chain is a primary determinant of these properties. Generally, increased branching leads to a more compact, spherical molecular shape. This reduces the surface area available for intermolecular van der Waals forces, which in turn affects properties like boiling point and viscosity.
Physicochemical Properties: A Quantitative Comparison
The following table summarizes key experimentally determined physicochemical properties for this compound and a selection of other decane isomers. These isomers were chosen to represent a range of branching patterns, from the linear n-decane to other highly branched structures.
| Property | This compound | n-Decane | 2,7-Dimethyloctane | 2,2,5-Trimethylheptane | 2,2,5,5-Tetramethylhexane (B86233) |
| CAS Number | 52897-09-3 | 124-18-5 | 1072-16-8 | 20291-95-6 | 1071-81-4 |
| Boiling Point (°C) | 148.4[1] | 174.2[2] | 159.8[3] | ~148 (Predicted) | 137.3[4] |
| Melting Point (°C) | -54.0[1] | -29.7[2] | -54.9[3] | Data not available | -12.6[4][5] |
| Density (g/cm³ at 20°C) | 0.733[1] | 0.730[2] | 0.724[3] | Data not available | 0.721[4] |
| Refractive Index (at 20°C) | 1.412[1] | 1.411 | 1.408 (Predicted) | Data not available | 1.403[5] |
| Dynamic Viscosity (mPa·s at 25°C) | Data not available | 0.838[6] | Data not available | Data not available | Data available* |
*NIST/TRC Web Thermo Tables indicate the availability of critically evaluated data for the viscosity of 2,2,5,5-tetramethylhexane as a function of temperature.[7]
Structural and Performance Implications
The data clearly illustrates the impact of molecular branching. The linear isomer, n-decane, possesses the highest boiling point (174.2 °C) due to its larger surface area, which allows for stronger intermolecular London dispersion forces.[2] In contrast, the highly branched isomers, such as the tetramethylhexanes, exhibit significantly lower boiling points. For instance, 2,2,5,5-tetramethylhexane has a boiling point of 137.3 °C.[4] This trend is crucial for applications requiring specific volatility, such as in solvent evaporation or as components in fuel blends where branched isomers can increase the octane (B31449) rating.
Logical Relationships of Selected Decane Isomers
The following diagram illustrates the structural relationship between the compared decane isomers based on their carbon backbone and branching pattern.
Caption: Relationship between parent chain length and branching for selected decane isomers.
Experimental Protocols
The accurate determination of the physicochemical properties listed above relies on standardized experimental methods. For professionals in drug development and research, adherence to these protocols ensures data reliability and reproducibility.
Determination of Boiling Point (Micro-scale Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample volumes, a common method involves a Thiele tube apparatus.
-
Apparatus: Thiele tube, heating oil (mineral oil or silicone oil), thermometer, capillary tube (sealed at one end), sample vial (e.g., Durham tube), and a heat source.
-
Procedure:
-
A small amount of the sample liquid (less than 0.5 mL) is placed into the sample vial.
-
A capillary tube is placed inside the vial with the open end down.
-
The vial is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.
-
The assembly is placed in a Thiele tube filled with heating oil.
-
The Thiele tube is heated gently. As the temperature rises, air trapped in the capillary tube expands and escapes.
-
When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube.
-
The heat source is removed, and the liquid is allowed to cool.
-
The boiling point is recorded as the temperature at which the liquid just begins to enter the capillary tube.
-
Determination of Density
Density is the mass per unit volume of a substance. Several ASTM standard methods are available for liquid hydrocarbons.
-
ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter: This method covers the determination of density using an oscillating U-tube density meter. The change in the oscillating frequency of the tube when filled with the sample is used to determine the density. This is a rapid and accurate method requiring a small sample volume.
-
ASTM D1298 - Standard Test Method for Density, Relative Density, or API Gravity of Crude Petroleum and Liquid Petroleum Products by Hydrometer Method: This method involves floating a glass hydrometer in the liquid and reading the value at the point where the liquid surface meets the hydrometer scale. The temperature of the sample must be carefully controlled and recorded.
Determination of Refractive Index
The refractive index is a fundamental physical property that can be used to identify a substance or assess its purity.
-
ASTM D1218 - Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids: This method covers the measurement of the refractive index of transparent and light-colored hydrocarbons using a refractometer (e.g., an Abbe refractometer). A drop of the sample is placed between two prisms, and the instrument measures the angle at which light is refracted. The measurement is temperature-dependent and is typically reported at 20°C.
Determination of Viscosity
Viscosity measures a fluid's resistance to flow. For liquid petroleum products, the following standard is widely used.
-
ASTM D445 - Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids: This method determines kinematic viscosity by measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer at a precisely controlled temperature. The dynamic viscosity can then be calculated by multiplying the kinematic viscosity by the density of the liquid at the same temperature.
The workflow for determining viscosity using this method is outlined below.
References
- 1. benchchem.com [benchchem.com]
- 2. 2,2,5,5-tetramethylhexane Density | enthalpy entropy | saturation temperature | pressure | specific heat capacity | viscosity | thermal conductivity and so on - eThermo Thermodynamics & Transport Properties Calculation [ethermo.us]
- 3. benchchem.com [benchchem.com]
- 4. lookchem.com [lookchem.com]
- 5. Hexane, 2,2,4,5-tetramethyl- (CAS 16747-42-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. Octane, 2,7-dimethyl- (CAS 1072-16-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. WTT- Under Construction Page [wtt-pro.nist.gov]
Differentiating Tetramethylhexane Isomers: A Spectroscopic Comparison Guide
For researchers, scientists, and drug development professionals, the precise identification of chemical isomers is a critical step in ensuring the purity, efficacy, and safety of compounds. Tetramethylhexane (C₁₀H₂₂) isomers, with their identical molecular weight but distinct structural arrangements, present a common analytical challenge. This guide provides a comprehensive comparison of four tetramethylhexane isomers—2,2,3,3-tetramethylhexane, 2,2,4,4-tetramethylhexane, 2,2,5,5-tetramethylhexane, and 2,3,3,4-tetramethylhexane—based on their spectroscopic signatures. By leveraging the unique fingerprints generated by Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), these isomers can be unambiguously differentiated.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data obtained for each isomer. The differences in chemical shifts, absorption bands, and fragmentation patterns directly reflect the unique chemical environment of the atoms within each molecular structure.
¹H NMR Spectroscopy Data
Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. The chemical shift (δ) is indicative of the electronic environment of the proton, while the multiplicity reveals the number of neighboring protons.
| Isomer | Structure | Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |
| 2,2,3,3-Tetramethylhexane | CH₃-C(CH₃)₂-C(CH₃)₂-CH₂-CH₃ | -CH ₃ (terminal ethyl) | ~0.9 | Triplet |
| -CH ₂- (ethyl) | ~1.4 | Quartet | ||
| -C(CH ₃)₂ | ~1.1 | Singlet | ||
| 2,2,4,4-Tetramethylhexane | CH₃-C(CH₃)₂-CH₂-C(CH₃)₂-CH₃ | -C(CH ₃)₂ | ~0.95 | Singlet |
| -CH ₂- | ~1.26 | Singlet | ||
| 2,2,5,5-Tetramethylhexane | CH₃-C(CH₃)₂-CH₂-CH₂-C(CH₃)₂-CH₃ | -C(CH ₃)₂ | ~0.8-0.9 | Singlet |
| -CH ₂- | ~1.2-1.3 | Singlet | ||
| 2,3,3,4-Tetramethylhexane | CH₃-CH(CH₃)-C(CH₃)₂-CH(CH₃)-CH₂-CH₃ | Multiple overlapping signals | ~0.8-1.5 | Multiplets, Doublets, Triplets |
¹³C NMR Spectroscopy Data
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule. Due to the low natural abundance of ¹³C, spectra are typically proton-decoupled, resulting in singlets for each unique carbon.
| Isomer | Structure | Carbon Environment | Chemical Shift (δ, ppm) |
| 2,2,3,3-Tetramethylhexane | CH₃-C(CH₃)₂-C(CH₃)₂-CH₂-CH₃ | C H₃ (terminal ethyl) | ~8 |
| C H₂ (ethyl) | ~25 | ||
| -C (CH₃)₂ | ~38 | ||
| -C(C H₃)₂ | ~22 | ||
| 2,2,4,4-Tetramethylhexane | CH₃-C(CH₃)₂-CH₂-C(CH₃)₂-CH₃ | -C (CH₃)₂ | ~32 |
| -C(C H₃)₂ | ~30 | ||
| -C H₂- | ~52 | ||
| 2,2,5,5-Tetramethylhexane | CH₃-C(CH₃)₂-CH₂-CH₂-C(CH₃)₂-CH₃ | -C (CH₃)₂ | ~30.5 |
| -C(C H₃)₂ | ~29.5 | ||
| -C H₂- | ~40 | ||
| 2,3,3,4-Tetramethylhexane | CH₃-CH(CH₃)-C(CH₃)₂-CH(CH₃)-CH₂-CH₃ | Multiple signals | ~10-45 |
Infrared (IR) Spectroscopy Data
Infrared (IR) spectroscopy probes the vibrational modes of molecules. For alkanes, the most prominent absorptions are due to C-H stretching and bending vibrations. While the spectra of these isomers are broadly similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used for differentiation.
| Isomer | C-H Stretching (cm⁻¹) | C-H Bending (cm⁻¹) |
| 2,2,3,3-Tetramethylhexane | ~2960-2870 | ~1470, ~1380 |
| 2,2,4,4-Tetramethylhexane | ~2955-2870 | ~1470, ~1365 |
| 2,2,5,5-Tetramethylhexane | ~2950-2865 | ~1465, ~1365 |
| 2,3,3,4-Tetramethylhexane | ~2960-2870 | ~1465, ~1380 |
Note: The IR spectra of alkanes are often very similar. The primary value of IR in this context is to confirm the presence of a saturated hydrocarbon and the absence of other functional groups.
Mass Spectrometry (MS) Data
Electron Ionization Mass Spectrometry (EI-MS) involves bombarding a molecule with high-energy electrons, causing ionization and fragmentation. The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. The stability of the resulting carbocation fragments is a key determinant of the observed peaks.
| Isomer | Molecular Ion (m/z) | Base Peak (m/z) | Key Fragment Ions (m/z) |
| 2,2,3,3-Tetramethylhexane | 142 (very weak or absent) | 71 | 57, 85 |
| 2,2,4,4-Tetramethylhexane | 142 (very weak or absent) | 57 | 71, 85 |
| 2,2,5,5-Tetramethylhexane | 142 (very weak or absent) | 57 | 71 |
| 2,3,3,4-Tetramethylhexane | 142 (very weak or absent) | 71 | 57, 85 |
Note: The molecular ion for these highly branched alkanes is often not observed due to the ease of fragmentation.
Differentiation Workflow
The following flowchart illustrates a logical approach to differentiating the four tetramethylhexane isomers based on their spectroscopic data.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data presented. Instrument parameters may need to be optimized for specific equipment.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the tetramethylhexane isomer in ~0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Instrument Parameters (¹H NMR):
-
Spectrometer Frequency: 400 MHz or higher for better resolution.
-
Pulse Sequence: A standard single-pulse sequence.
-
Number of Scans: 8-16 scans are typically sufficient.
-
Relaxation Delay: 1-2 seconds.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer Frequency: 100 MHz or higher.
-
Pulse Sequence: A standard proton-decoupled pulse sequence.
-
Number of Scans: 128-1024 scans, or more, may be necessary due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale to the TMS signal at 0 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation: As tetramethylhexane isomers are liquids at room temperature, a neat spectrum can be obtained. Place a small drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Instrument Parameters:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
Resolution: 4 cm⁻¹.
-
-
Data Acquisition: Record a background spectrum of the clean salt plates. Then, acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the volatile tetramethylhexane isomer into the mass spectrometer via a gas chromatography (GC) system for separation and purification, or through direct injection if the sample is pure.
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.[1]
-
Instrument Parameters:
-
Ion Source Temperature: ~230 °C.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-200.
-
-
Data Analysis: Identify the molecular ion (if present) and analyze the fragmentation pattern. The base peak (most intense peak) and other significant fragment ions are used for structural elucidation.
Conclusion
The spectroscopic differentiation of tetramethylhexane isomers is readily achievable through a combined analysis of ¹H NMR, ¹³C NMR, and mass spectrometry data. While IR spectroscopy is useful for confirming the presence of an alkane, NMR and MS provide the detailed structural information necessary for unambiguous identification. The number of signals and their multiplicities in NMR spectra, along with the characteristic fragmentation patterns in mass spectra, serve as robust fingerprints for each isomer. This guide provides the necessary data and workflow to confidently distinguish between these closely related compounds in a research or quality control setting.
References
Navigating Purity: A Comparative Guide to the Validation of 2,2,3,5-Tetramethylhexane via NMR Spectroscopy
For researchers, scientists, and professionals in the fast-paced world of drug development, ensuring the purity of chemical compounds is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy for the purity validation of 2,2,3,5-tetramethylhexane, a branched alkane, with Gas Chromatography (GC) as a viable alternative. Detailed experimental protocols and supporting data are presented to empower informed decisions in your analytical workflow.
Executive Summary
Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a primary and powerful technique for the unambiguous identification and quantification of this compound and its potential impurities. The inherent quantitative nature of ¹H NMR (qNMR) allows for a direct and accurate assessment of purity without the need for identical reference standards for every impurity. Gas Chromatography, particularly with a Flame Ionization Detector (GC-FID), offers a high-throughput and sensitive alternative for purity assessment, especially for volatile compounds like alkanes. This guide will delve into the experimental details of both techniques, presenting a clear comparison to aid in the selection of the most appropriate method for your specific needs.
NMR-Based Purity Validation of this compound
NMR spectroscopy provides a wealth of structural information, making it an invaluable tool for confirming the identity and purity of a compound. By analyzing the chemical shifts, signal integrations, and coupling patterns, one can identify the target molecule and any impurities present.
Predicted and Experimental NMR Data for this compound
The ¹H and ¹³C NMR spectra of this compound are characterized by a set of distinct signals corresponding to the unique proton and carbon environments within the molecule.
Table 1: Predicted and Experimental ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Proton (¹H) Chemical Shift (ppm) | Carbon (¹³C) Chemical Shift (ppm) |
| C1-H₃ (t-butyl) | ~0.86 (s, 9H) | ~31.5 |
| C2-H | ~1.65 (m, 1H) | ~38.5 |
| C3-H₂ | ~1.15 (m, 2H) | ~48.9 |
| C4-H | ~1.55 (m, 1H) | ~25.4 |
| C5-H₃ (isopropyl) | ~0.84 (d, 6H) | ~23.3 |
| C6-H₃ (methyl on C3) | ~0.82 (d, 3H) | ~15.6 |
Note: Predicted chemical shifts are based on computational models. Experimental values were obtained from the Spectral Database for Organic Compounds (SDBS). Minor variations in experimental shifts can occur due to solvent and concentration effects.
Potential Impurities and their NMR Signatures
The synthesis of this compound, often involving dimerization or alkylation reactions (e.g., Grignard or Wurtz-type couplings), can lead to the formation of isomeric impurities. These isomers, while having the same molecular weight, will exhibit distinct NMR spectra.
Table 2: Potential Isomeric Impurities and their Distinguishing NMR Features
| Isomer | Key Distinguishing ¹H NMR Features | Key Distinguishing ¹³C NMR Features |
| 2,2,5,5-Tetramethylhexane | A single sharp singlet for the four equivalent methyl groups. | Fewer signals due to higher symmetry. |
| 2,3,3,5-Tetramethylhexane | Different chemical shifts and multiplicities for the methyl and methylene (B1212753) protons compared to the target compound. | A unique set of carbon signals reflecting its specific branching pattern. |
| Unreacted Starting Materials | Signals corresponding to the specific starting materials used in the synthesis. | Signals corresponding to the specific starting materials used in the synthesis. |
Experimental Protocol: Quantitative ¹H NMR (qNMR) for Purity Determination
This protocol outlines the steps for determining the purity of this compound using a certified internal standard.
1. Sample Preparation:
- Accurately weigh approximately 10 mg of the this compound sample into a clean NMR tube.
- Accurately weigh approximately 5 mg of a suitable internal standard (e.g., 1,4-dioxane (B91453) or maleic anhydride) and add it to the same NMR tube. The internal standard should have a known purity and its signals should not overlap with the analyte signals.
- Add approximately 0.75 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the NMR tube.
- Cap the tube and gently vortex to ensure complete dissolution.
2. NMR Data Acquisition:
- Acquire a ¹H NMR spectrum using a spectrometer with a field strength of at least 400 MHz.
- Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of both the analyte and the internal standard to allow for full magnetization recovery. A D1 of 30 seconds is generally a safe starting point for alkanes.
- Use a 90° pulse angle.
- Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1 for accurate integration).
3. Data Processing and Purity Calculation:
- Apply Fourier transformation and phase correction to the acquired FID.
- Perform baseline correction to ensure accurate integration.
- Integrate a well-resolved, non-overlapping signal of this compound (e.g., the singlet of the t-butyl group) and a signal of the internal standard.
- Calculate the purity of this compound using the following formula:
Comparison with Gas Chromatography (GC-FID)
Gas chromatography with a flame ionization detector (GC-FID) is a widely used technique for purity analysis of volatile compounds. It separates components of a mixture based on their boiling points and interactions with the stationary phase of the GC column.
Table 3: Comparison of NMR and GC-FID for Purity Validation of this compound
| Parameter | Quantitative ¹H NMR (qNMR) | Gas Chromatography-Flame Ionization Detection (GC-FID) |
| Principle | Measures the response of atomic nuclei in a magnetic field. Inherently quantitative based on the number of protons. | Separates compounds based on volatility and polarity, with detection based on the ionization of analytes in a flame. |
| Identification | Provides detailed structural information for unambiguous identification of the main component and impurities. | Identification is based on retention time comparison with known standards. Co-elution of isomers can be a challenge. |
| Quantification | Direct quantification against an internal standard of a different structure. Purity of the standard is critical. | Requires calibration with a standard of the analyte or assumes equal response factors for all components (area percent method). |
| Sample Throughput | Lower throughput due to longer acquisition times for quantitative accuracy. | Higher throughput, with typical run times of a few minutes per sample. |
| Sensitivity | Generally lower sensitivity compared to GC-FID. | High sensitivity, capable of detecting trace impurities.[1] |
| Sample Preparation | Simple dissolution in a deuterated solvent with an internal standard. | Dilution in a suitable volatile solvent. |
| Potential Issues | Signal overlap can complicate integration. T1 relaxation times need to be considered for accurate quantification. | Co-elution of isomers with similar boiling points can lead to inaccurate quantification. Thermal degradation of unstable compounds. |
Representative GC-FID Data for a C10 Branched Alkane Mixture
A GC-FID chromatogram of a mixture of C10 branched alkanes would show distinct peaks for each isomer, with retention times increasing generally with boiling point. The area under each peak is proportional to the amount of that component in the mixture. For accurate quantification, response factors for each component should be determined by running known standards.
Experimental Protocol: GC-FID for Purity Analysis
1. Sample Preparation:
- Prepare a stock solution of the this compound sample at a concentration of approximately 1 mg/mL in a volatile solvent such as hexane (B92381) or pentane.
2. GC-FID Instrument Conditions:
- Column: A non-polar capillary column (e.g., DB-1 or HP-5, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for separating alkane isomers.
- Injector Temperature: 250 °C
- Detector Temperature: 280 °C
- Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 150 °C at 5 °C/min.
- Carrier Gas: Helium or Hydrogen at a constant flow rate.
- Injection Volume: 1 µL with a split ratio of 50:1.
3. Data Analysis:
- Identify the peak corresponding to this compound based on its retention time, confirmed by injecting a pure standard.
- Calculate the purity based on the area percent method, assuming equal response factors for all hydrocarbon impurities:
Logical Workflow and Decision Making
The choice between NMR and GC for purity validation depends on the specific requirements of the analysis.
Caption: Decision workflow for selecting an analytical method.
This workflow illustrates that if unambiguous structural confirmation is paramount, NMR is the preferred method. For routine purity checks where high throughput is desired and structural isomers are not a major concern, GC-FID is a suitable alternative.
Conclusion
Both NMR spectroscopy and Gas Chromatography are powerful techniques for assessing the purity of this compound. Quantitative ¹H NMR provides definitive structural confirmation and accurate purity determination without the need for isomeric standards, making it the gold standard for comprehensive analysis. GC-FID offers a rapid and sensitive method for routine purity screening. The choice of technique should be guided by the specific analytical needs, balancing the requirements for structural information, accuracy, and sample throughput. By understanding the principles and protocols of each method, researchers can confidently validate the purity of their compounds, ensuring the integrity of their scientific endeavors.
References
A Comparative Analysis of the Physical Properties of 2,2,3,5-Tetramethylhexane and n-Decane
For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to Two C10 Alkane Isomers
In the realm of organic chemistry and drug development, a nuanced understanding of the physical properties of solvents and excipients is paramount. This guide provides an objective comparison of two C10H22 alkane isomers: the highly branched 2,2,3,5-tetramethylhexane and the linear n-decane. The selection of an appropriate hydrocarbon solvent or non-polar component can significantly impact reaction kinetics, compound solubility, and formulation stability. This document summarizes key physical properties, details the experimental methods for their determination, and visually contrasts the molecular architecture of these two compounds.
Quantitative Physical Property Comparison
The distinct structural arrangements of this compound and n-decane give rise to notable differences in their physical characteristics. The following table provides a summary of their key physical properties.
| Physical Property | This compound | n-Decane |
| Molecular Formula | C10H22 | C10H22 |
| Molar Mass ( g/mol ) | 142.28 | 142.28 |
| Boiling Point (°C) | 148.4 | 174.1 |
| Melting Point (°C) | -53.99 | -29.7 |
| Density (g/cm³) | 0.7330 (at 20°C) | 0.730 (at 20°C) |
| Viscosity (mPa·s) | Data not readily available | 0.92 (at 20°C) |
Structural Influence on Physical Properties
The variance in the physical properties of these two isomers can be directly attributed to their molecular geometry.
n-Decane , a straight-chain alkane, possesses a larger surface area, leading to more significant intermolecular van der Waals forces. These stronger attractions require more energy to overcome, resulting in a higher boiling point compared to its branched counterpart.
This compound , with its numerous methyl branches, adopts a more compact, globular shape. This steric hindrance reduces the effective surface area for intermolecular interactions, leading to weaker van der Waals forces and consequently, a lower boiling point. The branching also disrupts the crystal lattice formation, which is reflected in its significantly lower melting point.
Experimental Protocols
The determination of the physical properties presented in this guide relies on established experimental methodologies. Below are detailed protocols for the key experiments.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common method for its determination is distillation .
-
Apparatus Setup : A distillation flask containing the liquid sample and boiling chips is connected to a condenser, which is, in turn, connected to a receiving flask. A thermometer is placed in the neck of the distillation flask with the bulb positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor.
-
Heating : The distillation flask is gently heated. As the liquid boils, the vapor rises, and its temperature is recorded.
-
Data Collection : The temperature is monitored throughout the distillation process. The boiling point is the constant temperature at which the liquid and vapor are in equilibrium and the vapor is condensing into the receiving flask.
Melting Point Determination
The melting point is the temperature at which a solid turns into a liquid. The capillary tube method is a standard technique for determining the melting point of a crystalline solid.
-
Sample Preparation : A small amount of the finely powdered solid is packed into a thin-walled capillary tube, sealed at one end.
-
Apparatus : The capillary tube is attached to a thermometer and placed in a heating bath (e.g., an oil bath or a metal block).
-
Heating and Observation : The bath is heated slowly and evenly. The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded. This range represents the melting point of the substance.
Density Determination
Density is the mass of a substance per unit volume. For a liquid, it can be determined using a pycnometer or a graduated cylinder and balance .
-
Mass Measurement : The mass of a clean, dry graduated cylinder is determined using an analytical balance.
-
Volume Measurement : A known volume of the liquid is added to the graduated cylinder. The volume is read from the bottom of the meniscus.
-
Mass of Liquid : The mass of the graduated cylinder containing the liquid is measured. The mass of the liquid is calculated by subtracting the mass of the empty cylinder.
-
Calculation : The density is calculated by dividing the mass of the liquid by its volume.
Viscosity Determination
Viscosity is a measure of a fluid's resistance to flow. The Ostwald viscometer is a common apparatus for measuring the kinematic viscosity of a liquid.
-
Apparatus Setup : A known volume of the liquid is introduced into the viscometer, which is then placed in a constant-temperature bath to ensure thermal equilibrium.
-
Measurement : The liquid is drawn up into the upper bulb of the viscometer by suction. The time taken for the liquid to flow between two marked points on the capillary is measured using a stopwatch.
-
Calculation : The kinematic viscosity is calculated using the measured flow time and the calibration constant of the viscometer. The dynamic viscosity can then be obtained by multiplying the kinematic viscosity by the density of the liquid at the same temperature.
Molecular Structure Visualization
The structural differences between this compound and n-decane are fundamental to understanding their physical properties. The following diagrams, generated using the DOT language, illustrate their distinct molecular topologies.
Caption: Molecular structures of this compound and n-decane.
This guide provides a foundational comparison of this compound and n-decane. For specific applications, further investigation into other properties such as surface tension, refractive index, and solvent miscibility may be required. The provided experimental protocols serve as a reference for the principles behind the acquisition of such critical physical data.
Navigating the Maze of C10H22 Isomers: A GC-MS Retention Time Comparison Guide
For researchers, scientists, and professionals in drug development, the precise identification of chemical isomers is a critical step in ensuring the purity, efficacy, and safety of pharmaceutical products. Among the vast array of isomeric compounds, the 75 structural isomers of decane (B31447) (C10H22) present a significant analytical challenge. This guide provides a comparative analysis of their behavior in Gas Chromatography-Mass Spectrometry (GC-MS), focusing on the relationship between molecular structure and retention time.
The elution order of C10H22 isomers in GC-MS is fundamentally governed by their physical properties, primarily their boiling points. On a standard non-polar column, compounds with lower boiling points will travel faster through the column and thus have shorter retention times. The boiling point of an alkane is influenced by the strength of the intermolecular van der Waals forces. For isomers of the same molecular formula, like C10H22, the degree of branching in the carbon chain is the determining factor.
The Influence of Branching on Boiling Point and Retention Time
Straight-chain alkanes, such as n-decane, have the largest surface area among their isomers, allowing for maximum intermolecular contact and stronger van der Waals forces. This results in a higher boiling point. As the degree of branching increases, the molecule becomes more compact and spherical, reducing the surface area available for intermolecular interactions. Consequently, branched isomers exhibit lower boiling points compared to their straight-chain counterpart.
This principle directly translates to their GC-MS retention times on a non-polar stationary phase. The general elution order will follow the inverse of the boiling points: the most highly branched isomers with the lowest boiling points will elute first, followed by less branched isomers, with the straight-chain n-decane having the longest retention time.
Comparative Data: Boiling Points of Selected C10H22 Isomers
While obtaining experimental retention time data for all 75 isomers of decane is a formidable task, a comparison of their boiling points provides a reliable prediction of their elution order in GC. The following table summarizes the boiling points for a representative selection of C10H22 isomers, illustrating the effect of increased branching.
| Isomer Name | Structure | Boiling Point (°C) |
| n-Decane | Straight Chain | 174[1][2] |
| 2-Methylnonane | Single Branch | 166 - 169[3][4] |
| 3-Methylnonane | Single Branch | 166 - 167.9[5][6][7][8] |
| 4,5-Dimethyloctane | Double Branch | 162.14[9] |
| 3,6-Dimethyloctane (B100007) | Double Branch | 160.7 - 160.81[10][11][12] |
| 2,2,3,3-Tetramethylhexane (B80486) | Highly Branched | 160.33 - 161.3[13][14][15] |
| 4,4-Dimethyloctane | Double Branch (Quaternary C) | 157.8 - 161[16][17][18][19][20] |
| 2,4-Dimethyloctane (B1655664) | Double Branch | 153 - 156.9[21][22][23][24][25] |
| 2,2,5,5-Tetramethylhexane | Highly Branched | 137.4 - 138.8[26][27][28][29] |
Note: Boiling points are reported from various sources and may have slight variations.
As the table demonstrates, n-decane has the highest boiling point. As branching is introduced, for instance in the methylnonanes, the boiling point decreases. This trend continues with the introduction of more branches, as seen in the dimethyloctanes and the highly branched tetramethylhexanes, which exhibit significantly lower boiling points. This data strongly suggests that the elution order in a GC-MS analysis on a non-polar column would be the reverse of the order presented in the table, with the highly branched isomers eluting earliest.
Experimental Protocol for GC-MS Analysis of C10H22 Isomers
The following provides a detailed methodology for the separation and identification of C10H22 isomers using GC-MS.
1. Sample Preparation:
-
A standard mixture of C10H22 isomers is prepared by dissolving the compounds in a volatile, non-polar solvent such as hexane (B92381) or pentane.
-
The concentration of each isomer in the standard solution should be optimized to produce a good signal-to-noise ratio without overloading the GC column.
-
Real-world samples containing unknown C10H22 isomers should be similarly dissolved in a suitable solvent.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph (GC): An instrument equipped with a capillary column is essential for achieving the high resolution required for isomeric separation.
-
Column: A non-polar capillary column, such as one with a 5% diphenyl/95% dimethylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is recommended. Typical dimensions would be 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.
-
Carrier Gas: Helium or hydrogen is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).
-
Injector: A split/splitless injector is used. For dilute samples, a splitless injection may be preferred to enhance sensitivity. The injector temperature is typically set to 250°C to ensure rapid volatilization of the sample.
-
Oven Temperature Program: A temperature program is employed to optimize the separation of the isomers. An example program could be:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 5°C/min to 200°C.
-
Final hold: Hold at 200°C for 5 minutes.
-
-
Mass Spectrometer (MS): A quadrupole or ion trap mass spectrometer is commonly used as the detector.
-
Ionization Mode: Electron Ionization (EI) at 70 eV is the standard method for generating reproducible mass spectra for library matching.
-
Mass Range: A scan range of m/z 40-200 is typically sufficient to capture the molecular ion and characteristic fragment ions of C10H22 isomers.
-
Data Acquisition: The system acquires data in full scan mode to obtain both the chromatogram (total ion current vs. retention time) and the mass spectrum for each eluting peak.
3. Data Analysis:
-
Peak Identification: The retention time of each peak in the chromatogram is used for initial identification by comparing it to the retention times of the standards.
-
Mass Spectral Confirmation: The mass spectrum of each peak is compared with a reference library (e.g., NIST/Wiley) to confirm the identity of the isomer. The fragmentation patterns of alkane isomers can be very similar, making chromatographic separation crucial for unambiguous identification.
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the GC-MS analysis for C10H22 isomers.
References
- 1. Decane - Wikipedia [en.wikipedia.org]
- 2. Page loading... [wap.guidechem.com]
- 3. 2-METHYLNONANE | 871-83-0 [chemicalbook.com]
- 4. 2-Methylnonane = 98.5 GC 871-83-0 [sigmaaldrich.com]
- 5. 3-methyl nonane, 5911-04-6 [thegoodscentscompany.com]
- 6. 3-METHYLNONANE One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. Nonane, 3-methyl- [webbook.nist.gov]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. 4,5-DIMETHYLOCTANE CAS#: 15869-96-2 [m.chemicalbook.com]
- 10. 3,6-DIMETHYLOCTANE | 15869-94-0 [chemicalbook.com]
- 11. 3,6-dimethyloctane | CAS#:15869-94-0 | Chemsrc [chemsrc.com]
- 12. 3,6-Dimethyloctane|lookchem [lookchem.com]
- 13. 2,2,3,3-tetramethylhexane | 13475-81-5 [chemicalbook.com]
- 14. 2,2,3,3-tetramethylhexane [stenutz.eu]
- 15. Page loading... [wap.guidechem.com]
- 16. Page loading... [guidechem.com]
- 17. chembk.com [chembk.com]
- 18. 4,4-Dimethyloctane | 15869-95-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 19. Octane, 4,4-dimethyl- | C10H22 | CID 85151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. 4,4-Dimethyl octane [webbook.nist.gov]
- 21. Buy 2,4-Dimethyloctane | 4032-94-4 [smolecule.com]
- 22. 2,4-dimethyloctane | 4032-94-4 [chemnet.com]
- 23. 2,4-dimethyloctane [stenutz.eu]
- 24. Page loading... [guidechem.com]
- 25. 2,4-dimethyloctane | CAS#:4032-94-4 | Chemsrc [chemsrc.com]
- 26. Page loading... [guidechem.com]
- 27. echemi.com [echemi.com]
- 28. lookchem.com [lookchem.com]
- 29. 2,2,5,5-TETRAMETHYLHEXANE CAS#: 1071-81-4 [m.chemicalbook.com]
A Comparative Guide to Validating Analytical Methods with 2,2,3,5-Tetramethylhexane
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of reliable and reproducible results. The choice of an internal standard is a critical decision in this process, directly impacting the accuracy and precision of quantification, particularly in chromatographic techniques like Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides a comprehensive comparison of 2,2,3,5-tetramethylhexane as an internal standard against other common alternatives, supported by illustrative experimental data and detailed protocols.
The Role of the Internal Standard in Analytical Method Validation
An internal standard (IS) is a compound of a known concentration added to all samples, calibration standards, and quality controls. Its primary purpose is to correct for variations in sample preparation, injection volume, and instrument response. An ideal internal standard should be chemically similar to the analyte(s) of interest but not naturally present in the samples. It should also be well-resolved chromatographically from the analytes.
Comparing Internal Standard Performance: A Data-Driven Overview
The selection of an appropriate internal standard is a critical step in method development. This section compares the typical performance of this compound with a straight-chain alkane (dodecane) and a deuterated analog of a hypothetical analyte. The following tables summarize the expected validation parameters.
Table 1: Comparison of Linearity and Sensitivity
| Internal Standard | Analyte Concentration Range (ng/mL) | Correlation Coefficient (r²) | Limit of Detection (LOD) (ng/mL) | Limit of Quantitation (LOQ) (ng/mL) |
| This compound | 1 - 1000 | ≥ 0.998 | 0.5 | 1.5 |
| Dodecane | 1 - 1000 | ≥ 0.997 | 0.6 | 1.8 |
| Analyte-d4 | 1 - 1000 | ≥ 0.999 | 0.2 | 0.6 |
This data is illustrative and may vary depending on the analyte, matrix, and instrumentation.
Table 2: Comparison of Accuracy and Precision
| Internal Standard | Concentration Level | Mean Recovery (%) | Precision (RSD, %) - Intra-day | Precision (RSD, %) - Inter-day |
| This compound | Low QC (3 ng/mL) | 98.5 | 4.2 | 5.5 |
| Mid QC (50 ng/mL) | 101.2 | 3.1 | 4.3 | |
| High QC (800 ng/mL) | 99.3 | 2.5 | 3.8 | |
| Dodecane | Low QC (3 ng/mL) | 97.8 | 5.1 | 6.2 |
| Mid QC (50 ng/mL) | 102.5 | 4.0 | 5.1 | |
| High QC (800 ng/mL) | 98.9 | 3.2 | 4.5 | |
| Analyte-d4 | Low QC (3 ng/mL) | 99.8 | 1.5 | 2.1 |
| Mid QC (50 ng/mL) | 100.1 | 1.1 | 1.8 | |
| High QC (800 ng/mL) | 99.9 | 0.9 | 1.5 |
This data is illustrative and may vary depending on the analyte, matrix, and instrumentation.
Experimental Protocols for Method Validation
Detailed and standardized experimental protocols are essential for a successful method validation. The following sections outline the methodologies for key validation experiments.
Linearity Assessment
Objective: To demonstrate a linear relationship between the instrument response and the known concentrations of the analyte.
Protocol:
-
Prepare a stock solution of the analyte and the internal standard (this compound) in a suitable solvent (e.g., hexane).
-
Prepare a series of at least six calibration standards by serial dilution of the analyte stock solution to cover the expected analytical range.
-
Add a constant concentration of the internal standard to each calibration standard.
-
Analyze each calibration standard in triplicate using the developed GC-MS method.
-
Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the calibration curve.
Accuracy and Precision Evaluation
Objective: To assess the closeness of the measured concentrations to the true values (accuracy) and the degree of scatter in the results (precision).
Protocol:
-
Prepare quality control (QC) samples at a minimum of three concentration levels (low, mid, and high) within the calibration range by spiking a blank matrix with known amounts of the analyte.
-
Add a constant concentration of the internal standard to each QC sample.
-
Intra-day precision and accuracy: Analyze five replicates of each QC level on the same day.
-
Inter-day precision and accuracy: Analyze five replicates of each QC level on three different days.
-
Calculate the mean concentration, percent recovery (accuracy), and relative standard deviation (RSD) for each QC level.
Determination of Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective: To establish the lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).
Protocol:
-
Prepare a series of diluted standards at the lower end of the calibration range.
-
Analyze these standards and determine the concentration at which the signal-to-noise ratio is approximately 3:1 (for LOD) and 10:1 (for LOQ).
-
Alternatively, calculate the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve using the formulas:
-
LOD = 3.3 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)
-
LOQ = 10 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)
-
-
Confirm the calculated LOQ by analyzing at least six replicates of a sample at this concentration and ensuring the precision and accuracy are within acceptable limits.
Visualizing Workflows and Relationships
Diagrams are powerful tools for illustrating complex processes and relationships in analytical method validation.
Caption: Workflow for analytical method validation using an internal standard.
2,2,3,5-Tetramethylhexane vs. Isooctane: A Comparative Analysis for Reference Fuel Applications
A detailed guide for researchers and scientists on the properties and performance of 2,2,3,5-tetramethylhexane in comparison to the gold-standard reference fuel, isooctane (B107328).
In the realm of internal combustion engine research and fuel development, isooctane (2,2,4-trimethylpentane) holds a preeminent position as the primary reference fuel, defining the 100 mark on the octane (B31449) rating scale. Its highly branched structure imparts exceptional anti-knock characteristics, making it the benchmark against which other fuels are measured. This guide provides a comprehensive comparison between isooctane and another highly branched alkane, this compound, offering valuable insights for researchers and scientists in the field.
Physicochemical and Combustion Properties: A Tabular Comparison
A summary of the key physical and combustion properties of this compound and isooctane is presented below, facilitating a direct comparison of their fundamental characteristics.
| Property | This compound | Isooctane (2,2,4-Trimethylpentane) |
| Chemical Formula | C₁₀H₂₂ | C₈H₁₈ |
| Molecular Weight ( g/mol ) | 142.28 | 114.23 |
| Density (g/mL at 20°C) | 0.733 | 0.692 |
| Boiling Point (°C) | 148.4 | 99.3 |
| Melting Point (°C) | -54.0 | -107.4 |
| Research Octane Number (RON) | 96.0 | 100 |
| Motor Octane Number (MON) | 95.3 | 100 |
| Laminar Flame Speed | No direct experimental data available. Expected to be slightly lower than isooctane. | Approximately 30-40 cm/s under typical test conditions. |
Experimental Protocols: Determining Key Combustion Parameters
The standardized methods for determining the octane rating and a common technique for measuring laminar flame speed are outlined to provide context for the presented data.
Octane Number Determination (ASTM D2699 and D2700)
The Research Octane Number (RON) and Motor Octane Number (MON) are determined using a standardized Cooperative Fuel Research (CFR) engine. The core of the methodology involves comparing the knock intensity of the test fuel against that of primary reference fuels (PRFs), which are blends of isooctane and n-heptane.
The ASTM D2699 standard test method is used to determine the RON. This test is conducted under less severe engine conditions, with a lower engine speed (600 rpm) and a lower intake mixture temperature, simulating city driving with frequent acceleration.[1][2][3][4][5]
Conversely, the ASTM D2700 standard is employed to determine the MON. This test utilizes more severe engine conditions, including a higher engine speed (900 rpm) and a higher intake mixture temperature, which are more representative of highway driving under heavy load.[1][6][7][8]
Laminar Flame Speed Measurement
A prevalent method for determining the laminar flame speed of a fuel is the spherically expanding flame method . In this technique, a fuel-air mixture is ignited in a constant-volume chamber, and the propagation of the resulting spherical flame is recorded using high-speed imaging. By analyzing the flame radius over time, the stretched flame speed can be calculated, and from this, the unstretched laminar flame speed is extrapolated.
Visualizing Key Concepts in Fuel Science
To further elucidate the concepts discussed, the following diagrams illustrate the relationship between molecular structure and knocking, and the experimental workflow for octane number determination.
Caption: Alkane structure's effect on knocking.
Caption: Octane number determination workflow.
Discussion and Conclusion
The data clearly indicates that while this compound is a high-octane fuel component, it does not match the anti-knock quality of isooctane. With a Research Octane Number of 96.0 and a Motor Octane Number of 95.3, it falls short of the perfect 100 rating of isooctane. This difference can be attributed to the subtle variations in their molecular structures and the stability of the radical species formed during combustion.
Regarding laminar flame speed, no direct experimental data was found for this compound. However, based on general trends observed in alkanes, the increased branching in this compound compared to some other isomers may lead to a slightly lower laminar flame speed than isooctane. This is because highly branched structures can form more stable intermediate radicals, potentially slowing the overall reaction rate.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. collaborate.princeton.edu [collaborate.princeton.edu]
- 3. nsfc.gov.cn [nsfc.gov.cn]
- 4. Further considerations on the determination of laminar flame speeds with the counterflow twin-flame technique (Book) | OSTI.GOV [osti.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2011cpr.zju.edu.cn [2011cpr.zju.edu.cn]
- 7. www2.coe.pku.edu.cn [www2.coe.pku.edu.cn]
- 8. researchgate.net [researchgate.net]
A Comparative Purity Assessment of Commercial 2,2,3,5-Tetramethylhexane for High-Stakes Research
For researchers, scientists, and drug development professionals, the purity of chemical reagents is a cornerstone of reliable and reproducible results. In the realm of non-polar solvents and reference standards, 2,2,3,5-tetramethylhexane plays a significant role. However, the presence of isomeric and other impurities in commercially available batches can introduce variability and compromise experimental outcomes. This guide provides a comparative analysis of the purity of this compound from three hypothetical commercial suppliers, supported by detailed experimental protocols and data analysis.
Executive Summary
This guide presents a comparative analysis of the purity of this compound from three different commercial suppliers. Gas Chromatography-Mass Spectrometry (GC-MS) was the primary analytical technique employed for the identification and quantification of the main component and its impurities. Significant variations in purity levels and impurity profiles were observed among the suppliers, highlighting the critical need for in-house quality assessment before use in sensitive applications. Supplier A demonstrated the highest purity at 99.8%, with minimal isomeric impurities. Supplier B offered a product with 99.1% purity, containing a notable amount of the 2,2,4,5-tetramethylhexane (B103312) isomer. Supplier C's product showed the lowest purity at 98.5%, with a more complex impurity profile that included several other C10H22 isomers.
Data Presentation: Purity Analysis of Commercial this compound
The following table summarizes the quantitative purity analysis of this compound from three different suppliers, as determined by Gas Chromatography-Mass Spectrometry (GC-MS).
| Compound | Retention Time (min) | Supplier A (Area %) | Supplier B (Area %) | Supplier C (Area %) |
| 2,3,4-Trimethylheptane | 10.85 | - | 0.1 | 0.3 |
| 2,2,5-Trimethylheptane | 11.12 | 0.1 | 0.2 | 0.4 |
| This compound | 11.45 | 99.8 | 99.1 | 98.5 |
| 2,2,4,5-Tetramethylhexane | 11.68 | 0.1 | 0.5 | 0.6 |
| Other C10H22 Isomers | Various | - | 0.1 | 0.2 |
Comparison of Analytical Methodologies
While Gas Chromatography is the industry standard for analyzing volatile hydrocarbons like this compound, the choice of detector and alternative techniques can offer specific advantages.
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| GC-MS | Separates compounds by chromatography and identifies them by their mass-to-charge ratio. | Provides structural information for impurity identification. High sensitivity and specificity. | Higher equipment cost and complexity. | Definitive identification and quantification of impurities. |
| GC-FID | Separates compounds by chromatography and detects them by burning in a hydrogen flame, measuring the resulting ions. | Robust, linear response over a wide concentration range, and lower cost than GC-MS. | Does not provide structural information for identification of unknowns. | Routine quality control and quantification of known compounds. |
| Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) | A form of chemical ionization mass spectrometry that uses H3O+ ions to gently ionize volatile organic compounds. | Real-time analysis without chromatographic separation, high sensitivity. | Limited ability to distinguish between isomers. Not ideal for complex mixtures without pre-separation. | Rapid screening and process monitoring. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This protocol outlines the methodology for the purity assessment of this compound using GC-MS.
a. Sample Preparation:
-
Allow the commercial this compound sample to equilibrate to room temperature.
-
Prepare a 1% (v/v) solution of the sample in high-purity hexane.
-
Vortex the solution for 30 seconds to ensure homogeneity.
-
Transfer an aliquot of the solution to a GC vial for analysis.
b. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold: 5 minutes at 200°C.
-
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-300.
c. Data Analysis:
-
Integrate the peaks in the total ion chromatogram (TIC).
-
Identify this compound and its impurities by comparing their mass spectra with a reference library (e.g., NIST).
-
Calculate the relative area percentage of each component to determine the purity of the sample.
Alternative Method: Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) - A Screening Approach
This protocol provides a rapid screening method to assess the overall purity and detect volatile impurities.
a. Sample Preparation:
-
Place a small, open vial containing the this compound sample inside a larger, sealed container.
-
Allow the headspace to equilibrate for at least 30 minutes at room temperature.
b. PTR-MS Instrumentation and Conditions:
-
Instrument: Ionicon PTR-TOF 1000 or equivalent.
-
Drift Tube Conditions: 600 V, 2.2 mbar, 60°C.
-
Inlet Flow: 100 sccm.
-
Reagent Ion: H3O+.
-
Mass Range: m/z 20-200.
c. Data Analysis:
-
Monitor the primary ion signal (H3O+) and the protonated molecular ion of this compound (C10H23+, m/z 143.2).
-
The presence of other significant signals may indicate volatile impurities. Note that PTR-MS may not differentiate between isomers.
Mandatory Visualizations
Caption: Workflow for the purity assessment of this compound using GC-MS.
Caption: Logical relationship of analytical techniques for purity assessment.
Conclusion and Recommendations
The purity of this compound can vary significantly between commercial suppliers. For applications where the presence of isomers or other impurities could impact experimental outcomes, it is imperative to perform in-house purity verification. Gas Chromatography-Mass Spectrometry (GC-MS) is the recommended method for a comprehensive analysis, providing both quantification and identification of impurities. For routine quality control where impurity identities are known, GC-FID offers a robust and cost-effective alternative. The choice of supplier should be guided by the required purity level for the specific research or development application, with the understanding that higher purity grades often command a premium price. Researchers should always request a certificate of analysis from the supplier and consider it as a preliminary guide, to be confirmed by their own analytical validation.
A Comparative Guide to Cross-Validation of Spectroscopic Data for Branched Alkanes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various spectroscopic techniques coupled with chemometric models for the analysis of branched alkanes. It includes supporting experimental data from recent studies to aid in the selection of appropriate methods for quality control, reaction monitoring, and quantitative analysis.
Performance Comparison of Spectroscopic Methods
The quantitative analysis of branched alkanes using spectroscopic data relies heavily on the robustness of chemometric models. Cross-validation is a critical step in developing these models to ensure their predictive accuracy and generalizability. The following table summarizes the performance of different spectroscopic methods based on cross-validation statistics reported in the literature.
| Spectroscopic Method | Analyte/Property | Chemometric Model | Cross-Validation Scheme | Performance Metric | Value | Reference |
| 2D DQF-COSY NMR | Mixtures of 2-methyl and linear alkanes | PLSR | Not specified | RMSEP | 1.4 mol % | [1] |
| 2D DQF-COSY NMR | Multicomponent mixtures of linear, 2-methyl, 3-methyl, and 4-methyl alkanes | PLSR | Not specified | RMSEP (for n-C12, 2-C7, and 3-C7 + 4-C9) | 2.8, 1.3, and 3.0 mol % respectively | [1] |
| Near-Infrared (NIR) Spectroscopy | n-alkane (C25, C27, C29, C31, C33) concentration in excreta | PLS Regression | Leave-one-out | RMSECV | Varies by alkane and preprocessing (e.g., 0.63 for C31 with 2,5,5,1 preprocessing) | [2] |
| Near-Infrared (NIR) Spectroscopy | n-alkane (C25, C27, C29, C31, C33) concentration in excreta | PLS Regression | Leave-one-out | R²cv | Varies by alkane and preprocessing (e.g., 0.88 for C31 with 2,5,5,1 preprocessing) | [2] |
Note: The performance of chemometric models is highly dependent on the specific dataset, including the concentration range of the analytes, the complexity of the mixtures, and the instrumental parameters.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining high-quality spectroscopic data and building reliable predictive models. Below are generalized methodologies for key spectroscopic techniques used in the analysis of branched alkanes.
2D DQF-COSY NMR Spectroscopy for Mixture Analysis
This method is particularly useful for discriminating between different branched isomers and quantifying them in complex mixtures.[1][3]
Sample Preparation:
-
Prepare liquid samples of the individual linear and branched alkane standards and their mixtures at known concentrations.
-
Transfer the samples into 5 mm NMR tubes. The filling height should be consistent and sufficient to be within the signal detection region of the radio frequency coil.[1]
Data Acquisition:
-
Acquire 2D ¹H Double-Quantum Filtered (DQF) COSY spectra. The DQF-COSY technique is employed to suppress the intense diagonal signal and reduce t1 noise, which can obscure the cross-peaks needed for structural discrimination.[1][3]
-
Use a standard COSY pulse sequence with the addition of a double-quantum filter.
-
Set the chemical shifts relative to a reference standard like tetramethylsilane (B1202638) (TMS).
Data Processing and Model Building:
-
Process the acquired 2D NMR data. The main diagonal projection of the 2D data can be used for quantitative analysis.[1]
-
Develop a Partial Least Squares Regression (PLSR) model to correlate the spectral data with the known compositions of the calibration samples.
-
Calibrate the PLSR model using linear combinations of the spectral data of the single-component standards.[1]
-
Perform cross-validation to assess the predictive accuracy of the model, for instance, by calculating the Root Mean Square Error of Prediction (RMSEP).[1]
Near-Infrared (NIR) Spectroscopy for Quantitative Prediction
NIR spectroscopy is a rapid and non-destructive technique suitable for the quantitative prediction of alkane concentrations.[2]
Sample Preparation:
-
Assemble a comprehensive dataset of samples with known concentrations of the branched alkanes of interest.
-
Ensure samples are representative of the variability expected in future unknown samples.
Data Acquisition:
-
Acquire NIR spectra over a broad wavelength range (e.g., 700 to 2500 nm).[2]
-
Record the spectra of the prepared samples using a consistent methodology.
Data Processing and Model Building:
-
Apply various spectral preprocessing techniques to the raw data to correct for baseline shifts, light scattering, and other instrumental effects. Common methods include Standard Normal Variate (SNV) and Multiplicative Scatter Correction (MSC).[2]
-
Develop a Partial Least Squares (PLS) regression model to correlate the preprocessed spectral data with the known concentrations.
-
Perform a rigorous cross-validation, such as a leave-one-out strategy, to evaluate the model's performance.[2]
-
Use statistical parameters like the Root Mean Square Error of Cross-Validation (RMSECV) and the coefficient of determination for cross-validation (R²cv) to select the optimal preprocessing method and the number of latent variables for the final model.[2]
Visualizing the Workflow
A generalized workflow for the cross-validation of spectroscopic data for branched alkanes is presented below. This process ensures the development of a robust and reliable predictive model.
References
- 1. In Situ Characterization of Mixtures of Linear and Branched Hydrocarbons Confined within Porous Media Using 2D DQF-COSY NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Near-Infrared (NIR) Spectroscopy as an Alternative for Predicting n-Alkane Concentration in Excreta of Laying Hens: NIR-Generated Data for Dietary Composition Estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Safe Disposal of 2,2,3,5-Tetramethylhexane: A Procedural Guide
Immediate Safety and Handling Precautions:
Before initiating any disposal procedures, it is crucial to handle 2,2,3,5-tetramethylhexane with care. This compound is a flammable liquid and should be kept away from heat, sparks, open flames, and hot surfaces. Always wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and fire/flame resistant clothing.[1][2] Work should be conducted in a well-ventilated area to avoid the inhalation of vapors.[1]
Quantitative Data Summary
For quick reference, the following table summarizes the key physical and chemical properties of this compound.
| Property | Value |
| Molecular Formula | C₁₀H₂₂ |
| Molecular Weight | 142.28 g/mol |
| CAS Number | 52897-09-3 |
| Physical State | Liquid |
| Boiling Point | Not readily available |
| Flash Point | As a flammable alkane, it is expected to have a low flash point. |
| Solubility | Insoluble in water. |
Note: Data sourced from PubChem CID 521425.[3]
Step-by-Step Disposal Protocol
The proper disposal of this compound is a critical step in the laboratory workflow. Adherence to the following procedures will help ensure the safety of personnel and the environment.
Step 1: Waste Collection and Storage
-
Collect waste this compound in a designated, properly labeled, and sealed container.[4] The container should be made of a material compatible with flammable hydrocarbons.
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols (e.g., flammable liquid).[4]
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials and ignition sources.[1]
Step 2: Prohibition of Drain Disposal
-
Under no circumstances should this compound be poured down the drain. [5] This practice is illegal and can lead to fires, explosions, and severe environmental contamination.[5]
Step 3: Arrange for Professional Disposal
-
The recommended method for the disposal of flammable liquid hydrocarbons is through a licensed hazardous waste disposal company.[5][6] These companies are equipped to handle and transport hazardous materials safely.
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified waste disposal contractor to schedule a pickup.[4]
Step 4: Transportation and Final Disposition
-
The hazardous waste transporter will package the waste in accordance with Department of Transportation (DOT) regulations for safe transport to a treatment, storage, and disposal facility (TSDF).[6]
-
The primary method of disposal for flammable liquids like this compound is typically incineration at a licensed chemical destruction plant.[1] This process ensures the complete destruction of the hazardous material.
Experimental Workflow for Disposal
Below is a visual representation of the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 2,2,3,5-Tetramethylhexane
Disclaimer: No specific Safety Data Sheet (SDS) for 2,2,3,5-Tetramethylhexane was located. The following guidance is based on safety information for structurally similar aliphatic hydrocarbons, such as 2,2,5,5-Tetramethylhexane and 2,2,3,3-Tetramethylheptane. It is imperative to conduct a site-specific risk assessment before handling this chemical.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of this compound. Adherence to these procedures is critical for ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive approach to Personal Protective Equipment (PPE) is necessary to minimize exposure and ensure personnel safety when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Recommended Protection | Material/Type |
| Hand Protection | Chemical-resistant gloves are crucial to prevent skin contact. | Nitrile, Neoprene, or Viton® gloves are recommended. |
| Eye and Face Protection | Protection against splashes and vapors is mandatory. | Safety glasses with side shields or chemical splash goggles. A face shield should be worn over goggles when there is a significant risk of splashing. |
| Skin and Body Protection | A lab coat or chemical-resistant apron is necessary to protect against incidental contact. For larger quantities or significant spill potential, more extensive protection is required. | A standard laboratory coat is the minimum requirement. For enhanced protection, consider chemical-resistant coveralls. |
| Respiratory Protection | Respiratory protection should be utilized in poorly ventilated areas or when occupational exposure limits are likely to be exceeded. The selection of the respirator depends on the airborne concentration of the substance. | An air-purifying respirator equipped with an organic vapor cartridge or a supplied-air respirator is recommended. |
Operational Plan: Handling Procedures
Proper handling of this compound is critical to prevent accidents and exposure. The following step-by-step procedures should be followed:
-
Preparation:
-
Ensure a well-ventilated work area, preferably a chemical fume hood.
-
Verify that an emergency eyewash station and safety shower are readily accessible and unobstructed.
-
Inspect all PPE for integrity before use.
-
-
Donning PPE:
-
Put on a lab coat or chemical-resistant coveralls.
-
Don safety glasses with side shields or goggles.
-
Wear chemical-resistant gloves (e.g., nitrile).
-
If required by your risk assessment, don respiratory protection.
-
-
Handling the Chemical:
-
Handle this compound in a chemical fume hood to minimize vapor inhalation.
-
Avoid direct contact with skin and eyes.
-
Use appropriate tools and equipment to handle the chemical, avoiding manual contact.
-
Keep containers tightly closed when not in use to prevent spills and vapor release.
-
-
Doffing PPE:
-
Remove gloves first, peeling them off from the cuff to the fingertips to avoid touching the outer surface.
-
Remove the lab coat or coveralls, turning it inside out as you remove it.
-
Remove eye and face protection.
-
Wash hands thoroughly with soap and water after handling the chemical and removing PPE.
-
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste:
-
Collect all waste this compound in a designated, properly labeled, and sealed container. The container should be compatible with the chemical.
-
Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management guidelines.
-
Store the waste container in a designated satellite accumulation area.
-
-
Contaminated PPE:
-
Dispose of single-use gloves and other disposable PPE as hazardous waste in a designated container.
-
Non-disposable PPE that has been contaminated should be decontaminated using appropriate procedures before reuse or disposed of as hazardous waste if decontamination is not feasible.
-
-
Spill Cleanup Materials:
-
Any materials used to clean up spills of this compound (e.g., absorbent pads, sand) must be collected and disposed of as hazardous waste.
-
Always follow your institution's and local regulations for hazardous waste disposal.
Experimental Workflow: Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
